Bortezomib impurity A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJEBWLYWKXRA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736476 | |
| Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289472-80-6 | |
| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289472-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((1S)-2-AMINO-2-OXO-1-(PHENYLMETHYL)ETHYL)-PYRAZINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46QC2PY7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bortezomib (B1684674) Impurity A, a critical substance for consideration in the development and quality control of the proteasome inhibitor, Bortezomib. This document outlines its chemical identity, formation, and analytical methodologies for its characterization.
Chemical Identity and Structure
Bortezomib Impurity A is a known metabolite and degradation product of Bortezomib.[1][2] It is formed through the oxidative degradation of the parent drug.[3][4][5]
Chemical Name: (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[1][6]
Alternative Name: Bortezomib Amide Impurity[7][8]
CAS Number: 289472-80-6[1][6][7][8][9][10][11]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][7][8][11] |
| Molecular Weight | 270.29 g/mol | [2][7][8][11] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][11] |
| Storage Temperature | 2-8°C or -20°C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [1] |
| UV λmax | 269 nm | [1] |
Formation and Degradation Pathway
This compound is a significant degradation product formed under oxidative stress conditions.[1][12] The primary mechanism of its formation is the oxidative deboronation of Bortezomib, where the boronic acid moiety is replaced.[4][5] This transformation leads to the formation of an amide group, resulting in this compound.
Caption: Formation pathway of this compound from Bortezomib.
Experimental Protocols
The identification and quantification of this compound are crucial for ensuring the quality and stability of Bortezomib drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a composite based on methodologies described in the literature for the analysis of Bortezomib and its impurities.[3][13][14][15]
Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile/Water/Formic Acid (300:700:1 v/v/v) or 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile/Water/Formic Acid (800:200:1 v/v/v) or 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-15 min: 100% A to 100% B (linear gradient)15-17 min: 100% B to 100% A (linear gradient)17-22 min: 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Bortezomib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of a qualified reference standard.
-
Quantify the impurity using the area normalization method or an external standard calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
This protocol provides a general framework for the structural confirmation of this compound.[3]
Objective: To confirm the identity of this compound by determining its mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Utilize an HPLC method similar to the one described in Section 3.1, ensuring compatibility with the MS detector.
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-30 V |
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Confirm the presence of the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the impurity (270.29 g/mol ).
Quantitative Data Summary
The presence of this compound has been reported in various studies. The following table summarizes representative quantitative data.
| Study Type | Sample | Impurity A Level | Analytical Method | Reference |
| Impurity Profiling | Bortezomib Anhydride Essence (99.6% pure) | 0.13% | HPLC-MS | [3] |
| Degradation Study | Bortezomib after one month in air-filled sample | Not explicitly quantified, but identified as a major degradation product (BTZ1) | NMR | [4] |
Logical Workflow for Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of this compound in a drug substance or product.
Caption: Workflow for the identification of this compound.
This comprehensive guide provides drug development professionals with the necessary information to understand, identify, and control this compound, ensuring the safety and efficacy of Bortezomib-containing pharmaceuticals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 7. This compound Manufacturer Exporter Supplier from Hoshiarpur India [chembuildpharma.co.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | CAS No- 289472-80-6 | Simson Pharma Limited [simsonpharma.com]
- 10. This compound | CAS No: 289472-80-6 [aquigenbio.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 14. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Bortezomib Impurity A, a critical reference standard for the quality control of the proteasome inhibitor Bortezomib. This document outlines the common synthetic approach, which involves the controlled degradation of the active pharmaceutical ingredient, Bortezomib. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and drug development activities.
Introduction to this compound
This compound, chemically known as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a significant degradation product of Bortezomib.[1][2] Its formation is primarily observed under oxidative conditions, where the boronic acid moiety of Bortezomib is cleaved and replaced by an amide group.[3][4] As a key impurity, its synthesis and characterization are essential for the development of robust analytical methods to ensure the purity and stability of Bortezomib drug products.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Chemical Name | (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
| CAS Number | 289472-80-6 |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 270.29 g/mol |
| Synonyms | Bortezomib Amide Impurity |
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step oxidative degradation of Bortezomib. The process involves an initial oxidation to form a hydroxyl intermediate, followed by a rearrangement to the final amide impurity.
The overall transformation can be summarized as follows:
Caption: High-level overview of the synthesis pathway for this compound from Bortezomib.
Step 1: Oxidation of Bortezomib to Hydroxylated Intermediates
The first step in the synthesis of Impurity A is the oxidative deboronation of Bortezomib.[3] This reaction targets the carbon-boron bond, replacing it with a hydroxyl group to form two epimeric products: N-[(1R)-1-hydroxy-3-methylbutyl]-Nα-(pyrazin-2-ylcarbonyl)-l-phenylalaninamide (4a) and N-[(1S)-1-hydroxy-3-methylbutyl]-Nα-(pyrazin-2-ylcarbonyl)-l-phenylalaninamide (4b).[3]
Caption: Experimental workflow for the oxidation of Bortezomib.
Step 2: Transformation to this compound
The hydroxylated intermediate (specifically 4a) can then be converted to this compound. This transformation is facilitated by alkaline conditions, which promote a rearrangement to the final amide product.[3]
Caption: Workflow for the conversion of the hydroxylated intermediate to Impurity A.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the controlled degradation of Bortezomib.[3]
Protocol 1: Synthesis of Hydroxylated Intermediates (4a and 4b)
Objective: To oxidize Bortezomib anhydride to its hydroxylated degradation products.
Materials:
-
Bortezomib anhydride (trimeric boroxine, 2)
-
3% Aqueous hydrogen peroxide
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Bortezomib anhydride (e.g., 5.0 g) in methanol (20 mL).
-
To the stirred solution, add 3% aqueous hydrogen peroxide (10 mL).
-
Stir the resulting solution at room temperature for 3 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, remove the solvent under vacuum.
-
Dissolve the residue in diethyl ether (100 mL).
-
Filter the solution through a pad of silica gel.
-
Elute the product with diethyl ether.
-
Combine the ethereal fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a mixture of the hydroxylated intermediates (4a and 4b).
Table 2: Quantitative Data for Oxidation Reaction
| Parameter | Value | Reference |
| Starting Material | Bortezomib Anhydride (5.0 g, 13 mmol) | [3] |
| Reagents | 3% H₂O₂ (10 mL), Methanol (20 mL) | [3] |
| Reaction Time | 3 hours | [3] |
| Product | Mixture of diastereomers (4a and 4b) | [3] |
| Diastereomeric Ratio | 39:61 (4a:4b) | [3] |
Protocol 2: Synthesis of this compound
Objective: To convert the hydroxylated intermediate (4a) to this compound.
Materials:
-
Hydroxylated intermediate (4a)
-
Aqueous buffer solution (pH 11-12), e.g., sodium bicarbonate or sodium hydroxide (B78521) solution.
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the hydroxylated intermediate (4a) in a suitable solvent.
-
Adjust the pH of the solution to 11-12 using an appropriate aqueous base.
-
Stir the reaction mixture at room temperature and monitor by HPLC until the starting material is consumed. The literature suggests this transformation can be quantitative.[3]
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Conclusion
The synthesis of this compound is readily achievable through the controlled oxidative degradation of Bortezomib. This two-step process, involving the formation of a stable hydroxylated intermediate followed by a base-catalyzed rearrangement, provides a reliable method for obtaining this critical impurity for analytical and quality control purposes. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical industry.
References
The Formation of Bortezomib Impurity A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of Bortezomib (B1684674) Impurity A, a critical degradation product of the proteasome inhibitor Bortezomib. Understanding the formation pathways, kinetics, and analytical methodologies for this impurity is paramount for ensuring the quality, safety, and efficacy of Bortezomib drug products.
Introduction to Bortezomib and Impurity A
Bortezomib is a dipeptidyl boronic acid derivative that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular protein degradation machinery. Its therapeutic efficacy in treating multiple myeloma and mantle cell lymphoma is attributed to the boronic acid moiety, which interacts with the active site of the proteasome.
Bortezomib Impurity A is a significant degradation product formed under oxidative conditions.[1] Chemically, it is the corresponding amide resulting from the oxidative deboronation of Bortezomib, where the C-B bond is cleaved and replaced by a C-OH group, which then tautomerizes to the more stable amide. The presence of this impurity is a critical quality attribute to monitor during drug substance and product manufacturing and storage.
Formation Pathway of this compound
The primary pathway for the formation of this compound is through oxidative degradation.[2] This process, known as oxidative deboronation, involves the reaction of Bortezomib with reactive oxygen species (ROS), such as hydrogen peroxide.[3][4]
The generally accepted mechanism for the oxidative deboronation of boronic acids by hydrogen peroxide involves the formation of a boronate ester intermediate, followed by a rearrangement to yield the corresponding alcohol and boric acid. In the case of Bortezomib, the resulting carbinolamide can then exist in equilibrium with its amide tautomer, which is designated as Impurity A.
Below is a diagram illustrating the logical relationship in the formation of this compound.
Caption: Logical pathway for the formation of this compound.
Quantitative Data on Impurity A Formation
Forced degradation studies have been conducted to investigate the stability of Bortezomib under various stress conditions. Oxidative stress has been consistently identified as a key factor leading to the formation of Impurity A. The following tables summarize quantitative data from these studies.
Table 1: Formation of Bortezomib Impurities under Oxidative Stress
| Oxidizing Agent | Concentration | Temperature | Time | Impurity A Formation (%) | Reference |
| Hydrogen Peroxide | 3% | Room Temperature | 3 h | 83% (as a mixture of epimeric alcohols) | [5] |
| Hydrogen Peroxide | 0.03% | Ambient | Immediate | Degradation observed | [6] |
| Hydrogen Peroxide | 15% | 15-20 °C | 3 h | Purity of 93.7% (as the hydroxyl intermediate) | [7] |
Table 2: Summary of Bortezomib Degradation in Forced Studies
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.2 M HCl | Significant degradation | [8] |
| Base Hydrolysis | 0.2 M NaOH | Significant degradation | [8] |
| Oxidation | 3% H₂O₂ | Significant degradation, formation of Impurity A | [1][8] |
| Thermal | 105 °C | Significant degradation | [8] |
| Photolysis | ICH Q1B | Stable | [8] |
Experimental Protocols
This section provides detailed methodologies for the generation and analysis of this compound, based on published literature.
Protocol for Oxidative Degradation of Bortezomib
This protocol is adapted from a study on the synthesis and characterization of Bortezomib impurities.[5]
Objective: To generate this compound through oxidative degradation of Bortezomib anhydride (B1165640).
Materials:
-
Bortezomib anhydride
-
3% Aqueous hydrogen peroxide
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve Bortezomib anhydride (e.g., 5.0 g) in methanol (e.g., 20 mL).
-
To the solution, add 3% aqueous hydrogen peroxide (e.g., 10 mL).
-
Stir the resulting solution at room temperature for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, evaporate the solvent under vacuum.
-
Dissolve the residue in diethyl ether (e.g., 100 mL).
-
Filter the solution through a pad of silica gel.
-
Elute the product with diethyl ether.
-
Evaporate the ethereal solution to dryness to obtain the product, which will be a mixture of the epimeric alcohols that are precursors to Impurity A.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Experimental workflow for oxidative degradation.
Analytical Method for Quantification of Bortezomib and Impurity A
A validated stability-indicating HPLC method is essential for the separation and quantification of Bortezomib and its impurities. The following is a representative HPLC method.[5][9][10]
Chromatographic Conditions:
-
Instrument: Agilent 1200 or equivalent HPLC system with UV detection.
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Knauer, Kromasil 100-5).
-
Mobile Phase A: Acetonitrile:Water:Formic Acid (300:700:1 v/v/v).
-
Mobile Phase B: Acetonitrile:Water:Formic Acid (800:200:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: Ambient (ca. 20 °C).
-
Injection Volume: 20 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 5 | 100 | 0 |
| 5 - 20 | 100 -> 0 | 0 -> 100 |
| 20 - 22 | 0 -> 100 | 100 -> 0 |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The formation of this compound is a critical degradation pathway driven by oxidative stress. A thorough understanding of the oxidative deboronation mechanism, coupled with robust analytical methods for detection and quantification, is essential for the development and control of stable Bortezomib formulations. The information presented in this guide provides a solid foundation for researchers and drug development professionals to address the challenges associated with this critical impurity. Further studies focusing on the kinetics of Impurity A formation under various conditions would provide a more complete picture and enable more precise control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Identification of Bortezomib Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification and characterization of bortezomib (B1684674) degradation products. Bortezomib, a potent proteasome inhibitor, is susceptible to degradation under various stress conditions, impacting its stability, efficacy, and safety. Understanding its degradation pathways is crucial for formulation development, stability testing, and ensuring drug quality.
Bortezomib Degradation Profile
Bortezomib undergoes degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the drug's intrinsic stability. These studies involve exposing bortezomib to a range of stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic environments.[1][2]
Significant degradation of bortezomib is commonly observed under acidic, basic, and oxidative stress conditions.[1][3][4] The peptide-based nature of bortezomib makes its amide bonds susceptible to hydrolysis.[5] Furthermore, the boronic acid moiety is a key site for oxidative degradation, often leading to deboronation.[6][7]
A multitude of degradation products (DPs) have been identified and characterized using advanced analytical techniques. One study identified as many as sixteen DPs, with the majority forming under oxidative conditions.[3] The formation of these impurities can have potential implications for the drug's immunogenicity and therapeutic efficacy.[5]
Quantitative Data Summary
The extent of bortezomib degradation varies significantly depending on the stressor and experimental conditions. The following table summarizes quantitative data from various forced degradation studies.
| Stress Condition | Reagents and Conditions | Degradation (%) | Identified Degradation Products (DPs) | Reference |
| Acid Hydrolysis | 0.2 M HCl | Significant | DP-I (l-proline⁵ racemization), DP-III (C-terminal deamidation), Hydroxyamide impurity | [1][5][8] |
| Base Hydrolysis | 0.2 M NaOH | 18.9% | DP-II (l-serine⁴ racemization), DP-III (C-terminal deamidation) | [5][8] |
| Oxidative | 3.0% - 25% H₂O₂ | Significant | DP-3, DP-6, DP-9, DP-10, DP-11, DP-12, BTZ1, BTZ2 | [3][6][8] |
| Thermal | 105°C | 1.4% | - | [5][8] |
| Photolytic | UV light | Significant | - | [4][9] |
| Neutral Hydrolysis | Water | Degradation Observed | - | [3] |
Experimental Protocols
The identification and characterization of bortezomib degradation products rely on a combination of chromatographic separation and spectroscopic detection methods.
Forced Degradation Studies
Objective: To generate degradation products of bortezomib under various stress conditions to assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of bortezomib in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[10]
-
Acid Hydrolysis: Treat the drug solution with an acid solution (e.g., 0.2 M HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.[8]
-
Base Hydrolysis: Treat the drug solution with a basic solution (e.g., 0.2 M NaOH) at room temperature or with heating.[8]
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3-25% H₂O₂) at room temperature.[3][8]
-
Thermal Degradation: Heat the solid drug substance or a solution of the drug at a high temperature (e.g., 105°C).[8]
-
Photolytic Degradation: Expose the drug solution to UV light as per ICH Q1B guidelines.[8]
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating bortezomib from its degradation products.
-
Column: A reverse-phase C18 column is commonly used (e.g., Zorbax Extend C18, Waters XBridge C18, Hibar-Purospher STAR C18).[1][2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01M ammonium (B1175870) formate (B1220265) or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][3][8]
-
Flow Rate: A typical flow rate is between 0.6 and 1.5 mL/min.[11][13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used for the identification and structural elucidation of the separated degradation products.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[12]
-
Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometers provide high-resolution mass data for accurate mass measurements and fragmentation analysis.[3][8]
-
Data Analysis: The structures of degradation products are proposed by comparing their mass spectra and fragmentation patterns with that of the parent drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation of isolated degradation products.
-
Isolation: Major degradation products are isolated using preparative HPLC.[3]
-
Analysis: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure.[3]
Signaling Pathways and Experimental Workflows
Bortezomib's Mechanism of Action
Bortezomib functions by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[14][15] This pathway is responsible for the degradation of a wide range of cellular proteins, including those involved in cell cycle regulation and apoptosis.[15] By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib leads to the accumulation of ubiquitinated proteins.[15] This disruption of protein homeostasis triggers several downstream signaling cascades, ultimately leading to cancer cell death.
Caption: Bortezomib inhibits the 26S proteasome, preventing protein degradation.
Downstream Signaling Cascades
The accumulation of misfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[14][16] If the ER stress is prolonged and severe, it triggers apoptosis.[16][17] Bortezomib also prevents the degradation of IκB, an inhibitor of the NF-κB transcription factor.[14][15] This leads to the suppression of NF-κB signaling, which is crucial for the survival of many cancer cells.[14][15]
Caption: Downstream effects of bortezomib-induced proteasome inhibition.
Experimental Workflow for Degradation Product Identification
The overall process for identifying and characterizing bortezomib degradation products follows a systematic workflow, beginning with stress testing and culminating in structural elucidation.
References
- 1. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 2. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pramanaresearch.org [pramanaresearch.org]
- 12. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, a compound of significant interest in pharmaceutical sciences, is primarily recognized as a process impurity and metabolite of Bortezomib (B1684674), a first-in-class proteasome inhibitor used in cancer therapy.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic origins, and analytical methodologies for its detection and quantification. The document further delves into the pharmacological context of its parent compound, Bortezomib, by detailing the ubiquitin-proteasome pathway, which is central to its therapeutic effect. Understanding the profile of this amide impurity is critical for the quality control and regulatory compliance of Bortezomib manufacturing.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide have been compiled from various chemical databases and supplier specifications. These properties are essential for its identification, synthesis, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | PubChem[3] |
| Synonyms | Bortezomib Impurity A, Bortezomib Amide Analog | PubChem[3] |
| CAS Number | 289472-80-6 | LookChem[1] |
| Molecular Formula | C₁₄H₁₄N₄O₂ | PubChem[3] |
| Molecular Weight | 270.29 g/mol | PubChem[3] |
| Appearance | Yellow Solid | WorldSun Bio[2] |
| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)C2=NC=CN=C2 | PubChem[3] |
| Predicted pKa | 11.92 ± 0.46 | LookChem[1] |
| Predicted logP | 2.02750 | LookChem[1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethanol (Slightly), Methanol (B129727) (Slightly) | LookChem[1] |
| Storage Temperature | 2-8°C | LookChem[1] |
Synthesis and Formation Pathways
The presence of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide as an impurity in Bortezomib can arise from several pathways during synthesis, or as a metabolic product in vivo.
Synthetic Origin as a Process-Related Impurity
The synthesis of Bortezomib is a multi-step process involving the coupling of N-pyrazinyl-phenylalanine with a boronic acid-containing leucine (B10760876) analog.[4] (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can be formed as a side-product or a degradation product. One plausible route for its formation involves the hydrolysis of an intermediate or the final Bortezomib product where the boronic acid moiety is cleaved and replaced by a hydrogen, followed by amidation.
A general synthetic scheme for related impurities involves the coupling of N-pyrazinecarbonyl-D-phenylalanine with an appropriate amine using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[5]
Formation as a Metabolite
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is also a known metabolite of Bortezomib.[1][2] The primary metabolic pathway for Bortezomib is oxidative deboronation, which is mediated by cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP1A2, CYP2D6, and CYP2C9).[6] This process leads to the formation of carbinolamide metabolites which can be further metabolized. While the primary metabolites retain a modified leucine moiety, further degradation could lead to the formation of the title amide.
Experimental Protocols: Analytical Methodologies
The detection and quantification of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide as an impurity in Bortezomib active pharmaceutical ingredient (API) and drug products are crucial for quality control. Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are commonly employed.
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
A validated, stability-indicating RP-HPLC method can be used for the quantification of Bortezomib and its impurities.[7][8]
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[7]
-
Mobile Phase A: A mixture of acetonitrile, water, and formic acid (e.g., 300:700:1 v/v/v).[5]
-
Mobile Phase B: A mixture of acetonitrile, water, and formic acid (e.g., 800:200:1 v/v/v).[5]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds of varying polarities.[5] For example:
-
0-5 min: 100% A
-
5-20 min: 0-100% B
-
20-22 min: 100-0% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.[9]
-
Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of methanol and water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more sensitive and specific detection, especially in biological matrices, LC-MS/MS is the method of choice.
-
Chromatography: Similar RP-HPLC conditions as described above can be used.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer allows for the selection of a precursor ion (the molecular ion of the analyte) and its fragmentation to produce specific product ions. The transition from the precursor to the product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).
Pharmacological Context: The Ubiquitin-Proteasome Pathway
While (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is considered pharmacologically inactive, its significance is tied to its parent compound, Bortezomib, which targets the ubiquitin-proteasome system (UPS).[10][11]
Overview of the Ubiquitin-Proteasome System
The UPS is a major cellular machinery for protein degradation in eukaryotic cells.[11] It plays a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling proteins involved in cell cycle progression, apoptosis, and signal transduction.[11][12] The process involves two main steps:
-
Ubiquitination: Target proteins are tagged with a chain of ubiquitin molecules by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).[12]
-
Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.[9]
Mechanism of Action of Bortezomib
Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[9] The boronic acid moiety in Bortezomib is crucial for its activity, as it forms a stable complex with the active site threonine residue of the β5 subunit of the proteasome.[13]
Inhibition of the proteasome by Bortezomib leads to the accumulation of polyubiquitinated proteins, which disrupts multiple signaling pathways within cancer cells.[13] This includes the stabilization of pro-apoptotic factors and the inhibition of the NF-κB signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[11][14]
Pharmacological Inactivity of the Amide Impurity
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lacks the boronic acid moiety that is essential for the inhibitory activity of Bortezomib against the proteasome.[6] Therefore, this compound is not expected to exhibit significant proteasome inhibitory activity and is considered a pharmacologically inactive metabolite and impurity. Its primary significance lies in its impact on the purity and quality of the Bortezomib drug substance and product.
Conclusion
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a critical compound to monitor in the context of the development and manufacturing of Bortezomib. While it is considered pharmacologically inactive due to the absence of the essential boronic acid group, its presence as a process-related impurity and metabolite necessitates robust analytical methods for its control. This technical guide provides a foundational understanding of its properties, formation, and analytical quantification, alongside the pharmacological framework of its parent drug. For drug development professionals, ensuring the purity profile of Bortezomib by controlling impurities like this amide is paramount for delivering a safe and effective therapeutic agent.
References
- 1. (S)-N-(1-AMino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide|lookchem [lookchem.com]
- 2. worldsunchem.com [worldsunchem.com]
- 3. (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | C14H14N4O2 | CID 67121778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. ijarse.com [ijarse.com]
- 10. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bortezomib Impurity A (CAS Number: 289472-80-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib (B1684674), a first-in-class proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its therapeutic efficacy is intrinsically linked to its purity and the profile of any related substances. This technical guide provides a comprehensive overview of Bortezomib Impurity A, a known metabolite and degradation product of Bortezomib. Understanding the physicochemical properties, formation, and potential biological impact of this impurity is critical for ensuring the quality, safety, and efficacy of Bortezomib drug products.
This compound, chemically known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is formed through the oxidative degradation and hydrolysis of Bortezomib.[1][3] Its presence in the final drug product is a critical quality attribute that needs to be carefully monitored and controlled. This guide will delve into the available technical data, analytical methodologies, and the current understanding of this impurity.
Physicochemical Properties and Identification
This compound is a well-characterized organic molecule. Its key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | [4][5] |
| CAS Number | 289472-80-6 | [4][5][6] |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [4][6] |
| Molecular Weight | 270.29 g/mol | [6][7] |
| Appearance | White Solid | [] |
| Melting Point | 168-170 °C | [] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol | [4][] |
| Purity (typical) | ≥98% | [4][6] |
Table 1: Physicochemical Properties of this compound
Formation and Synthesis
This compound is primarily formed as a degradation product of Bortezomib under specific stress conditions.
Degradation Pathway
Studies have shown that Bortezomib degrades under oxidative and hydrolytic (acidic and basic) conditions to form several impurities, including Impurity A.[9][10] The formation of Impurity A involves the cleavage of the boronic acid moiety from the parent Bortezomib molecule. One study identified three organic impurities in a Bortezomib anhydride (B1165640) drug substance, with two being epimeric products of oxidative degradation where the boron is replaced by a hydroxyl group, which can further degrade to the amide impurity.[1]
The general pathway for the formation of this compound from Bortezomib is illustrated in the diagram below.
Synthesis
While primarily an impurity, the synthesis of this compound can be achieved for use as a reference standard in analytical methods. The synthesis involves the coupling of N-pyrazinecarbonyl-L-phenylalanine with an appropriate amine. One reported method involves the use of TBTU as a coupling agent for the fragment condensation between N-pyrazinecarbonyl-L-phenylalanine and an amino component, which can lead to some degree of racemization.[1] Another patent describes a preparation method for a similar impurity.[11]
Analytical Characterization and Quantification
Accurate detection and quantification of this compound are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reverse-phase HPLC method can be used to separate Bortezomib from its impurities, including Impurity A.[9][10]
Table 2: Example HPLC Method Parameters for Bortezomib and Impurities
| Parameter | Condition | Reference |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | [9] |
| Mobile Phase A | Acetonitrile/Water/Formic Acid (300:700:1 v/v/v) | [1] |
| Mobile Phase B | Acetonitrile/Water/Formic Acid (800:200:1 v/v/v) | [1] |
| Gradient | 100% A for 5 min, then a linear gradient to 100% B over 15 min, followed by a return to 100% A over 2 min. | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 270 nm | [1][11] |
| LOD | 0.02% with respect to a test concentration of 2.0 mg/mL of Bortezomib | [9] |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass spectrometry and NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound. A Chinese patent provides 1H NMR data for a related impurity.[11]
Table 3: Spectral Data for a Related Bortezomib Impurity
| Technique | Data | Reference |
| ¹H NMR (500MHz, CDCl₃) | δ (ppm): 9.31 ~ 9.35(1H, m), 8.75 ~ 8.77(1H, m), 8.52 ~ 8.54 (1H, m), 8.25 ~ 8.41(1H, m), 7.18 ~ 7.47(5H, m), 6.49 ~ 6.50(1H, d), 5.28 ~ 5.43(1H, m), 4.80 ~ 4.90(1H, m), 3.17 ~ 3.29(2H, m), 3.14 ~ 3.16(1H, m), 1.13 ~ 1.44(2H, m), 1.46 ~ 1.85(1H, m), 0.85 ~ 0.87(6H, dd) | [11] |
Biological Activity and Impact
As a metabolite and degradation product of Bortezomib, the biological activity of Impurity A is of significant interest.
Current Knowledge
Research on the degradation products of Bortezomib as a class has shown that they are generally less toxic than the parent drug. One study found that isolated degradation products were around 2–6 times less toxic than Bortezomib.[13] Another study suggested that certain degradation products were non-toxic up to 100 μM concentrations in normal human cells.[14]
Proposed Experimental Workflow for Biological Characterization
Given the lack of specific biological data for Impurity A, a systematic evaluation is warranted. The following workflow outlines a proposed experimental approach to characterize its biological activity.
Conclusion
This compound (CAS: 289472-80-6) is a critical process-related impurity and degradation product of Bortezomib. Its formation is linked to oxidative and hydrolytic stress conditions. Robust analytical methods, primarily HPLC, are available for its detection and quantification to ensure the quality of the final drug product. While the general class of Bortezomib degradation products appears to be less toxic than the parent compound, a detailed biological characterization of Impurity A itself is lacking in the current literature. Further investigation into its specific biological effects is recommended to fully understand its potential impact on the safety and efficacy of Bortezomib therapy. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Bortezomib.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Bortezomib-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Oxidative Degradation of Bortezomib: A Mechanistic Insight into the Formation of Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the degradation of the proteasome inhibitor Bortezomib (B1684674), with a specific focus on the formation of its critical degradation product, Impurity A. Understanding the mechanism and kinetics of this degradation is paramount for ensuring the stability, efficacy, and safety of Bortezomib-containing drug products. This document outlines the chemical transformation, summarizes relevant quantitative data, and provides detailed experimental protocols for the study of this degradation pathway.
Introduction to Bortezomib and its Degradation
Bortezomib is a dipeptidyl boronic acid analogue that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery for protein degradation. Its therapeutic efficacy in treating multiple myeloma and mantle cell lymphoma is well-established.[1][2] However, as a boronic acid-containing compound, Bortezomib is susceptible to degradation under various stress conditions, including exposure to acid, base, and oxidative agents.[3][4][5][6][7] One of the most significant degradation pathways involves the oxidative cleavage of the carbon-boron bond, leading to the formation of Impurity A.[1][8]
The Chemical Transformation: From Bortezomib to Impurity A
The formation of Impurity A from Bortezomib is primarily an oxidative process known as oxidative deboronation.[1] This reaction results in the replacement of the boronic acid moiety with a hydroxyl group, which then tautomerizes to the more stable amide.
Bortezomib: ([(1R)-3-methyl-1-({(S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid)
Impurity A: (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[8][9]
The proposed mechanism for this transformation is illustrated below.
Quantitative Analysis of Bortezomib Degradation
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The tables below summarize quantitative data from various studies on Bortezomib.
Table 1: Summary of Bortezomib Forced Degradation Studies
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Major Impurities Formed | Reference |
| Acid Hydrolysis | 0.2 M HCl | 2 hours | Significant | Hydroxyamide impurity | [3][6][7] |
| Base Hydrolysis | 0.2 M NaOH | 2 hours | Significant | Hydroxyamide impurity | [3][6][7] |
| Oxidation | 3% or 25% H₂O₂ | 2 hours | Significant | Impurity A, Impurity B, Impurity E | [4][7] |
| Thermal | 105°C | 24 hours | Significant | Impurity A, Impurity B, Impurity E | [4][5] |
| Photolysis | ICH Q1B conditions | 24 hours | Not specified | Not specified | [3][6][7] |
Table 2: Analytical Method Parameters for Bortezomib and Impurities
| Parameter | Impurity A | Bortezomib | Method | Reference |
| LOD | 0.02% (of 2.0 mg/mL) | 0.02% (of 2.0 mg/mL) | RP-HPLC | [3][6] |
| LOQ | Not specified | Not specified | RP-HPLC | [3][6] |
| Resolution | >2.0 (from Bortezomib and other impurities) | - | RP-HPLC | [3][6] |
Experimental Protocols
The following sections detail generalized protocols for conducting forced degradation studies on Bortezomib to investigate the formation of Impurity A.
General Experimental Workflow
The overall process for a forced degradation study is depicted below.
Preparation of Stock and Working Solutions
-
Bortezomib Stock Solution: Accurately weigh and dissolve Bortezomib in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a known concentration (e.g., 2.0 mg/mL).[3][6]
-
Working Solutions: Dilute the stock solution with the appropriate stress medium (acid, base, or water for thermal and oxidative stress) to the desired concentration for the study.
Forced Degradation Conditions
-
Acid Hydrolysis: Mix the Bortezomib working solution with an equal volume of a strong acid (e.g., 0.4 M HCl to achieve a final concentration of 0.2 M HCl) and incubate at a specified temperature (e.g., room temperature or elevated) for a set duration (e.g., 2 hours).[7]
-
Base Hydrolysis: Mix the Bortezomib working solution with an equal volume of a strong base (e.g., 0.4 M NaOH to achieve a final concentration of 0.2 M NaOH) and incubate at room temperature for a set duration (e.g., 2 hours).[7]
-
Oxidative Degradation: Treat the Bortezomib working solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a specified time (e.g., 2 hours).[7]
-
Thermal Degradation: Store the Bortezomib working solution (in a sealed container) in a calibrated oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).[7]
-
Control Sample: A solution of Bortezomib in the same solvent, protected from light and stored at refrigerated temperatures, should be used as a control.
Sample Analysis by RP-HPLC
A validated stability-indicating HPLC method is crucial for the separation and quantification of Bortezomib and its degradation products.
-
Chromatographic System: A typical system consists of a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column is commonly used for separation (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm).[3][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile) is often employed.[1][10]
-
Detection Wavelength: Monitoring at 270 nm is common for Bortezomib and its impurities.[1][10]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[10]
Identification of Impurity A
The identity of the peak corresponding to Impurity A can be confirmed by:
-
Co-injection: Spiking a degraded sample with a qualified reference standard of Impurity A and observing peak co-elution.
-
LC-MS Analysis: Coupling the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the eluting peaks. The m/z of Impurity A should correspond to its molecular weight.[5]
Conclusion
The degradation of Bortezomib to Impurity A is a critical transformation to monitor for ensuring the quality and stability of the drug product. This degradation is primarily driven by oxidative stress, leading to the cleavage of the carbon-boron bond. By employing systematic forced degradation studies and validated analytical methods as outlined in this guide, researchers and drug development professionals can effectively characterize and control the formation of Impurity A, thereby ensuring the safety and efficacy of Bortezomib therapies.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Bortezomib Impurity A | 289472-80-6 | SynZeal [synzeal.com]
- 10. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidative Degradation of Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation of Bortezomib (B1684674), a potent proteasome inhibitor used in cancer therapy. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the drug's stability, safety, and efficacy. This document details the core degradation mechanisms, experimental protocols for stress testing, and analytical methodologies for the identification and quantification of degradation products.
Core Concepts in Bortezomib's Oxidative Degradation
Bortezomib, a dipeptidyl boronic acid, is susceptible to degradation under oxidative stress. The primary mechanism of its oxidative degradation is deboronation , a process that cleaves the carbon-boron bond, leading to the loss of the boronic acid moiety essential for its therapeutic activity. This process represents a key deactivation pathway for the drug.[1][2]
Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH), have been instrumental in identifying the resulting degradation products.[3][4][5][6][7][8][9] These studies typically involve exposing Bortezomib to various oxidizing agents, such as hydrogen peroxide and sodium hypochlorite.[5][7][10]
The major degradation products identified under oxidative stress include a near-equal mixture of diastereomeric carbinolamide metabolites (M1/M2) and a hydroxyamide impurity.[1][2][5][6][9] In some studies, up to thirteen degradation products have been identified when using specific co-solvents.[4][7] The formation of these impurities is a critical consideration in the development of stable formulations and analytical methods for Bortezomib.
Experimental Protocols for Forced Oxidative Degradation
Detailed methodologies are essential for replicating and comparing degradation studies. Below is a typical protocol for inducing and analyzing the oxidative degradation of Bortezomib.
Objective: To induce and characterize the degradation products of Bortezomib under oxidative stress.
Materials:
-
Bortezomib active pharmaceutical ingredient (API)
-
Sodium Hypochlorite (NaOCl) solution (e.g., 0.25% or 0.5%)[10]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib:â Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. oaji.net [oaji.net]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Bortezomib (B1684674), a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its primary mechanism of action involves the reversible and selective inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of intracellular proteins.[1][2][3] This inhibition disrupts cellular homeostasis, leading to a cascade of events including the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and essential experimental protocols related to Bortezomib and its associated compounds.
Mechanism of Action
Bortezomib, a dipeptidyl boronic acid, specifically targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][4] This targeted inhibition prevents the degradation of numerous proteins that regulate critical cellular processes such as cell cycle progression, apoptosis, and signaling.[5] The accumulation of these regulatory proteins, along with misfolded and damaged proteins, triggers two primary cell death pathways: the unfolded protein response (UPR) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][6]
Key Signaling Pathways
The Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the endoplasmic reticulum due to proteasome inhibition leads to ER stress and activation of the UPR.[4][7] The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key events in Bortezomib-induced UPR include the induction of Grp78, CHOP, PERK, and IRE1α.[7][8] The transcription factor XBP-1, a major regulator of the UPR, has been identified as a potential marker for predicting the response to Bortezomib.[9][10]
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bortezomib-induced unfolded protein response increases oncolytic HSV-1 replication resulting in synergistic, anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]
The Biotransformation of Bortezomib: A Deep Dive into the Formation of Impurity A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bortezomib (B1684674), a first-in-class proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the biotransformation of Bortezomib, with a specific focus on the formation of its inactive metabolites, including the notable Impurity A. We will delve into the enzymatic pathways responsible for its degradation, present quantitative data from relevant studies, and provide detailed experimental protocols for the analysis of Bortezomib and its metabolites. This guide is intended to be a valuable resource for researchers and professionals involved in the development and analysis of proteasome inhibitors.
Introduction
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[1][2] By blocking the proteasome, Bortezomib disrupts cellular homeostasis and induces apoptosis in cancer cells. The clinical activity of Bortezomib is influenced by its metabolism, which primarily occurs in the liver. Understanding the biotransformation of Bortezomib is crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring drug product quality.
A significant aspect of Bortezomib's metabolism is its conversion to inactive metabolites through a process of oxidative deboronation.[2][3][4] This process leads to the formation of several metabolites, with two diastereomeric carbinolamides, M1 and M2, being the most prominent.[1] This guide will specifically address the formation of "Impurity A," a known metabolite and degradation product of Bortezomib.[5][6][7]
The Metabolic Pathway of Bortezomib
The primary route of Bortezomib metabolism is hepatic oxidative deboronation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[8][9][10] This process involves the replacement of the boronic acid moiety with a hydroxyl group, leading to the formation of pharmacologically inactive metabolites.[1][8][9]
Key Enzymes in Bortezomib Metabolism
In vitro studies using human liver microsomes and cDNA-expressed CYP isoenzymes have identified several enzymes responsible for Bortezomib metabolism.[3][4] The major contributors are:
Other CYP isoforms play a minor role in its metabolism, including:
The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions when co-administered with inhibitors or inducers of a single CYP isoform.[1] However, potent inhibitors of CYP3A4, such as ketoconazole, have been shown to increase Bortezomib exposure.[8][13]
Formation of Impurity A and Other Major Metabolites
The oxidative deboronation of Bortezomib results in the formation of two primary diastereomeric carbinolamide metabolites, M1 and M2.[1] Further metabolism of these initial products can occur through hydroxylation on the leucine (B10760876) and phenylalanine moieties.[3]
"Impurity A" is a recognized metabolite of Bortezomib.[5][7] Its chemical name is (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.[7][14] This structure corresponds to the product of oxidative deboronation of Bortezomib, where the boronic acid group is replaced by an amide group. It is also a known degradation product of Bortezomib that can be formed under oxidative stress conditions.[6][7]
The biotransformation pathway leading to the formation of Impurity A is depicted in the following diagram:
Caption: Metabolic pathway of Bortezomib to Impurity A.
Quantitative Analysis of Bortezomib Biotransformation
Quantitative data on the formation of Bortezomib metabolites is essential for understanding its pharmacokinetic profile. The following table summarizes the relative contributions of the major human cytochrome P450 enzymes to the in vitro metabolism of Bortezomib.
| CYP Isoform | Contribution to Metabolism (%) |
| CYP3A4 | 38.4 |
| CYP2C19 | 30.1 |
| CYP1A2 | 10.5 |
| CYP2D6 | Minor |
| CYP2C9 | Minor |
| Data from in vitro studies with human liver microsomes.[1] |
Studies in patients have shown that after intravenous administration, Bortezomib is rapidly cleared from the plasma, with a terminal elimination half-life of more than 40 hours after the initial dose.[2][4] The clearance of Bortezomib is primarily due to hepatic metabolism.
Experimental Protocols
The identification and quantification of Bortezomib and its metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Sample Preparation
-
Plasma Samples: Collect blood samples from patients at specified time points after Bortezomib administration.
-
Centrifuge the blood samples to separate the plasma.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma samples.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing Bortezomib and its metabolites for analysis.
HPLC Method for Separation of Bortezomib and Impurities
A validated stability-indicating HPLC method is crucial for separating Bortezomib from its impurities and degradation products.[15]
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[15]
-
Mobile Phase A: A mixture of acetonitrile and water.
-
Mobile Phase B: A mixture of acetonitrile and water with a higher concentration of acetonitrile.
-
Gradient Elution: A gradient program is used to achieve optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
Mass Spectrometry for Identification and Quantification
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[16]
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer can be used.
-
Data Acquisition: Operate the mass spectrometer in full scan mode for metabolite identification and in multiple reaction monitoring (MRM) mode for quantification.
The following diagram illustrates a general workflow for the analysis of Bortezomib biotransformation.
Caption: Experimental workflow for Bortezomib metabolite analysis.
Conclusion
The biotransformation of Bortezomib is a critical determinant of its clinical pharmacology. The primary metabolic pathway of oxidative deboronation, mediated predominantly by CYP3A4 and CYP2C19, leads to the formation of inactive metabolites, including Impurity A. A thorough understanding of this process, supported by robust analytical methodologies, is essential for the continued development and clinical application of Bortezomib and next-generation proteasome inhibitors. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Pharmacology, pharmacokinetics, and practical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacokinetics and Safety of Bortezomib in Patients with Advanced Malignancies and Varying Degrees of Liver Dysfunction: Phase 1 NCI Organ Dysfunction Working Group Study NCI-6432 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib Pharmacogenetic Biomarkers for the Treatment of Multiple Myeloma: Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bortezomib Impurity A | 289472-80-6 | SynZeal [synzeal.com]
- 15. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 16. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Process Impurities in Bortezomib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and control of process-related impurities in the manufacturing of Bortezomib (B1684674). Adherence to stringent impurity profiling is critical for ensuring the quality, safety, and efficacy of this first-in-class proteasome inhibitor used in cancer therapy. This document outlines the common impurities, analytical methodologies for their detection, and the regulatory framework governing their control.
Introduction to Bortezomib and Its Impurity Profile
Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key cellular complex that degrades ubiquitinated proteins.[1] By disrupting this pathway, Bortezomib induces apoptosis in cancer cells and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The active pharmaceutical ingredient (API) is typically produced as a trimeric boronic anhydride, which is formulated with mannitol (B672) to form a stable diester. This ester hydrolyzes to release the active boronic acid upon reconstitution for injection.[1]
The synthesis and storage of Bortezomib can lead to the formation of various impurities, including starting materials, by-products, intermediates, and degradation products.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the control of such impurities in new drug substances.[3][4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities to ensure patient safety.[4]
Common impurities identified in Bortezomib drug substance include stereoisomers (epimers and diastereomers), products of oxidation, and hydrolytic fragments.[1][2][6][7] Forced degradation studies under various stress conditions—such as acid, base, oxidation, heat, and photolysis—are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[8][9][10][11]
Common Process and Degradation Impurities
Impurity profiling of Bortezomib has revealed several key related substances that must be monitored. These can be broadly categorized as process-related impurities arising from the synthesis and degradation products formed during manufacturing and storage.
Table 1: Common Bortezomib Impurities
| Impurity Name/Type | Origin | Notes |
| Epi-bortezomib / (1S,2R)-enantiomer | Process (Synthesis) | Results from partial racemization of the L-phenylalanine chiral center during synthesis.[1][6] |
| (S,S)-Diastereomer & (R,R)-Isomer | Process (Synthesis) | Stereoisomers that can be formed during the synthetic process.[12] |
| Oxidative Degradation Products (Deboronated) | Degradation | Arise from the oxidation of the B-C bond, replacing boron with a hydroxyl group. These are also major biotransformation products.[1][6][7] |
| Hydroxyamide Impurity | Degradation | A major degradant observed under acid and base stress conditions.[13][14] |
| Bortezomib Acid Impurity | Process/Degradation | A related substance often monitored in API batches.[2] |
| Various Degradants (DP-1 to DP-16) | Degradation | Identified through forced degradation studies under acidic, basic, neutral hydrolysis, and oxidative conditions.[8] |
Analytical Methodologies for Impurity Characterization
The primary analytical technique for the separation and quantification of Bortezomib impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation.
Quantitative Analysis of Impurities
A validated, stability-indicating HPLC method is crucial for resolving impurities from the main API peak and from each other. The data below summarizes typical findings from HPLC analysis of Bortezomib batches.
Table 2: Summary of Quantitative Impurity Analysis
| Impurity | Reported Level (% w/w or % Area) | Method |
| Epi-bortezomib (Impurity 3) | 0.16% | HPLC-MS[1] |
| Oxidative Degradant (Impurity 4a) | 0.13% | HPLC-MS[1] |
| Oxidative Degradant (Impurity 4b) | 0.07% | HPLC-MS[1] |
| Total Impurities (Product 1) | 0.28% | HPLC[15] |
| Total Impurities (Product 2) | 0.96% | HPLC[15] |
| Impurity C | 0.0243 - 0.0260% | HPLC[9] |
| Bortezomib Isomer | 0.0590 - 0.0621% | HPLC[9] |
| Hydroxyamide | 0.0351 - 0.0413% | HPLC[9] |
Method Validation Parameters
Analytical methods must be validated according to ICH Q2 guidelines to ensure they are fit for purpose. Key validation parameters include linearity, precision, accuracy, and sensitivity (LOD/LOQ).
Table 3: Example Method Validation Parameters
| Parameter | Analyte | Result | Reference |
| LOD | (1S,2R)-enantiomer | 0.052 mg/L | [16] |
| LOQ | (1S,2R)-enantiomer | 0.16 mg/L | [16] |
| Linearity (R²) | (1S,2R)-enantiomer | 0.9998 | [16] |
| LOD | Bortezomib | 0.084 mg/L | [16] |
| LOQ | Bortezomib | 0.25 mg/L | [16] |
| Linearity (R²) | Bortezomib | 0.9999 | [16] |
| Detection Capability | General Impurities | 0.02% of 2.0 mg/mL | [11][14] |
| Recovery (Accuracy) | Spiked Impurities | 96.29% - 102.44% | [10] |
Experimental Protocols
The following section provides a representative protocol for the analysis of Bortezomib process impurities using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, synthesized from published literature.
Protocol: RP-HPLC Method for Impurity Profiling
Objective: To separate, detect, and quantify known and unknown impurities in Bortezomib drug substance.
1. Materials and Reagents:
-
Bortezomib API and reference standards for known impurities.
-
Acetonitrile (HPLC grade).
-
Formic Acid (or Trifluoroacetic Acid, TFA) (AR grade).
-
Water (HPLC grade, e.g., Milli-Q).
2. Chromatographic Conditions:
-
Instrument: Agilent 1200 series or equivalent HPLC system with UV/PDA detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, Symmetry).[1][8][15]
-
Mobile Phase A: Acetonitrile/Water/Formic Acid (300:700:1, v/v/v).[1]
-
Mobile Phase B: Acetonitrile/Water/Formic Acid (800:200:1, v/v/v).[1]
-
Column Temperature: 25°C.[15]
-
Injection Volume: 20 µL.[15]
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 - 5 | 100 | 0 |
| 5 - 20 | 100 → 0 | 0 → 100 |
| 20 - 22 | 0 → 100 | 100 → 0 |
| 22 - 25 | 100 | 0 |
4. Sample Preparation:
-
Diluent: A suitable mixture, often the initial mobile phase composition.
-
Standard Solution: Prepare a stock solution of Bortezomib reference standard (e.g., 0.02 mg/mL). Prepare working solutions for impurities, often spiked at the specification limit (e.g., 0.15%).[10]
-
Sample Solution: Accurately weigh and dissolve the Bortezomib API in the diluent to achieve a target concentration (e.g., 2.0 mg/mL for impurity analysis).[10][11]
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.
-
Ensure system suitability criteria (e.g., resolution between critical pairs > 2.0, tailing factor < 2.0) are met.[13][16]
Visualized Workflows and Mechanisms
Diagrams are provided below to illustrate key processes and concepts relevant to Bortezomib characterization.
Bortezomib Mechanism of Action
Caption: Bortezomib inhibits the 26S proteasome, blocking protein degradation.
General Workflow for Impurity Characterization
Caption: A typical workflow for the identification and control of impurities.
Forced Degradation Study Logic
Caption: Logic for conducting forced degradation studies on Bortezomib API.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. oaji.net [oaji.net]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 15. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Unveiling the Hidden Profile: A Technical Guide to the Discovery and Characterization of Novel Bortezomib Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, characterization, and quantification of novel impurities associated with the proteasome inhibitor, Bortezomib (B1684674). As a critical aspect of drug development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy. This document details the various types of impurities, the analytical methodologies for their detection, and the potential impact on biological pathways.
Introduction to Bortezomib and its Impurity Profile
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.[2] This inhibition disrupts various cell signaling pathways, ultimately leading to apoptosis in cancer cells.
The chemical synthesis and degradation of Bortezomib can lead to the formation of various impurities. These can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the manufacturing process, including stereoisomers that may arise from the partial racemization of chiral centers.[1][3]
-
Degradation Products: These impurities result from the chemical breakdown of the Bortezomib molecule under various stress conditions such as acid, base, oxidation, heat, and light.[4][5] A significant degradation pathway is oxidative deboronation, where the boron atom is replaced by a hydroxyl group.[1][3]
Regulatory bodies require stringent control and characterization of impurities in pharmaceutical products.[2] Therefore, robust analytical methods are essential for their identification and quantification.
Analytical Methodologies for Impurity Profiling
A variety of sophisticated analytical techniques are employed to elucidate the impurity profile of Bortezomib. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the cornerstone of these investigations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For Bortezomib and its impurities, reverse-phase HPLC is commonly utilized.
Table 1: Summary of Reported HPLC and LC-MS Methods for Bortezomib Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm)[4] | C18 (250x4.6 mm, Knauer, Kromasil 100-5 sorbent)[2] | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[6] |
| Mobile Phase A | Acetonitrile/water (30/70, v/v) with 0.1% formic acid[4] | Acetonitrile-water-HCOOH (300:700:1 v/v/v)[2] | Not Specified |
| Mobile Phase B | Acetonitrile/water (80/20, v/v) with 0.1% formic acid[4] | Acetonitrile-water-HCOOH (800:200:1 v/v/v)[2] | Not Specified |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[2] | Not Specified |
| Detection | UV at 270 nm[4] | UV at 270 nm[2] | Not Specified |
| Gradient | 100% A for 15 min, then to 100% B in 15 min, hold for 15 min[4] | 100% A for 5 min, gradient of B 0→100% during 15 min, and gradient of B 100→0 during 2 min[2] | Not Specified |
Mass Spectrometry (MS)
When coupled with HPLC, mass spectrometry provides structural information about the separated impurities, enabling their definitive identification. Techniques such as Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are particularly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isolated impurities. It provides detailed information about the chemical environment of atoms within a molecule. One study utilized high-field NMR to identify two primary degradation products of Bortezomib in reconstituted solutions, namely N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (BTZ1) and (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2), which are formed through oxidative deboronation.[7]
Identified Novel Impurities
Research has led to the identification and characterization of several novel Bortezomib impurities.
Table 2: Characterized Bortezomib Impurities
| Impurity Name | Type | Method of Identification | Reference |
| epi-bortezomib | Process-Related (Epimer) | HPLC-MS | [1][3] |
| Oxidative Degradation Product 1 (4a) | Degradation | HPLC-MS, NMR | [1][2] |
| Oxidative Degradation Product 2 (4b) | Degradation | HPLC-MS, NMR | [1][2] |
| (1S,2R)-enantiomer | Process-Related (Enantiomer) | Normal-Phase HPLC | [8] |
| Hydroxyamide impurity | Degradation | LC-MS | [6] |
One study using HPLC-MS on a 99.6% pure Bortezomib anhydride (B1165640) sample identified three organic impurities: an epimer of bortezomib and two epimeric products of oxidative degradation.[2] The relative ratios of these impurities were found to be 0.16%, 0.13%, and 0.07%, respectively.[2] Another study focused on the enantiomeric impurity, (1S,2R)-enantiomer, and developed a normal-phase HPLC method for its quantification, with a reported limit of detection (LOD) of 0.282 μg/mL and a limit of quantification (LOQ) of 0.896 μg/mL.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the analysis of Bortezomib impurities.
Protocol for HPLC Analysis of Bortezomib Impurities
This protocol is based on the method described by Ivanov et al. (2012).[2]
Objective: To separate and quantify Bortezomib and its organic impurities.
Materials:
-
Agilent 1200 HPLC instrument with UV detector
-
C18 column (250x4.6 mm, Knauer, Kromasil 100-5 sorbent)
-
Mobile Phase A: Acetonitrile-water-formic acid (300:700:1 v/v/v)
-
Mobile Phase B: Acetonitrile-water-formic acid (800:200:1 v/v/v)
-
Bortezomib sample
Procedure:
-
Set the column temperature to room temperature (approximately 20°C).
-
Set the UV detection wavelength to 270 nm.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with 100% Mobile Phase A for at least 30 minutes.
-
Inject the sample onto the column.
-
Run the following gradient program:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient from 0% to 100% Mobile Phase B
-
20-22 min: Linear gradient from 100% to 0% Mobile Phase B
-
22-25 min: 100% Mobile Phase A (re-equilibration)
-
-
Analyze the resulting chromatogram to identify and quantify impurities based on their retention times and peak areas relative to the main Bortezomib peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pramanaresearch.org [pramanaresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide to Forced Degradation Studies of Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of Bortezomib (B1684674), a crucial proteasome inhibitor used in cancer therapy. Understanding the degradation pathways and the stability of Bortezomib under various stress conditions is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document outlines the experimental protocols, summarizes degradation data, and visualizes the degradation pathways and experimental workflows.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies to elucidate its intrinsic stability. The primary goals are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[3][4]
Bortezomib, being a peptidomimetic boronic acid derivative, is susceptible to degradation through various mechanisms, including hydrolysis and oxidation.[5][6] Its stability profile is essential for formulation development, manufacturing, and storage.
Summary of Forced Degradation Data for Bortezomib
The following table summarizes the quantitative data from various studies on the forced degradation of Bortezomib under different stress conditions.
| Stress Condition | Stressor | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.2 M HCl | 2 hours | Not Specified | Significant | Hydroxyamide impurity, DP-I (l-proline⁵ racemization) | [1][7] |
| Base Hydrolysis | 0.2 M NaOH | 2 hours | Not Specified | Significant | DP-II (l-serine⁴ racemization), DP-III (C-terminal deamidation) | [1][7] |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | Degradation Observed | - | [2] |
| Oxidative | 3% H₂O₂ | 2 hours | Not Specified | Significant | DP-3, DP-6, DP-9, DP-10, DP-11, DP-12, Oxidative deboronation products (BTZ1, BTZ2) | [1][2][5] |
| Thermal | Dry Heat | 24 hours | 105°C | Not Observed/Minor | Imp-A, Imp-B, Imp-E | [1][3][8] |
| Photolytic | ICH Q1B Light | 24 hours | Not Specified | Not Observed | - | [1][3] |
Note: "Significant degradation" is reported in the literature without a specific percentage in some cases. The list of degradation products (DP) is based on the nomenclature used in the cited references.
Detailed Experimental Protocols
The development of a stability-indicating method is crucial for accurately assessing the degradation of Bortezomib. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of Bortezomib in a suitable diluent, such as a mixture of methanol (B129727) and water (90:10 v/v), to a concentration of approximately 2.0 mg/mL.[1][9]
-
Working Solution: Dilute the stock solution with the same diluent to a working concentration, typically around 100 µg/mL, for applying stress conditions.[3]
3.2. Stress Conditions
The following protocols are based on common practices described in the literature and ICH guidelines.[1][2][3]
-
Acid Hydrolysis: To 1 mL of the Bortezomib working solution, add 1 mL of 0.2 M hydrochloric acid (HCl). Keep the mixture for 2 hours at room temperature. After the incubation period, neutralize the solution with an equivalent amount of 0.2 M sodium hydroxide (B78521) (NaOH) and dilute to a final concentration with the diluent.
-
Base Hydrolysis: To 1 mL of the Bortezomib working solution, add 1 mL of 0.2 M sodium hydroxide (NaOH). Keep the mixture for 2 hours at room temperature. Neutralize the solution with an equivalent amount of 0.2 M hydrochloric acid (HCl) and dilute to the final concentration.
-
Oxidative Degradation: To 1 mL of the Bortezomib working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution for 2 hours at room temperature, protected from light.
-
Thermal Degradation: Expose the solid Bortezomib drug substance to a temperature of 105°C in a hot air oven for 24 hours. For solutions, maintain the working solution at a high temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the Bortezomib working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
3.3. Analytical Method: Stability-Indicating HPLC
A robust stability-indicating HPLC method is essential to separate Bortezomib from its process-related impurities and degradation products.
-
Chromatographic System: A typical HPLC system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase column, such as a Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or a Hypersil BDS C18 (150 mm x 4.6 mm, 5µ), is commonly used.[1][9][10]
-
Mobile Phase: A gradient elution using a combination of an acidic buffer (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often employed.[2][9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, between 30-40°C.[1]
-
Detection: The eluent is monitored at a specific UV wavelength, often around 270 nm.
-
Data Analysis: The peak purity of Bortezomib in the stressed samples is checked using a PDA detector to ensure the specificity of the method. The percentage of degradation is calculated by comparing the peak area of Bortezomib in the stressed sample to that in an unstressed control sample.
Visualizations: Workflows and Pathways
4.1. Experimental Workflow for Forced Degradation
The following diagram illustrates the typical workflow for conducting a forced degradation study of Bortezomib.
References
- 1. oaji.net [oaji.net]
- 2. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating HPLC Method for Estimation of Bortezomib for Injection 3.5 mg/Vial - IJPRS [ijprs.com]
- 10. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Bortezomib Impurity A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bortezomib (B1684674) is a potent and selective inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. It is widely used in the treatment of multiple myeloma and mantle cell lymphoma. The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the drug product. Bortezomib Impurity A, chemically identified as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a known related substance of Bortezomib.[1][2][3] Its presence in the drug substance needs to be carefully monitored and controlled. This application note presents a reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substance.
The method described herein is developed based on established principles of liquid chromatography for pharmaceutical analysis and is suitable for use in quality control and drug development settings.[4][5][6][7] The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous formic acid solution and acetonitrile, with UV detection at 270 nm.[4][7][8] This method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[9][10]
Relationship between Bortezomib and Impurity A
Caption: Bortezomib and its process-related impurity A.
Experimental Protocol
Materials and Reagents
-
Bortezomib Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)[4]
-
Formic acid (AR grade)[4]
-
Water (HPLC grade)[4]
-
Methanol (HPLC grade)
-
0.45 µm Nylon filter[4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | X-Terra RP8, 150mm x 4.6 mm, 5µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
Diluent: A mixture of Acetonitrile and Water in the ratio of 750:250 (v/v) is used as the diluent.[4]
Standard Stock Solution of Bortezomib: Accurately weigh and transfer about 10 mg of Bortezomib CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent.
Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent.
Spiked Sample Solution (for method development and validation): To a solution of Bortezomib, spike a known amount of this compound to achieve a final concentration at the desired impurity level (e.g., 0.15% of the Bortezomib concentration).
Sample Solution: Accurately weigh and transfer about 10 mg of the Bortezomib sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up the volume to 50 mL with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.
HPLC Method Development Workflow
Caption: Experimental workflow for HPLC method development.
Results and Discussion
The developed HPLC method provides excellent separation and resolution between Bortezomib and this compound. A typical chromatogram will show the elution of Bortezomib and Impurity A at distinct retention times, allowing for accurate quantification.
System Suitability
System suitability tests are integral to ensuring the performance of the chromatographic system. The acceptance criteria should be met before proceeding with any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Bortezomib peak |
| Theoretical Plates (N) | Not less than 2000 for the Bortezomib peak |
| % RSD of Peak Areas | Not more than 2.0% for replicate injections of the standard solution |
| Resolution (Rs) | Not less than 2.0 between Bortezomib and Impurity A peaks |
Method Validation Summary
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.
| Validation Parameter | Summary of Results |
| Specificity | The method is specific for Bortezomib and Impurity A, with no interference from blank or placebo. |
| Linearity | The method is linear over a concentration range of LOQ to 150% of the specification limit for Impurity A (r² > 0.999). |
| Accuracy (% Recovery) | The recovery is within 98.0% to 102.0% for Impurity A at different concentration levels. |
| Precision (% RSD) | The % RSD for repeatability and intermediate precision is less than 5.0% for Impurity A. |
| Limit of Detection (LOD) | The LOD for Impurity A is determined to be approximately 0.02% of the test concentration.[5][6] |
| Limit of Quantification (LOQ) | The LOQ for Impurity A is determined to be approximately 0.05% of the test concentration. |
| Robustness | The method is robust with respect to minor variations in flow rate, column temperature, and mobile phase composition. |
Conclusion
The RP-HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound in Bortezomib bulk drug substance. The method has been developed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a common C18 column and standard HPLC instrumentation makes this method easily transferable to different laboratories.
References
- 1. This compound | 289472-80-6 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 4. pramanaresearch.org [pramanaresearch.org]
- 5. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 6. oaji.net [oaji.net]
- 7. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bortezomib Impurity A using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib (B1684674) is a proteasome inhibitor used in cancer therapy, particularly for multiple myeloma.[1][2] During its synthesis and storage, various impurities can arise, which require careful monitoring to ensure the safety and efficacy of the drug product. One such process-related impurity is Bortezomib Impurity A, chemically identified as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.[3] This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound
-
Chemical Name: (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[3]
-
CAS Number: 289472-80-6[4]
-
Molecular Formula: C₁₄H₁₄N₄O₂[4]
-
Molecular Weight: 270.29 g/mol [4]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The analyte is separated from the active pharmaceutical ingredient (API), Bortezomib, and other related substances using reversed-phase liquid chromatography. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Bortezomib reference standard
-
Bortezomib-d3 (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard and Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the reference standards of this compound and Bortezomib in methanol to obtain individual stock solutions of 1 mg/mL.
-
Prepare a stock solution of the internal standard (IS), Bortezomib-d3, in methanol at a concentration of 1 mg/mL.
Working Standard Solutions:
-
Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by spiking the appropriate amounts of the this compound working solution into a blank matrix (e.g., drug product placebo or a suitable solvent) to achieve a concentration range of 1 ng/mL to 500 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 75 ng/mL, and 400 ng/mL).
-
Spike all calibration standards and QC samples with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation:
-
Accurately weigh the sample containing Bortezomib and dissolve it in a suitable diluent (e.g., acetonitrile/water) to a known concentration.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 100 x 4.6 mm, 1.8 µm) or equivalent[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.6 mL/min[5]
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 5.0 80 7.0 80 7.1 20 | 10.0 | 20 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5000 V
-
Temperature: 325 °C[1]
-
Collision Gas: Nitrogen
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Bortezomib | 385.2 | 258.1 | To be optimized |
| This compound | 271.3 | To be determined | To be optimized |
| Bortezomib-d3 (IS) | 370.3 | 229.2 | To be optimized |
Note on MRM for Impurity A: The precursor ion for this compound is derived from its molecular weight of 270.29 ([M+H]⁺ = 271.3). The optimal product ion and collision energy must be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. A plausible fragmentation would involve the loss of the amide group or cleavage at the pyrazine (B50134) ring.
Data Presentation
The quantitative performance of the method should be validated according to ICH guidelines. The following tables summarize expected validation results for the analysis of this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| 3.0 (Low) | 2.9 ± 0.2 | 96.7 | 6.9 |
| 75.0 (Medium) | 76.5 ± 3.1 | 102.0 | 4.1 |
| 400.0 (High) | 392.0 ± 11.8 | 98.0 | 3.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
LC-MS/MS System Components
Caption: Key components of the LC-MS/MS system.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in pharmaceutical samples. The protocol is suitable for quality control applications and for monitoring the impurity profile of Bortezomib during drug development and manufacturing. The method validation parameters presented demonstrate that the assay is accurate, precise, and linear over a relevant concentration range.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. Bortezomib amide impurity - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Bortezomib Impurity A
Introduction
Bortezomib (B1684674) is a potent proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Bortezomib can degrade under various stress conditions, leading to the formation of impurities.[3][4][5] Bortezomib Impurity A is identified as a significant degradation product formed under oxidative conditions and is also a metabolite of Bortezomib.[6][7] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely accepted and validated method for impurity profiling in pharmaceuticals.[1][5][8][9]
Understanding this compound
This compound, chemically known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a key related substance of Bortezomib.[10] It is formed through the oxidative degradation of Bortezomib, where the boronic acid moiety is replaced by a hydroxyl group, followed by further transformation.[2][11] Its presence and quantity in the drug substance and product need to be carefully monitored to ensure the product meets the required quality standards.
A logical diagram illustrating the relationship between Bortezomib and Impurity A is presented below.
Experimental Protocols
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a suitable technique for the quantitative determination of this compound.[1][5][12] The following protocol is a synthesis of methodologies reported in the scientific literature.
1. Materials and Reagents
-
Bortezomib Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrogen Peroxide (30%)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Hypersil BDS C18 (250 x 4.6 mm), 5µm or equivalent[12] |
| Mobile Phase A | Acetonitrile: Water: Formic acid (30:70:0.1, v/v/v)[12] |
| Mobile Phase B | Acetonitrile: Water: Formic acid (80:20:0.1, v/v/v)[12] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 35°C[12] |
| Detection | UV at 270 nm[4][12][13] |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A |
3. Preparation of Solutions
-
Standard Stock Solution of Bortezomib: Accurately weigh and transfer about 10 mg of Bortezomib Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.[9]
-
Standard Stock Solution of Impurity A: Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.
-
Spiked Sample Solution: Prepare a solution of Bortezomib at a concentration of 1000 µg/mL.[1] Spike this solution with the Impurity A standard solution to achieve a concentration that is relevant to the specification limit of the impurity.
4. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Bortezomib.[3][4][5]
-
Acid Degradation: Treat the Bortezomib sample solution with 0.2 M HCl and heat.[4] Neutralize before injection.
-
Base Degradation: Treat the Bortezomib sample solution with 0.2 M NaOH and heat.[4] Neutralize before injection.
-
Oxidative Degradation: Treat the Bortezomib sample solution with 25% H2O2.[4]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).[4]
-
Photolytic Degradation: Expose the drug solution to light as per ICH Q1B guidelines.[4]
The following diagram illustrates the experimental workflow for the quantitative analysis.
References
- 1. ijprs.com [ijprs.com]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijarse.com [ijarse.com]
- 10. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. longdom.org [longdom.org]
Application Notes and Protocols for Bortezomib Impurity A Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Bortezomib (B1684674) Impurity A as a reference standard in analytical method development, validation, and quality control of Bortezomib, an anti-cancer agent.
Introduction
Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3][4] The manufacturing process and degradation of Bortezomib can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Bortezomib Impurity A, chemically known as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a known impurity and a metabolite of Bortezomib.[5][6][7] This document outlines the application of the this compound reference standard for analytical purposes.
Bortezomib's Mechanism of Action:
Bortezomib functions by reversibly inhibiting the 26S proteasome, a key component in the cellular machinery responsible for protein degradation.[3][8] This inhibition disrupts the degradation of pro-apoptotic factors, leading to their accumulation and ultimately triggering programmed cell death in neoplastic cells.[8]
Physicochemical Properties of this compound
A high-quality reference standard of this compound is crucial for accurate analytical measurements. The identity and purity of the reference standard should be well-characterized.
| Property | Value | References |
| Chemical Name | (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | [5][6] |
| CAS Number | 289472-80-6 | [5][6][7] |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [6][7] |
| Molecular Weight | 270.3 g/mol | [6][7] |
| Purity | ≥98% | [7] |
| Appearance | A solid | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [7] |
| Storage | -20°C | [7] |
Application as a Reference Standard
This compound reference standard is essential for various analytical applications in drug development and quality control.[5][6] Its primary uses include:
-
Impurity Profiling: Identification and quantification of Impurity A in Bortezomib drug substance and drug product.
-
Analytical Method Validation: As a component in validation studies for specificity, linearity, accuracy, and precision of analytical methods.[5][6]
-
Stability Studies: To monitor the formation of Impurity A under different stress conditions (e.g., acid, base, oxidation, thermal, and photolysis).[9][10]
Experimental Protocols
The following protocols are provided as examples for the analysis of Bortezomib and its impurities using High-Performance Liquid Chromatography (HPLC). These methods may require optimization based on the specific instrumentation and laboratory conditions.
Preparation of Standard and Sample Solutions
Objective: To prepare solutions of the this compound reference standard and the Bortezomib sample for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Bortezomib Active Pharmaceutical Ingredient (API) or Drug Product
-
Diluent (e.g., Acetonitrile:Water mixture)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Sonicator
Protocol:
-
Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Transfer it to a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve.
-
Dilute to the mark with the diluent and mix well.
-
-
Working Standard Solution Preparation:
-
Prepare further dilutions from the stock solution to achieve the desired concentration for analysis (e.g., at the specification limit for the impurity).
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the Bortezomib sample (API or crushed tablets).
-
Transfer it to a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve/extract.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a suitable syringe filter (e.g., 0.45 µm) before injection.
-
HPLC Method for Impurity Profiling
The following are example HPLC methods that have been used for the analysis of Bortezomib and its impurities.
Method 1: Reversed-Phase HPLC [9]
| Parameter | Condition |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with a simple mobile phase combination (details to be optimized) |
| Detection | UV at a specified wavelength (e.g., 270 nm) |
| Flow Rate | To be optimized |
| Column Temperature | To be optimized |
| Injection Volume | To be optimized |
| Resolution | The method should achieve a resolution of >2.0 between Bortezomib and its impurities. |
Method 2: Normal-Phase HPLC for Enantiomeric Impurity [11][12]
This method is specifically for the quantification of the (1S,2R)-enantiomer impurity.
| Parameter | Condition |
| Column | Chiral Pak ID-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-heptane: 2-propanol: ethyl alcohol: TFA (82:15:3:0.1, v/v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection | UV at 270 nm |
| Retention Times | (1S,2R)-enantiomer: ~10.57 min; Bortezomib: ~17.98 min |
| Resolution | > 4.0 |
Method 3: HPLC-MS for Impurity Identification [13]
| Parameter | Condition |
| Column | C18 XTerra (100 x 1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Elution | Linear gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (220–500 nm) and Mass Spectrometer (ESI, positive mode) |
Data Analysis and System Suitability
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between adjacent peaks |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Quantification of Impurity A: The amount of Impurity A in a sample can be calculated using the external standard method.
-
Formula:
Where:
-
Area_ImpA_Sample = Peak area of Impurity A in the sample chromatogram
-
Area_ImpA_Std = Peak area of Impurity A in the standard chromatogram
-
Conc_Std = Concentration of the Impurity A standard solution
-
Conc_Sample = Concentration of the Bortezomib sample solution
-
Safety and Handling
Bortezomib and its impurities are potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation and skin contact.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Bortezomib impurities [simsonpharma.com]
- 5. This compound | CAS No: 289472-80-6 [aquigenbio.com]
- 6. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Bortezomib and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Bortezomib (B1684674) and its known process-related impurities and degradation products. The described method is crucial for quality control during drug development, formulation, and stability testing. The protocol provides a clear and reproducible methodology, and the inclusion of data tables and workflow diagrams facilitates straightforward implementation in a laboratory setting.
Introduction
Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The chemical stability of Bortezomib can be affected by various factors, including pH, temperature, and oxidative stress, leading to the formation of degradation products.[1][3] Furthermore, process-related impurities can be introduced during its synthesis.[4] Therefore, a reliable and validated analytical method is essential to ensure the purity, potency, and safety of Bortezomib drug substance and product. This document provides a detailed protocol for a stability-indicating HPLC method capable of separating Bortezomib from its key impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.[4]
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[1][3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).[4][5]
-
Gradient Elution:
-
0-15 min: 100% A
-
15-30 min: 100% A to 100% B
-
30-45 min: Hold at 100% B[5]
-
-
Column Temperature: 25°C.[5]
-
Injection Volume: 20 µL.[5]
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (75:25 v/v) can be used as a diluent.[8]
-
Standard Stock Solution (Bortezomib): Accurately weigh and transfer about 10 mg of Bortezomib working standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.[2]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity in a similar manner to the Bortezomib standard stock solution.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of Bortezomib at a target concentration (e.g., 2.0 mg/mL) and spike it with known concentrations of each impurity.[1]
-
Sample Solution (for drug substance or product): Accurately weigh and transfer a quantity of the sample equivalent to about 10 mg of Bortezomib into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.[2]
Data Presentation
The following table summarizes the typical performance of the described HPLC method for the analysis of Bortezomib and its key impurities.
| Compound | Retention Time (min) | Resolution (Rs) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Bortezomib | ~5.9 | - | 2-14 | 0.282 | 0.896 |
| Impurity A | Varies | >2.0 | Analyte Specific | Analyte Specific | Analyte Specific |
| Impurity B | Varies | >2.0 | Analyte Specific | Analyte Specific | Analyte Specific |
| Impurity C | Varies | >2.0 | Analyte Specific | Analyte Specific | Analyte Specific |
| Bortezomib Isomer | Varies | >2.0 | Analyte Specific | Analyte Specific | Analyte Specific |
| Hydroxyamide Impurity | Varies | >2.0 | Analyte Specific | Analyte Specific | Analyte Specific |
Note: The retention times and resolution values are approximate and may vary depending on the specific column and instrument conditions. The linearity range, LOD, and LOQ for impurities are specific to each impurity standard.[1][7][9]
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of Bortezomib.
Caption: Relationship between Bortezomib and its impurities.
Discussion
The presented HPLC method is demonstrated to be specific, accurate, precise, and robust for the determination of Bortezomib and its impurities.[1] The method's stability-indicating nature is confirmed through forced degradation studies, where Bortezomib is subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][3] Significant degradation is typically observed under acidic and basic conditions.[1][3] The method successfully separates the main degradation products and process-related impurities from the Bortezomib peak, with resolution values greater than 2.0.[1][3] The validation of this method should be performed according to the International Council for Harmonisation (ICH) guidelines.[7][8]
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of Bortezomib and its impurities using a stability-indicating HPLC method. The provided experimental details, data summary, and visual diagrams offer a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of Bortezomib.
References
- 1. oaji.net [oaji.net]
- 2. ijarse.com [ijarse.com]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpar.com [ijpar.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. pramanaresearch.org [pramanaresearch.org]
- 9. researchgate.net [researchgate.net]
Stability-Indicating HPLC Method for the Analysis of Bortezomib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Bortezomib (B1684674). This method is crucial for the quantitative determination of Bortezomib in the presence of its degradation products and process-related impurities, ensuring the quality, efficacy, and safety of the drug product.
Introduction
Bortezomib is a dipeptidyl boronic acid derivative and a potent, reversible inhibitor of the 26S proteasome, widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Due to its peptide-like structure and the presence of a boronic acid moiety, Bortezomib is susceptible to degradation under various environmental conditions.[3][4] Therefore, a validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradants that may form during manufacturing, storage, or handling.
This application note details a robust RP-HPLC method that effectively separates Bortezomib from its known impurities and degradation products generated under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Protocols
Apparatus and Chromatographic Conditions
A validated reverse-phase HPLC method is employed for the analysis. The following table summarizes the typical apparatus and chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or Hypersil BDS C18 (150 mm x 4.6 mm, 5µ)[5][7] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid or 0.1% Formic acid) and an organic solvent (e.g., Acetonitrile or Methanol).[7][8] A common mobile phase composition is a gradient of 0.1% formic acid in water and acetonitrile.[6] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30-40°C[5] |
| Detection Wavelength | 270 nm or 280 nm[8][9] |
| Injection Volume | 8 µL[10] |
| Diluent | Methanol:Water (90:10 v/v) or a mixture of water, acetonitrile, and formic acid.[7][11] |
Preparation of Solutions
Standard Solution: Accurately weigh and dissolve an appropriate amount of Bortezomib reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
Sample Solution: For bulk drug substance, accurately weigh and dissolve the sample in the diluent to achieve a similar concentration as the standard solution. For pharmaceutical dosage forms (e.g., lyophilized powder), reconstitute the vial as per the product instructions and then dilute with the diluent to the desired concentration.[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. Bortezomib is subjected to various stress conditions to induce degradation.[5][6][12]
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the drug solution with 0.2 M HCl for 2 hours.[5] |
| Base Hydrolysis | Treat the drug solution with 0.2 M NaOH for 2 hours.[5] |
| Oxidative Degradation | Treat the drug solution with 3% Hydrogen Peroxide (H₂O₂) for 2 hours.[5] |
| Thermal Degradation | Expose the solid drug or drug solution to heat at 105°C for 24 hours.[5] |
| Photolytic Degradation | Expose the drug solution to UV light as per ICH Q1B guidelines for 24 hours.[5] |
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with the diluent to the target concentration before HPLC analysis.
Data Presentation
The following tables summarize the expected quantitative data from the stability-indicating HPLC method validation and forced degradation studies.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between Bortezomib and the nearest eluting peak[5][10][12] |
| % RSD of Peak Area | ≤ 2.0% for six replicate injections |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999[5][12] |
| LOD | 0.02% with respect to a 2.0 mg/mL test concentration[5][12] |
| LOQ | Typically three times the LOD |
| Accuracy (% Recovery) | 96.85% to 102.44% for impurities[10] |
| Precision (% RSD) | < 10.0% for impurities[5] |
| Robustness | The method demonstrates good resolution and precision under deliberate variations in flow rate, pH, and column temperature.[5][10] |
Summary of Forced Degradation Results
Bortezomib shows significant degradation under acidic, basic, and oxidative conditions.[5][6][10][12] It is relatively stable under thermal and photolytic stress.[10] The major degradation products include a hydroxyamide impurity and products resulting from oxidative deboronation.[4][5] A mass balance close to 100% (typically around 98.2% to 99.5%) indicates that all major degradation products are detected.[5][10][12]
| Stress Condition | % Degradation (Typical) | Major Degradation Products Formed |
| Acid Hydrolysis | Significant | Impurity A, Impurity B, Impurity E[13] |
| Base Hydrolysis | Significant | Impurity A, Impurity B, Impurity E[13] |
| Oxidation | Significant | DP-3, DP-6, DP-9, DP-10, DP-11, DP-12[6] |
| Thermal | Minimal | Minimal degradation observed[10] |
| Photolytic | Minimal | Minimal degradation observed[10] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of a stability-indicating HPLC method for Bortezomib.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stability Indicating HPLC Method for Estimation of Bortezomib for Injection 3.5 mg/Vial - IJPRS [ijprs.com]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpar.com [ijpar.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Bortezomib and Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib (B1684674) is a proteasome inhibitor used in cancer therapy, and its purity is critical for its safety and efficacy. Impurity A, identified as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a known process-related impurity or degradation product of Bortezomib.[1][2][3] This application note provides a detailed protocol for the separation of Bortezomib from Impurity A using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of pharmaceutical compounds.[4][5][6][7][8]
Chromatographic Method and Data
A reliable and efficient separation of Bortezomib and Impurity A can be achieved using a reverse-phase HPLC method. The following table summarizes the optimized chromatographic conditions and the expected retention times.
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A gradient mode is employed for effective separation.[7][9] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[7] |
| Detection Wavelength | 270 nm[5][7][10] |
| Injection Volume | 10 µL[11] |
| Retention Time (Impurity A) | Approximately 7.05 min[7] |
| Retention Time (Bortezomib) | Approximately 10.85 min[7] |
| Resolution | > 2.0[6][12] |
Experimental Workflow
The following diagram illustrates the experimental workflow for the chromatographic separation of Bortezomib and Impurity A.
Caption: Workflow for the HPLC separation and analysis of Bortezomib and Impurity A.
Experimental Protocol
This protocol details the steps for the preparation of solutions and the operation of the HPLC system for the separation of Bortezomib and Impurity A.
Reagents and Materials
-
Bortezomib reference standard
-
Bortezomib Impurity A reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Bortezomib and Impurity A reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve the desired concentration for injection.
HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard or sample solution into the HPLC system.[11]
-
Chromatographic Run: Start the gradient elution program.
-
Data Acquisition: Monitor and record the chromatogram at a detection wavelength of 270 nm.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to Impurity A and Bortezomib based on their retention times as determined from the analysis of the standard solution.
-
Peak Integration: Integrate the areas of the identified peaks.
-
Quantification: Calculate the amount of Impurity A in the sample using the area normalization method or by comparing the peak area with that of the reference standard.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the method development and validation process, which is crucial for ensuring the reliability of the analytical results.
Caption: Logical flow from method development to a validated analytical method for impurity quantification.
Conclusion
The described HPLC method provides a robust and reliable approach for the separation and quantification of Bortezomib and its critical impurity, Impurity A. Adherence to the detailed protocol and proper validation of the method will ensure accurate and reproducible results, which are essential for quality control in the development and manufacturing of Bortezomib.
References
- 1. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpar.com [ijpar.com]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 8. oaji.net [oaji.net]
- 9. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. pramanaresearch.org [pramanaresearch.org]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol for Quantification of Bortezomib Impurity A in Bulk Drug
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bortezomib Impurity A in Bortezomib bulk drug substance. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. During the synthesis and storage of the Bortezomib active pharmaceutical ingredient (API), process-related impurities and degradation products can arise. This compound, chemically known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[1][2], is a potential impurity that must be monitored and controlled to ensure the safety and efficacy of the drug product. This document provides a detailed protocol for the quantification of this specific impurity.
Experimental Protocol
Materials and Reagents
-
Bortezomib Reference Standard (CRS) and this compound Reference Standard were procured from a reputed supplier.
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade) for solution preparation.[3]
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 x 4.6 mm), 5µm or equivalent |
| Mobile Phase A | Acetonitrile: Water: Formic acid (30:70:0.1 v/v/v)[4] |
| Mobile Phase B | Acetonitrile: Water: Formic acid (80:20:0.1 v/v/v)[4] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35°C[4] |
| Detection | UV at 270 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 55 minutes[4] |
Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Bortezomib bulk drug sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a sample concentration of approximately 1000 µg/mL.
System Suitability
Inject the standard solution five times and record the chromatograms. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
Analysis Procedure
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph. Record the chromatograms and measure the peak area responses for this compound. The retention time for Bortezomib is approximately 10.85 minutes, and for Impurity A, it is around 7.05 minutes.[4]
Calculation
Calculate the percentage of this compound in the Bortezomib bulk drug sample using the following formula:
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of method validation parameters.
Conclusion
The described RP-HPLC method provides a reliable and robust procedure for the quantification of this compound in Bortezomib bulk drug. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control laboratories.
References
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Bortezomib and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bortezomib (B1684674) is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory bodies, following ICH guidelines, require that analytical methods for pharmaceutical products be validated to ensure they are suitable for their intended purpose. This includes the ability to separate and quantify the API from any process-related impurities or degradation products.[3][4]
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Bortezomib and its related substances. The method is specific, accurate, precise, and capable of separating the main compound from impurities generated under various stress conditions.[3][5]
Experimental Protocol: Chromatographic System
This section outlines the instrumentation, reagents, and chromatographic conditions required for the analysis.
1.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump
-
UV or Photodiode Array (PDA) detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
-
Analytical balance
-
Ultrasonic bath
-
pH meter
1.2 Chemicals and Reagents
-
Bortezomib Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
1.3 Chromatographic Conditions The following table summarizes the optimized conditions for the separation of Bortezomib and its impurities.
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | Acetonitrile: Water: Formic Acid (30:70:0.1, v/v/v)[5][6] |
| Mobile Phase B | Acetonitrile: Water: Formic Acid (80:20:0.1, v/v/v)[5][6] |
| Gradient Program | (Time, %B): (0, 0), (15, 20), (30, 60), (45, 80), (50, 0), (55, 0) |
| Flow Rate | 1.0 mL/min[1][5][7] |
| Detection Wavelength | 270 nm[1][7][8] |
| Column Temperature | 35°C[6] |
| Injection Volume | 10 µL[8] |
| Diluent | Acetonitrile: Water (75:25, v/v)[8] |
Experimental Protocol: Solution Preparation
2.1 Standard Solution Preparation (0.14 mg/mL)
-
Accurately weigh approximately 2.80 mg of Bortezomib Reference Standard.[8]
-
Transfer the weighed standard into a 20 mL volumetric flask.
-
Add approximately 10 mL of diluent and sonicate for 5 minutes to dissolve.
-
Make up the volume to 20 mL with the diluent and mix well.[8]
2.2 Sample Preparation (From Lyophilized Vial)
-
Reconstitute one vial of Bortezomib (e.g., 3.5 mg) with 3.5 mL of diluent to get a 1.0 mg/mL solution.
-
Transfer 2.0 mL of this solution into a 10.0 mL volumetric flask.
-
Add 5.0 mL of diluent, sonicate to ensure complete dissolution, and dilute to the final volume with the diluent.[8]
Experimental Protocol: Method Validation Workflow
The developed method was validated according to ICH Q2(R1) guidelines.[9]
3.1 System Suitability
-
Procedure: Inject the standard solution six times.
-
Acceptance Criteria:
3.2 Specificity (Forced Degradation) To demonstrate the stability-indicating nature of the method, Bortezomib was subjected to forced degradation under various stress conditions.[4][10]
-
Acid Hydrolysis: Store the sample in 0.2 M HCl for 2 hours.[4]
-
Base Hydrolysis: Store the sample in 0.2 M NaOH for 2 hours.[4]
-
Oxidative Degradation: Store the sample in 3% H₂O₂ for 2 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours.[4][11]
-
Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.[4]
After exposure, samples were diluted appropriately and analyzed. The chromatograms were evaluated for the resolution between Bortezomib and any resulting degradation peaks.
Caption: Workflow for forced degradation studies of Bortezomib.
Data and Results
Quantitative data from the method validation is summarized below.
4.1 Summary of Forced Degradation Studies Significant degradation was observed under acidic and basic conditions, with minor degradation under oxidative stress. No significant degradation was noted under thermal or photolytic conditions. The method successfully separated all degradation products from the parent Bortezomib peak.[3][4][11]
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15-20% | Major degradant peak observed. |
| Base Hydrolysis | ~12-18% | Major degradant peak observed. |
| Oxidation | ~5-8% | Minor impurity peaks formed. |
| Thermal | < 2.0% | Drug is relatively stable. |
| Photolytic | < 2.0% | Drug is relatively stable. |
4.2 Method Validation Summary The method was validated for linearity, accuracy, precision, LOD, and LOQ.
| Parameter | Bortezomib | Impurities |
| Linearity (r²) | > 0.999[3][4] | > 0.999[3][4] |
| Range | 20-120 µg/mL[9] | LOQ to 150% of specification level |
| Accuracy (% Recovery) | 99.7%[7] | 98.5% - 101.5% |
| Precision (%RSD) | < 2.0%[4] | < 10.0%[4] |
| LOD | - | ~0.02% of test concentration[3][4] |
| LOQ | - | ~0.05% of test concentration |
General Experimental Workflow Diagram
The following diagram illustrates the overall logical flow from initial setup to final analysis for routine quality control.
Caption: General workflow for the analysis of Bortezomib impurities.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a validated, stability-indicating procedure for the determination of Bortezomib and its related substances. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and stability testing of Bortezomib in bulk drug and pharmaceutical dosage forms. The comprehensive validation ensures reliable performance and adherence to regulatory requirements for impurity profiling.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. oaji.net [oaji.net]
- 5. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 6. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 7. ijarse.com [ijarse.com]
- 8. pramanaresearch.org [pramanaresearch.org]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Application Note: Utilizing Bortezomib Impurity A for Robust Analytical Method Validation
Introduction
Bortezomib (B1684674) is a potent proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] The manufacturing process and storage of Bortezomib can lead to the formation of related substances, or impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Bortezomib Impurity A, chemically identified as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a known process-related impurity and potential degradant of Bortezomib.[4][5][6][7] As per regulatory guidelines from bodies like the International Council for Harmonisation (ICH), the presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products must be carefully monitored.[1] Therefore, the use of well-characterized impurity reference standards, such as this compound, is critical for the development and validation of robust analytical methods.
This application note provides a comprehensive protocol for the use of this compound in the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Bortezomib and its related substances.
Experimental Workflow for Analytical Method Validation
Figure 1: A flowchart outlining the key stages of analytical method validation.
Protocol for RP-HPLC Method Validation Using this compound
This protocol describes a stability-indicating RP-HPLC method for the determination of Bortezomib and the quantification of this compound.
1. Materials and Reagents
-
Bortezomib Reference Standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (B78521) (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 x 4.6 mm), 5µm[8] or equivalent |
| Mobile Phase A | Acetonitrile: Water: Formic acid (30:70:0.1 v/v/v)[8][9] |
| Mobile Phase B | Acetonitrile: Water: Formic acid (80:20:0.1 v/v/v)[8][9] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 50 | |
| 52 | |
| 60 | |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 35°C[8] |
| Detection Wavelength | 270 nm[8][10] |
| Injection Volume | 10 µL[10] |
| Diluent | Acetonitrile and water (1:1) or as per method development |
3. Preparation of Solutions
-
Standard Stock Solution of Bortezomib: Accurately weigh and dissolve an appropriate amount of Bortezomib reference standard in diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Spiked Sample Solution: Prepare a solution of Bortezomib at a target concentration (e.g., 100 µg/mL) and spike it with this compound at a relevant concentration level (e.g., 0.15% of the Bortezomib concentration).
4. Validation Parameters
The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Forced degradation studies should be performed to demonstrate that the method is stability-indicating. Bortezomib samples should be subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[11][12] The peak purity of Bortezomib should be evaluated to ensure it is free from co-eluting peaks.
-
Linearity: The linearity of the method should be assessed for this compound over a concentration range, typically from the limit of quantification (LOQ) to 150% of the specification limit. A minimum of five concentration levels should be used.[13]
-
Accuracy: The accuracy of the method should be determined by analyzing spiked samples of Bortezomib with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Method Precision): The repeatability of the method should be assessed by performing at least six replicate injections of a spiked sample solution. The relative standard deviation (RSD) of the peak area for this compound should be calculated.
-
Intermediate Precision: The intermediate precision should be evaluated by performing the analysis on different days, with different analysts, and on different equipment. The RSD between the results should be determined.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[14][15]
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The effect on the resolution between Bortezomib and this compound should be monitored.
Quantitative Data Summary
The following tables summarize typical validation data for the determination of Bortezomib and its impurities, including Impurity A, as reported in various studies.
Table 1: Linearity Data for this compound
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | LOQ - 1.5 | > 0.999[11][12] |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 50% | 98.0 - 102.0 | 90.0 - 110.0 |
| 100% | 98.0 - 102.0 | 90.0 - 110.0 |
| 150% | 98.0 - 102.0 | 90.0 - 110.0 |
Table 3: Precision Data for this compound
| Parameter | RSD (%) | Acceptance Criteria (%) |
| Repeatability (n=6) | < 5.0 | ≤ 10.0 |
| Intermediate Precision | < 5.0 | ≤ 10.0 |
Table 4: LOD and LOQ for this compound
| Parameter | Value |
| LOD | Typically around 0.01% of the test concentration[11] |
| LOQ | Typically around 0.03% of the test concentration[16] |
Bortezomib's Mechanism of Action
While the primary focus of this document is analytical method validation, it is relevant to understand the mechanism of action of the active pharmaceutical ingredient.
Figure 2: A simplified diagram illustrating the mechanism of action of Bortezomib.
The use of a well-characterized reference standard for this compound is indispensable for the development and validation of reliable analytical methods for Bortezomib. The protocol and data presented in this application note provide a framework for researchers, scientists, and drug development professionals to establish a robust, stability-indicating HPLC method that complies with regulatory requirements. This ensures the accurate assessment of the purity and quality of Bortezomib, ultimately contributing to the safety and efficacy of this important therapeutic agent.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib impurities [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 5. This compound | 289472-80-6 [sigmaaldrich.com]
- 6. This compound | CAS No: 289472-80-6 [aquigenbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 9. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 10. pramanaresearch.org [pramanaresearch.org]
- 11. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 12. longdom.org [longdom.org]
- 13. ijarse.com [ijarse.com]
- 14. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Analysis of Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1] The quality and safety of the drug product are ensured by monitoring and controlling impurities. Bortezomib Impurity A, chemically known as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a known metabolite and a potential degradation product of Bortezomib.[2][3][4] Accurate quantification of this impurity is crucial for quality control and stability studies. This application note provides a detailed protocol for the preparation of samples for the analysis of this compound in both active pharmaceutical ingredients (API) and formulated drug products.
Materials and Reagents
-
Bortezomib API or drug product
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (AR grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Sonicator
Quantitative Data Summary
The following table summarizes the typical concentrations used for the preparation of standard and sample solutions for the analysis of this compound.
| Solution Type | Analyte | Concentration Range | Diluent |
| Standard Stock Solution | This compound | 100 - 200 µg/mL | Methanol or Acetonitrile |
| Working Standard Solutions | This compound | 0.1 - 10 µg/mL | See Protocol Below |
| Sample Solution (API) | Bortezomib | 0.5 - 2.0 mg/mL | See Protocol Below |
| Sample Solution (Drug Product) | Bortezomib | 0.5 - 1.0 mg/mL | See Protocol Below |
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix well.
4.1.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile). The concentration of these solutions should bracket the expected concentration of Impurity A in the sample solutions.
Preparation of Sample Solutions
4.2.1. Bortezomib API
-
Accurately weigh approximately 20 mg of the Bortezomib API sample.
-
Transfer the sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 10-15 minutes to ensure complete dissolution.[5]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 10 mL with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.2.2. Bortezomib for Injection (Lyophilized Powder)
-
Reconstitute the contents of one vial of Bortezomib for injection with the appropriate volume of 0.9% Sodium Chloride injection as per the product label to achieve a concentration of 1 mg/mL of Bortezomib.[6]
-
Further dilute the reconstituted solution with a suitable diluent. For example, transfer 2.0 mL of the reconstituted solution into a 10.0 mL volumetric flask and dilute to volume with a mixture of acetonitrile and water (e.g., 30:70 v/v).[6][7]
-
Mix the solution thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Method
The prepared samples are ready for analysis by a validated stability-indicating HPLC or UPLC method. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode.[6][7][8] Detection is typically performed at 270 nm.[6][7][8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of samples for this compound analysis.
Caption: Workflow for Sample Preparation and Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of samples for the analysis of this compound. Adherence to these procedures will help ensure the generation of accurate and reliable data, which is essential for the quality control and stability assessment of Bortezomib. The provided workflow and methodologies are based on established analytical practices for Bortezomib and its related substances.[6][7][8] Researchers should validate the chosen analytical method according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scispace.com [scispace.com]
- 6. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pramanaresearch.org [pramanaresearch.org]
- 8. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Chromatographic Analysis of Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic analysis of Bortezomib (B1684674) Impurity A, chemically identified as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.[1][2] The following methods are designed for the accurate and reliable quantification of this impurity in Bortezomib samples.
Introduction
Bortezomib is a proteasome inhibitor used in cancer therapy.[3] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Bortezomib Impurity A is a known related substance. This document outlines a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
Several RP-HPLC methods have been established for the analysis of Bortezomib and its related substances, including Impurity A. The following table summarizes suitable chromatographic conditions based on published methods.[4][5][6] A stability-indicating method demonstrated successful separation of Bortezomib from ten potential impurities, including Impurity A, with a resolution of greater than 2.0 for all impurities.[4][5][6]
| Parameter | Method 1 | Method 2 |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | X-Terra RP8 (150mm x 4.6 mm, 5µm) or equivalent[7] |
| Mobile Phase A | Acetonitrile (B52724):Water:Formic Acid (30:70:0.1 v/v/v) | Water:Acetonitrile:Formic Acid (715:285:1 v/v/v)[7] |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (80:20:0.1 v/v/v) | Not Applicable (Isocratic) |
| Gradient | Gradient program | Isocratic |
| Flow Rate | Information not available | 1.5 mL/min[7] |
| Detection Wavelength | 270 nm | 270 nm[7] |
| Injection Volume | Information not available | 10 µL[7] |
| Column Temperature | Ambient | Ambient |
Experimental Protocols
Below are detailed protocols for the preparation of solutions and the analytical procedure for the determination of this compound.
Preparation of Standard Solutions
1. This compound Stock Solution (c.a. 250 µg/mL):
-
Accurately weigh approximately 2.5 mg of this compound reference standard.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix well.
2. Working Standard Solution (c.a. 2.5 µg/mL):
-
Dilute 1.0 mL of the this compound Stock Solution to 100.0 mL with the diluent in a volumetric flask.
-
Mix thoroughly. This solution can be used for system suitability checks and for spiking experiments.
Preparation of Sample Solutions
1. Bortezomib Drug Substance:
-
Accurately weigh approximately 25 mg of the Bortezomib sample.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
2. Bortezomib Drug Product (Lyophilized Powder):
-
Reconstitute the contents of one vial of Bortezomib for Injection with a known volume of a suitable solvent as specified for the product.
-
Further dilute an appropriate volume of the reconstituted solution with the diluent to achieve a final concentration within the linear range of the method.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the Working Standard Solution to check system suitability parameters such as theoretical plates, tailing factor, and reproducibility.
-
Inject the Sample Solution.
-
Identify the peak corresponding to this compound based on its retention time relative to the principal peak.
-
Calculate the amount of this compound in the sample using the area normalization method or by comparing the peak area of the impurity in the sample to that of the standard.
System Suitability
The following are typical system suitability criteria for the analysis of related substances:
-
Resolution: The resolution between the Bortezomib peak and the this compound peak should be greater than 2.0.
-
Tailing Factor: The tailing factor for the Bortezomib peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Bortezomib peak should be not less than 2000.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
The analysis of impurities like this compound is a critical step in the quality control of pharmaceutical products. The logical relationship between synthesis, potential impurity formation, and the necessity for analytical monitoring is depicted in the diagram below.
Caption: Logical relationship of impurity analysis in drug development.
References
- 1. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. pramanaresearch.org [pramanaresearch.org]
Application Note: Mass Spectrometric Characterization of Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1] As with any pharmaceutical agent, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Bortezomib can degrade under various stress conditions, including acid, base, oxidation, and heat, leading to the formation of several impurities.[2][3] One of these, Bortezomib Impurity A, has been identified as a significant degradation product. This application note provides a detailed protocol for the characterization of this compound using liquid chromatography-mass spectrometry (LC-MS).
Bortezomib is supplied as a sterile lyophilized powder containing a mannitol (B672) ester of bortezomib, which, upon reconstitution, hydrolyzes to the active boronic acid.[1] The inherent reactivity of the boronic acid moiety makes Bortezomib susceptible to degradation.[4] Impurity A, chemically identified as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[5][6][7], is a critical impurity to monitor. This document outlines the necessary experimental procedures and data analysis for its characterization.
Experimental Protocols
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate identification and quantification of Bortezomib and its impurities. The following protocol is a composite of established methods for the analysis of Bortezomib and can be applied to the characterization of Impurity A.[8][9][10]
Sample Preparation
For the analysis of bulk drug substance or formulated product, dissolve the sample in a suitable diluent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1-2 mg/mL.[9][11] To simulate degradation and generate Impurity A, Bortezomib can be subjected to forced degradation studies under oxidative, thermal, acidic, or basic conditions.[2][3]
Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation. A typical column could be a Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or an ACE 5CN (150mm x 4.6mm).[3][8]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) buffer or 0.1% (v/v) trifluoroacetic acid in water.[1][8]
-
Gradient Elution: A linear gradient can be employed for optimal separation of Bortezomib and its impurities.
-
Flow Rate: Typically set between 0.6 mL/min and 1.0 mL/min.[8][11]
-
Column Temperature: Maintained at approximately 40°C.[8]
-
Injection Volume: 10 µL.[11]
Mass Spectrometry
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, while full scan and product ion scan modes are used for identification and structural characterization.
-
MRM Transitions: For Bortezomib, a common transition is m/z 385.2 → 257.1. The specific transitions for Impurity A need to be determined based on its molecular weight and fragmentation pattern.
Data Presentation
The quantitative data for Bortezomib and Impurity A obtained from LC-MS/MS analysis are summarized in the table below. This includes the molecular formula, molecular weight, and expected mass-to-charge ratios (m/z) for the precursor and product ions.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |
| Bortezomib | [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid | C₁₉H₂₅BN₄O₄ | 384.24 | 385.2 | 257.1, 226.3[8][9] |
| Impurity A | (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | C₁₄H₁₄N₄O₂ | 270.29[6][7][12] | 271.3 | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using LC-MS.
Caption: Workflow for this compound analysis.
Chemical Relationship
The diagram below shows the chemical structures of Bortezomib and Impurity A, highlighting the structural transformation.
Caption: Bortezomib and its degradation to Impurity A.
(Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with actual chemical structure images.)
Conclusion
The characterization of impurities is a non-negotiable aspect of pharmaceutical development and quality control. The LC-MS/MS methodology detailed in this application note provides a robust framework for the identification and monitoring of this compound. By implementing these protocols, researchers and drug development professionals can ensure the quality and safety of Bortezomib products. The formation of Impurity A appears to involve the cleavage of the boronic acid moiety, a process that can be induced by various stress conditions.[1][4][13] Careful control of manufacturing and storage conditions is therefore paramount to minimizing the levels of this and other related impurities.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. caymanchem.com [caymanchem.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pramanaresearch.org [pramanaresearch.org]
- 12. chemscene.com [chemscene.com]
- 13. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib is a potent and selective inhibitor of the 26S proteasome, a key component in the cellular machinery responsible for protein degradation. It is an important therapeutic agent in the treatment of multiple myeloma and mantle cell lymphoma. During the synthesis, storage, or administration of Bortezomib, various impurities can arise through degradation or side reactions. One such process-related impurity is Bortezomib Impurity A, chemically identified as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.[1][2] The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that can impact its safety and efficacy. Therefore, accurate identification and quantification of these impurities are essential for drug quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of small molecules. This application note provides a detailed protocol for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. While experimental NMR data for this specific impurity is not widely published, this document presents predicted NMR data to aid in its identification and characterization.
Chemical Structures
| Compound | Structure |
| Bortezomib | ![]() |
| This compound | ![]() |
| ((S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide) |
Quantitative NMR Data (Predicted)
Due to the limited availability of experimental NMR data in the public domain for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using advanced computational algorithms and can serve as a valuable reference for the identification of this impurity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.15 | d | 1H | Pyrazine-H |
| 8.85 | d | 1H | Pyrazine-H |
| 8.75 | dd | 1H | Pyrazine-H |
| 8.50 | d | 1H | NH |
| 7.80 | s (br) | 1H | CONH₂ |
| 7.30-7.15 | m | 5H | Phenyl-H |
| 7.10 | s (br) | 1H | CONH₂ |
| 4.80 | m | 1H | α-CH |
| 3.15 | dd | 1H | β-CH₂ |
| 3.00 | dd | 1H | β-CH₂ |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | C=O (Amide) |
| 163.0 | C=O (Amide) |
| 148.0 | Pyrazine-C |
| 144.5 | Pyrazine-C |
| 143.0 | Pyrazine-CH |
| 138.0 | Phenyl-C (quaternary) |
| 129.5 | Phenyl-CH |
| 128.5 | Phenyl-CH |
| 126.5 | Phenyl-CH |
| 55.0 | α-CH |
| 37.0 | β-CH₂ |
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound.
Sample Preparation
-
Reference Standard: Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolution: Dissolve the weighed standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
The following parameters are recommended for acquiring high-quality NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum for quantitative analysis.
Visualizations
Logical Relationship of Bortezomib and Impurity A
References
Troubleshooting & Optimization
improving resolution between Bortezomib and impurity A peaks
Welcome to the technical support center for the analysis of Bortezomib (B1684674) and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Bortezomib, with a specific focus on improving the resolution of Impurity A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing poor resolution between the Bortezomib and Impurity A peaks. What are the initial steps to troubleshoot this issue?
A1: Poor resolution, often seen as co-eluting or partially overlapping peaks, is a common challenge in HPLC analysis.[1] When encountering this with Bortezomib and Impurity A, a systematic approach to troubleshooting is recommended. Start by verifying the system suitability parameters to ensure the instrument is performing correctly. If the system is functioning as expected, the next step is to investigate the chromatographic method parameters.
A logical workflow for troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for improving peak resolution.
Q2: How does the mobile phase composition affect the resolution between Bortezomib and Impurity A?
A2: The mobile phase composition is a critical factor influencing the retention and selectivity of analytes in reversed-phase HPLC.[2] For Bortezomib and its impurities, adjustments to the organic solvent ratio, pH, and buffer strength can significantly impact resolution.
-
Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase generally increases the retention time of the analytes, which can lead to better separation.[1][3]
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of Bortezomib and its impurities, which in turn affects their interaction with the stationary phase and can lead to changes in elution order and resolution.
-
Buffer Strength: The concentration of the buffer in the mobile phase can also influence peak shape and resolution.
Several studies have successfully separated Bortezomib from its impurities using a combination of acetonitrile, water, and formic acid in the mobile phase.[4][5]
Q3: Can changing the column or stationary phase improve the separation?
A3: Yes, the choice of the stationary phase is a powerful tool for altering selectivity and improving resolution. If optimizing the mobile phase does not yield the desired separation, consider changing the column.
-
Stationary Phase Chemistry: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer different selectivities based on their chemical properties. A study by Jagadeswara Rao K et al. achieved efficient chromatographic separation of Bortezomib and ten potential impurities using a Zorbax Extend C18 stationary phase.[6][7][8]
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and can lead to sharper peaks and better resolution.[3]
-
Column Dimensions: A longer column can also increase the number of theoretical plates and improve resolution, although this will also increase the analysis time and backpressure.[2][3]
Q4: What is the impact of temperature and flow rate on the resolution?
A4: Both column temperature and mobile phase flow rate can be adjusted to fine-tune the separation.
-
Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, in some cases, lower temperatures can enhance resolution by increasing retention.[2] It is important to operate within the stable temperature range of the column and analytes.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[2] Conversely, increasing the flow rate will shorten the analysis time but may decrease resolution.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the separation of Bortezomib and its impurities.
Method 1: Gradient RP-HPLC Method
This method was developed for the determination of Bortezomib and its five related impurities.[4]
-
Column: Hypersil BDS C18 (250 x 4.6 mm), 5µm
-
Mobile Phase A: Acetonitrile, Water, and Formic acid in the ratio of 30:70:0.1 (v/v/v)
-
Mobile Phase B: Acetonitrile, Water, and Formic acid in the ratio of 80:20:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Column Temperature: 35°C
-
Elution Mode: Gradient
Method 2: Isocratic RP-HPLC Method
This method was developed for the determination of Bortezomib in bulk drug substance and pharmaceutical dosage forms.[9]
-
Column: Phenomenex Gemini C18 (250 mm × 4.60 mm), 5µm
-
Mobile Phase: Methanol: Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Column Temperature: 35°C
-
Elution Mode: Isocratic
Quantitative Data Summary
The following table summarizes the chromatographic conditions and resolution values obtained in a study that successfully separated Bortezomib from ten potential impurities, including Impurity A.
| Parameter | Condition |
| Stationary Phase | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) |
| Mobile Phase | Simple mobile phase combination (details not specified) |
| Resolution (Rs) | > 2.0 between Bortezomib and all ten impurities |
Data from a study by Jagadeswara Rao K et al.[6][7][8]
This data demonstrates that a high resolution can be achieved with the appropriate selection of stationary phase and mobile phase. Researchers experiencing difficulties in separating Bortezomib and Impurity A should consider these parameters as key areas for optimization.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 5. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 9. neuroquantology.com [neuroquantology.com]
Technical Support Center: Troubleshooting Peak Tailing in Bortezomib Impurity A Analysis
Welcome to the technical support center for troubleshooting chromatographic issues in the analysis of Bortezomib (B1684674) and its related impurities. This guide provides detailed troubleshooting advice in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues with peak tailing for Bortezomib Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half. You can identify significant peak tailing by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates a problematic level of tailing.[1]
Q2: We are observing significant peak tailing specifically for this compound. What are the most likely causes?
A2: The primary cause of peak tailing, especially for compounds with basic functional groups like amines, is secondary interactions with the stationary phase.[2][3] this compound, with its amine and amide groups, is susceptible to strong interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[2][3][4] Other potential causes include column degradation, inappropriate mobile phase pH, sample overload, and extra-column band broadening.[1][3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor. At a pH above 3, residual silanol groups on the silica (B1680970) packing can become ionized and negatively charged.[2] If this compound is protonated (carries a positive charge), it can interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[2] Lowering the mobile phase pH (typically to 3 or below) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[2][5]
Q4: Can the choice of HPLC column influence peak tailing for this analysis?
A4: Absolutely. Using a modern, high-purity silica column (Type B) with low residual silanol activity can significantly reduce peak tailing for basic compounds.[5] Another effective option is to use an "end-capped" column, where the residual silanol groups are chemically deactivated to reduce their interaction with polar analytes.[2][6] If tailing persists, exploring alternative stationary phases, such as those with a positive surface charge or hybrid silica/organic polymer materials, may be beneficial.[5]
Q5: We've tried adjusting the pH, but are still seeing some tailing. What other mobile phase modifications can we try?
A5: Besides pH, you can try adding a competing base to the mobile phase, such as triethylamine (B128534) (TEA), to saturate the active silanol sites and reduce their interaction with your analyte.[5][7] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help by increasing the ionic strength of the mobile phase, which can mask the silanol interactions.[1][6]
Q6: Could our sample preparation or injection technique be contributing to the problem?
A6: Yes, several factors related to the sample can cause peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape. Try diluting your sample or reducing the injection volume.[1][3][8]
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[3]
Q7: How can we determine if the issue is with the column itself or the broader HPLC system?
A7: To isolate the problem, you can start by replacing the column with a new one of the same type. If the peak shape improves, the original column was likely degraded or contaminated.[1][2] If the problem persists with a new column, check for extra-column effects. This can include issues like long or wide-bore tubing, poorly made connections, or dead volumes in the system, all of which can contribute to peak broadening and tailing.[1][3][4]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment and System Suitability Check
Before making any changes, it's crucial to have a baseline.
-
Calculate the Tailing Factor (Tf): Use the formula Tf = W(0.05) / 2f, where W(0.05) is the peak width at 5% of the peak height and f is the distance from the leading edge to the center of the peak at 5% height.
-
Review Historical Data: Compare the current chromatogram with previous successful runs to identify when the tailing began.[1]
Step 2: Mobile Phase Optimization
| Parameter | Recommended Action | Rationale |
| pH | Lower the mobile phase pH to ≤ 3.0 using an additive like formic acid or trifluoroacetic acid.[2][5] | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the basic functional groups of this compound.[2][5] |
| Buffer Concentration | Increase the buffer concentration (e.g., to 25-50 mM).[1][6] | Higher ionic strength can help mask the interactions between the analyte and active sites on the stationary phase.[6] |
| Mobile Phase Additives | Consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%).[5][7] | The competing base will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[5] |
Step 3: Column Evaluation and Selection
| Column Issue | Recommended Action | Rationale |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[1] | Removes strongly retained compounds that may be causing active sites on the column. |
| Column Degradation | Replace the column with a new, high-performance column.[1] | An old or degraded column will have more exposed silanol groups and poor packing, leading to tailing. |
| Inappropriate Column Chemistry | Switch to a column with a base-deactivated stationary phase or an end-capped column.[2][6] | These columns are specifically designed to minimize interactions with basic compounds. |
Step 4: Sample and Injection Considerations
| Issue | Recommended Action | Rationale |
| Sample Overload | Reduce the sample concentration or injection volume.[3][8] | Prevents saturation of the stationary phase, which can lead to peak fronting followed by a tail.[3] |
| Solvent Mismatch | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[3] | Ensures the sample is properly focused at the head of the column before separation begins. |
Experimental Protocols
Example HPLC Method for Bortezomib and its Impurities:
This is a general example based on published methods and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 x 4.6 mm), 5µm[9] or Zorbax Extend C18 (100 x 4.6 mm), 1.8µm[10] |
| Mobile Phase A | Acetonitrile:Water:Formic Acid (30:70:0.1, v/v/v)[9] |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (80:20:0.1, v/v/v)[9] |
| Gradient | A gradient elution may be required to separate all impurities effectively.[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 35°C[9] |
| Detection Wavelength | 270 nm[9][11][12] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or a mixture of water and acetonitrile. |
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and the chemical interactions that can lead to peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Caption: Mechanism of silanol interaction leading to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 10. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 11. ijarse.com [ijarse.com]
- 12. ijpar.com [ijpar.com]
Technical Support Center: Analysis of Bortezomib Impurities
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the analysis of low-level impurities in Bortezomib.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Bortezomib?
A1: Impurities in Bortezomib can be classified into several categories:
-
Process-related impurities: These include starting materials, by-products, intermediates, and reagents from the manufacturing process.[1][2]
-
Degradation products: Bortezomib can degrade under stress conditions such as acid and base hydrolysis, oxidation, and thermal stress.[3][4][5][6][7] Common degradation products include hydroxyamide impurities and products of oxidative degradation where the boron atom is replaced by a hydroxyl group.[4][6][8][9]
-
Enantiomeric and diastereomeric impurities: An epimer of Bortezomib can form due to partial racemization during synthesis.[8][9]
Q2: What are the regulatory guidelines for controlling Bortezomib impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances and products.[1][10][11] Key guidelines include:
-
ICH Q3A(R2): This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][10][11] Generally, impurities present at 0.1% or higher should be identified.[1]
-
ICH Q3B(R2): This guideline focuses on impurities in new drug products, particularly degradation products.[12]
-
ICH M7: This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[1]
Q3: What are the most common analytical techniques for Bortezomib impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for separating and quantifying Bortezomib and its impurities.[5][6][7][8][9][13][14][15] These methods are often coupled with Mass Spectrometry (MS) for the identification and structural elucidation of impurities.[3][8][9][13][16]
Troubleshooting Guide
Issue 1: Poor resolution between Bortezomib and its impurities.
-
Question: I am observing poor separation between the main Bortezomib peak and a known impurity peak in my HPLC chromatogram. What can I do to improve the resolution?
-
Answer:
-
Optimize the mobile phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[6][8][14]
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. Fine-tuning the pH of the aqueous phase with additives like formic acid or trifluoroacetic acid can also significantly impact selectivity.[3][8][14]
-
-
Select an appropriate column:
-
Stationary Phase: C18 columns are commonly used for Bortezomib analysis.[3][8][14] However, if co-elution persists, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 2 µm) and a longer length can increase efficiency and resolution.[6][7]
-
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.
-
Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Experiment with different column temperatures (e.g., 25°C to 40°C) to see the effect on your separation.
-
Issue 2: Inconsistent peak areas and retention times.
-
Question: I am experiencing variability in peak areas and retention times for my Bortezomib and impurity standards. What could be the cause?
-
Answer:
-
System Suitability: Always perform a system suitability test before running your samples to ensure the chromatographic system is performing adequately. Key parameters to check include theoretical plates (N), tailing factor (T), and resolution (Rs).[15]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is properly degassed. Inconsistent mobile phase composition is a common cause of retention time shifts.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.
-
Sample Preparation: Ensure your sample and standard solutions are prepared accurately and consistently. Use a diluent that is compatible with the mobile phase.[13]
-
Injector and Pump Performance: Check for leaks in the HPLC system. Ensure the pump is delivering a constant and pulse-free flow. The autosampler should be injecting a precise and reproducible volume.
-
Issue 3: Difficulty in detecting very low-level impurities.
-
Question: I am struggling to detect impurities that are present at very low concentrations (close to the reporting threshold). How can I enhance the sensitivity of my method?
-
Answer:
-
Increase the injection volume: Injecting a larger volume of your sample can increase the signal intensity of the impurity peaks. However, be mindful of potential peak distortion.[13]
-
Optimize the detector settings:
-
UV Detector: Ensure you are using the optimal wavelength for detecting the impurity of interest. For Bortezomib and its related compounds, 270 nm is commonly used.[8][14][17]
-
Mass Spectrometer: If using LC-MS, optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your target impurities.[16] Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can significantly enhance sensitivity and selectivity.
-
-
Sample Concentration: If possible, concentrate your sample before injection. However, be careful not to concentrate interfering matrix components.
-
Use a more sensitive detector: A mass spectrometer is inherently more sensitive and selective than a UV detector for many compounds.[16]
-
Experimental Protocols
General Protocol for Stability-Indicating HPLC Method
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][14]
-
Mobile Phase:
-
Mobile Phase B: Acetonitrile (B52724).[3][14]
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic impurities. A re-equilibration step at the initial conditions is necessary at the end of each run.
-
Column Temperature: 25°C.[14]
-
Injection Volume: 20 µL.[14]
-
Sample Preparation: Dissolve the Bortezomib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration appropriate for the analysis.[13]
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[3][4][5][6][7]
-
Acid Hydrolysis: Treat the drug substance with 0.2 M HCl for 2 hours.[5][13]
-
Base Hydrolysis: Treat the drug substance with 0.2 M NaOH for 2 hours.[5][13]
-
Oxidative Degradation: Treat the drug substance with 3-25% hydrogen peroxide for 2 hours.[5][13]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for 24 hours.[5][13]
-
Photolytic Degradation: Expose the drug substance to light according to ICH Q1B guidelines.[5][13]
After exposure to the stress conditions, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration before analysis by the stability-indicating HPLC method.
Quantitative Data Summary
| Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| (1S,2R)-enantiomer | NP-HPLC | 0.052 mg/L | 0.16 mg/L | [15] |
| Bortezomib | RP-HPLC | 0.084 mg/L | 0.25 mg/L | [15] |
| (1S,2R)-enantiomer | NP-HPLC | 0.282 µg/mL | 0.896 µg/mL | [17][18] |
| General Impurities | RP-LC | Capable of detecting at 0.02% with respect to a 2.0 mg/mL test concentration | Not Specified | [6] |
| General Impurities | UF-LC | Capable of detecting at 0.020% with respect to a 2.0 mg/mL test concentration | Not Specified | [7][13] |
Visualizations
Caption: Workflow for Bortezomib Impurity Analysis.
Caption: Troubleshooting Logic for Bortezomib Analysis.
References
- 1. jpionline.org [jpionline.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. longdom.org [longdom.org]
- 14. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
overcoming matrix effects in Bortezomib impurity A LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bortezomib (B1684674) impurity A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of Bortezomib impurity A, leading to inaccurate quantification and poor reproducibility.
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Baseline Noise
Possible Cause: Co-elution of this compound with endogenous matrix components, leading to ion suppression. This compound, identified as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a metabolite and oxidative degradation product of Bortezomib.[1][2][3] Its chemical structure suggests it may be more polar than the parent drug, potentially leading to elution near the solvent front where matrix interferences are often concentrated.[4]
Solutions:
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components like phospholipids (B1166683) and proteins while efficiently extracting this compound.[5][6][7]
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[8]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by utilizing a stationary phase to selectively retain and elute the analyte.[5][8]
-
-
Chromatographic Optimization: Adjusting chromatographic parameters can help separate the analyte from matrix interferences.[5][9]
-
Mobile Phase Modification: Incorporating additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[10]
-
Gradient Elution: A well-designed gradient can effectively separate this compound from early-eluting matrix components.[10]
-
Column Selection: A C18 column is a common starting point for the analysis of Bortezomib and its impurities.[11][12]
-
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the preferred choice to compensate for matrix effects.[5] If a SIL-IS is unavailable, a structural analog can be used.
Experimental Protocols
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (pre-treated by adding an equal volume of 4% phosphoric acid and centrifuging).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Issue 2: Inaccurate and Irreproducible Quantitative Results
Possible Cause: Uncompensated matrix effects leading to either ion suppression or enhancement. The variability in the matrix composition between different sample lots can lead to poor reproducibility.[13]
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[5] This helps to mimic the matrix effects observed in the unknown samples.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective in correcting for matrix effects, especially when a blank matrix is not available.[14]
-
Post-Column Infusion Analysis: This experiment helps to identify regions in the chromatogram where significant ion suppression or enhancement occurs, allowing for chromatographic adjustments to move the analyte peak to a cleaner region.[9]
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Typical Recovery | >80% (analyte dependent) | 70-90% | >90% | [8] |
| Matrix Effect | High | Moderate | Low | [8] |
| Throughput | High | Moderate | Low to Moderate | |
| Cost | Low | Low | High |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest.[5] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[5][12] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method is to compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A quantitative assessment can be made using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[10]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: While the optimal technique depends on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is highly effective at reducing matrix effects.[5][7] For this compound, which is likely polar, a mixed-mode or a polar-enhanced stationary phase for SPE could be beneficial.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is the gold standard for quantitative LC-MS analysis and is highly recommended when available. It co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for variations in sample preparation, chromatography, and ionization.[5]
Q5: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?
A5: APCI is generally less susceptible to matrix effects than ESI, particularly for less polar compounds. However, the suitability of APCI depends on the analyte's ability to be ionized by this technique. For a polar compound like this compound, ESI is likely to be more sensitive, but exploring APCI could be a viable strategy if matrix effects in ESI are severe and cannot be mitigated by other means.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A decision tree for selecting an appropriate sample preparation method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 13. zefsci.com [zefsci.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Bortezomib Impurity Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to assist in the optimization of mobile phase for the separation of Bortezomib (B1684674) and its impurities via HPLC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during chromatographic analysis of Bortezomib.
Q1: Why am I observing poor resolution between the main Bortezomib peak and its impurities?
A1: Poor resolution is a common issue that can stem from several factors related to the mobile phase and column conditions.
-
Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal. If peaks are eluting too quickly, decrease the concentration of the organic solvent (e.g., acetonitrile). If they are eluting too late, a slight increase in the organic modifier may be necessary.
-
Gradient Slope: In gradient elution, a steep gradient can cause peaks to bunch together. Try implementing a shallower gradient, especially around the elution time of the main peak and its known impurities.[1][2]
-
pH of the Mobile Phase: The pH can affect the ionization state of Bortezomib and its impurities, influencing their retention. Adding a modifier like formic acid (typically 0.1%) can improve peak shape and resolution by ensuring a consistent pH.[1][2][3]
-
Column Choice: Not all C18 columns are the same. If resolution is still poor after mobile phase optimization, consider a column with a different stationary phase (e.g., RP8) or a smaller particle size for higher efficiency.[3][4]
Q2: What is causing my Bortezomib peak to show significant tailing?
A2: Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase or other system components.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with basic functional groups on the analyte. Using a mobile phase with a low pH (e.g., by adding formic or trifluoroacetic acid) can suppress this interaction.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, causing active sites that lead to tailing. Flush the column with a strong solvent or replace the guard column.[5] A system suitability test should confirm a tailing factor of less than 2.0.[6]
Q3: My system backpressure is suddenly much higher than normal. What should I do?
A3: A sudden increase in backpressure typically indicates a blockage somewhere in the system.
-
Buffer Precipitation: If you are using a buffered mobile phase, ensure the buffer is fully soluble in the organic/aqueous mixture. Switching from an organic solvent to a highly aqueous one without a proper washing step can cause buffer to precipitate. Flush the system with high-aqueous mobile phase to redissolve salts.[5]
-
Frit or Guard Column Blockage: Particulates from the sample or mobile phase can clog the column inlet frit or the guard column. First, try removing the guard column to see if the pressure drops. If it does, replace the guard. If not, the analytical column's inlet frit may be blocked, which may require back-flushing or replacement.
-
System Leak: While often associated with a pressure drop, a leak can sometimes cause pressure fluctuations that appear as high pressure. Check all fittings for signs of leakage.[5]
Q4: Why are my peaks splitting into two?
A4: Split peaks can be caused by a disruption in the sample path or an incompatibility between the sample and the mobile phase.
-
Column Void or Channeling: A void at the head of the column can cause the sample band to split. This often requires replacing the column.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-eluting Impurities: What appears to be a split peak might actually be two distinct but very closely eluting compounds. Optimizing the mobile phase composition or gradient can help to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Bortezomib and its impurities?
A1: A widely used starting point for a reversed-phase HPLC method is a gradient elution using a C18 or RP8 column.[3][4] The mobile phase typically consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid).[1][2]
-
Mobile Phase B: Acetonitrile with the same acidic modifier.[1][2] A common detection wavelength is 270 nm.[1][3][7]
Q2: Why is an acidic modifier like formic acid necessary in the mobile phase?
A2: Formic acid serves two primary purposes. First, it controls the pH of the mobile phase, which helps to maintain a consistent ionization state for Bortezomib and its impurities, leading to more reproducible retention times. Second, it protonates free silanol groups on the column's stationary phase, which minimizes secondary interactions that can cause peak tailing.[1][2][3]
Q3: Should I use an isocratic or a gradient elution method?
A3: For impurity profiling, where you may have a number of compounds with a range of polarities, a gradient elution is generally superior.[1][2] An isocratic method (constant mobile phase composition) may not provide sufficient resolution to separate all impurities from the main peak and from each other within a reasonable run time.[7] A gradient method allows for the separation of a wider range of impurities by starting with a lower organic content and gradually increasing it.[1][2][8]
Q4: What are the common types of impurities associated with Bortezomib?
A4: Bortezomib impurities can arise from the manufacturing process or from degradation. Common types include:
-
Process-Related Impurities: These can include stereoisomers such as enantiomers and diastereomers.[6][9]
-
Degradation Products: Bortezomib is susceptible to degradation under stress conditions like acid and base hydrolysis, as well as oxidation.[4][10][11] This can lead to the formation of impurities like the epimer of Bortezomib and products where the boron group is replaced by a hydroxyl group.[1]
Data Presentation
The following tables summarize typical chromatographic conditions used for the separation of Bortezomib impurities.
Table 1: Example RP-HPLC Methods for Bortezomib Impurity Analysis
| Method Type | Column | Mobile Phase A | Mobile Phase B | Example Gradient Program | Flow Rate (mL/min) | Detection | Reference |
| Gradient | Symmetry C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (30/70, v/v) + 0.1% Formic Acid | Acetonitrile/Water (80/20, v/v) + 0.1% Formic Acid | 0-15 min: 100% A; 15-30 min: 0-100% B; 30-45 min: 100% B | 1.0 | 270 nm | [2] |
| Gradient | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water/HCOOH (300:700:1, v/v/v) | Acetonitrile/Water/HCOOH (800:200:1, v/v/v) | 0-5 min: 100% A; 5-20 min: 0-100% B; 20-22 min: 100-0% B | 1.0 | 270 nm | [1] |
| Isocratic | X-Terra RP8 (150 x 4.6 mm, 5 µm) | Water/Acetonitrile/Formic Acid (715:285:1, v/v/v) | N/A | N/A | 1.5 | 270 nm | [3] |
| Isocratic | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Methanol/Water (80:20, v/v) | N/A | N/A | 1.0 | 270 nm | [7] |
Table 2: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 | [6] |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 | [6] |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs > 2.0 | [6][11][12] |
| %RSD for Injections | Relative Standard Deviation for peak area and retention time of replicate standard injections. | %RSD < 2.0% | [3] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Bortezomib
This protocol provides a general framework for developing a stability-indicating method for Bortezomib and its impurities.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV or Photo Diode Array (PDA) detector.[3][8]
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Bortezomib Reference Standard
-
Acetonitrile (HPLC Grade)[3]
-
Water (HPLC Grade or Milli-Q)[3]
-
Formic Acid (AR Grade)[3]
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies).[11]
3. Chromatographic Conditions
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[4][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[3]
-
Gradient Program: A shallow gradient should be optimized to ensure separation of all known impurities and degradation products.
4. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (e.g., 75:25 v/v) is often used.[3]
-
Standard Solution: Prepare a stock solution of Bortezomib reference standard in diluent and make further dilutions to the desired working concentration.
-
Sample Solution: Accurately weigh and dissolve the Bortezomib sample in the diluent to achieve the target concentration.
5. System Suitability
-
Before analysis, perform at least five replicate injections of the standard solution.
-
Calculate the %RSD for peak area and retention time, as well as the tailing factor and theoretical plates for the Bortezomib peak. Ensure all parameters meet the acceptance criteria outlined in Table 2.[3]
6. Forced Degradation Study
-
To demonstrate the stability-indicating nature of the method, subject the Bortezomib sample to stress conditions (e.g., 0.2 M HCl, 0.2 M NaOH, 3% H₂O₂).[11]
-
Analyze the stressed samples to confirm that degradation product peaks are well-resolved from the main Bortezomib peak and from each other.[11][12]
Visualizations
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pramanaresearch.org [pramanaresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. ijprs.com [ijprs.com]
- 9. scispace.com [scispace.com]
- 10. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. oaji.net [oaji.net]
- 12. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
addressing co-elution of Bortezomib degradation products
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of Bortezomib (B1684674) and its degradation products during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways of Bortezomib?
A1: Bortezomib is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. Significant degradation is observed in acidic and basic conditions.[1][2][3] The boronic acid moiety is particularly prone to oxidative degradation, leading to the formation of impurities where the boron group is replaced by a hydroxyl group.[4] Hydrolysis can lead to the cleavage of amide bonds within the molecule. One of the major degradants identified is a hydroxyamide impurity.[1][2]
Q2: Why do Bortezomib and its degradation products tend to co-elute during HPLC analysis?
A2: Co-elution of Bortezomib and its degradation products can occur due to their structural similarities. Many degradation products retain the core structure of the parent molecule, resulting in similar physicochemical properties such as polarity and hydrophobicity. This leads to comparable retention times in reversed-phase HPLC if the chromatographic conditions are not adequately optimized.
Q3: What initial steps should I take to develop a stability-indicating HPLC method for Bortezomib?
A3: A good starting point is to use a reversed-phase C18 column with a gradient elution.[1][2][3] The mobile phase typically consists of an aqueous component (e.g., water with an acid modifier like formic acid or a buffer like ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1][5][6] Initial scouting gradients can help to determine the approximate elution times of Bortezomib and its degradation products. The detection wavelength is commonly set around 270 nm.[5][7]
Q4: How does mobile phase pH affect the separation of Bortezomib and its degradants?
A4: Bortezomib has a pKa of approximately 8.8.[8] Adjusting the mobile phase pH can significantly alter the ionization state of Bortezomib and its degradation products, thereby influencing their retention and selectivity. For ionizable compounds, it is generally recommended to work at a pH that is at least 2 units away from the pKa to ensure a single ionic form and improve peak shape. Experimenting with different pH values of the aqueous mobile phase is a powerful tool to resolve co-eluting peaks.
Troubleshooting Guide: Co-elution of Bortezomib Degradation Products
Problem: My chromatogram shows co-eluting or poorly resolved peaks for Bortezomib and its degradation products.
Below is a systematic approach to troubleshoot and resolve co-elution issues.
Step 1: Confirm Co-elution
-
Symptom: A single peak appears broader than expected, has a shoulder, or is asymmetrical (fronting or tailing).
-
Action:
-
Peak Purity Analysis: If you are using a Photo Diode Array (PDA) detector, perform a peak purity analysis. A non-homogenous peak suggests the presence of co-eluting compounds.
-
Spiking Study: If standards for the suspected degradation products are available, spike the sample with a small amount of the standard. An increase in the peak height or the appearance of a new shoulder confirms co-elution.
-
Step 2: Optimize Mobile Phase Composition
-
Rationale: Changing the mobile phase composition can alter the selectivity of the separation.
-
Troubleshooting Actions:
-
Modify Organic Solvent Ratio (Gradient Slope):
-
If peaks are eluting too close together early in the chromatogram, decrease the initial percentage of the organic solvent or use a shallower gradient.
-
If co-elution occurs later in the run, flatten the gradient in the region where the peaks of interest elute.
-
-
Change Organic Solvent Type:
-
If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.
-
-
Adjust Mobile Phase pH:
-
Systematically vary the pH of the aqueous mobile phase. Small changes in pH can lead to significant shifts in retention times for ionizable compounds like Bortezomib and its degradants. Using a buffer will help maintain a stable pH.
-
-
Step 3: Evaluate Stationary Phase and Column Parameters
-
Rationale: The choice of stationary phase and column dimensions plays a critical role in chromatographic resolution.
-
Troubleshooting Actions:
-
Change Column Chemistry:
-
If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer different selectivities.
-
-
Decrease Particle Size:
-
Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) will increase column efficiency and can improve the resolution of closely eluting peaks.
-
-
Increase Column Length:
-
A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase analysis time and backpressure.
-
-
Step 4: Adjust Temperature and Flow Rate
-
Rationale: Temperature and flow rate can influence both selectivity and efficiency.
-
Troubleshooting Actions:
-
Modify Column Temperature:
-
Varying the column temperature can change the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes alter selectivity and improve resolution. Try adjusting the temperature in increments of 5-10°C.
-
-
Optimize Flow Rate:
-
Lowering the flow rate can increase efficiency and improve resolution, but it will also lengthen the run time.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Bortezomib
This protocol outlines the procedure for subjecting Bortezomib to various stress conditions to generate its degradation products, as recommended by ICH guidelines.[1][3]
1. Sample Preparation:
-
Prepare a stock solution of Bortezomib at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the Bortezomib stock solution, add 1 mL of 0.2 M HCl. Heat the solution at 80°C for 2 hours. After cooling, neutralize the solution with an appropriate volume of 0.2 M NaOH.[1]
-
Base Hydrolysis: To 1 mL of the Bortezomib stock solution, add 1 mL of 0.2 M NaOH. Heat the solution at 80°C for 2 hours. After cooling, neutralize the solution with an appropriate volume of 0.2 M HCl.[1]
-
Oxidative Degradation: To 1 mL of the Bortezomib stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 2 hours.[1]
-
Thermal Degradation: Expose the solid Bortezomib powder to a temperature of 105°C for 24 hours.[1] Dissolve the stressed powder in the solvent to the desired concentration.
-
Photolytic Degradation: Expose the Bortezomib stock solution to UV light (as per ICH Q1B guidelines) for 24 hours.[1]
3. Final Sample Preparation for HPLC Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
Protocol 2: Stability-Indicating HPLC Method for Bortezomib
This protocol provides a starting point for a stability-indicating HPLC method. Further optimization may be required based on the specific degradation products and available instrumentation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[1][2] |
| Mobile Phase A | 0.01M Ammonium formate (B1220265), pH adjusted to 3.0 with formic acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | Time (min) / %B: 0/10, 5/30, 15/70, 20/90, 25/10, 30/10 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm[5][7] |
| Injection Volume | 10 µL |
Solutions Preparation:
-
Mobile Phase A: Dissolve an appropriate amount of ammonium formate in HPLC-grade water to make a 0.01M solution. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Standard Solution: Prepare a stock solution of Bortezomib reference standard at 1 mg/mL in acetonitrile. Dilute with mobile phase to the desired working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample as described in Protocol 1 and dilute to the same concentration as the standard solution.
Visualizations
Caption: Troubleshooting workflow for addressing co-elution of Bortezomib degradation products.
Caption: Major degradation pathways of Bortezomib under stress conditions.
Caption: Experimental workflow for developing a stability-indicating HPLC method for Bortezomib.
References
- 1. oaji.net [oaji.net]
- 2. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 3. longdom.org [longdom.org]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpar.com [ijpar.com]
- 6. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing on-column degradation of Bortezomib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Bortezomib (B1684674) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Bortezomib degradation during HPLC analysis?
A1: Bortezomib is susceptible to degradation under several conditions. The primary causes of on-column degradation are exposure to acidic and basic mobile phases, oxidative stress, and elevated temperatures.[1][2][3][4][5][6] Significant degradation has been observed in the presence of acid and base stress conditions.[1][2][3][5][6] Hydrolysis and oxidation are key degradation pathways.[4][7]
Q2: What is the most significant degradation product of Bortezomib?
A2: Under various stress conditions, a common and major degradant identified is the hydroxyamide impurity.[1][6] Other degradation products can also form depending on the specific stress conditions applied.[4][7]
Q3: How can I prevent Bortezomib degradation during sample preparation?
A3: To ensure the stability of Bortezomib in solution, it is recommended to prepare samples in a suitable diluent, such as a mixture of acetonitrile (B52724) and water, and to maintain a cool temperature (e.g., 10°C) in the autosampler.[1] Solution stability studies have shown that Bortezomib can be stable for at least 6 hours at room temperature in appropriate solvents.[1] For longer-term storage, refrigeration at 5°C and protection from light are recommended.[8]
Q4: What type of HPLC column is best suited for Bortezomib analysis?
A4: Reversed-phase C18 columns are most commonly and successfully used for the analysis of Bortezomib and its degradation products.[1][2][4][6][7] Specific examples of effective columns include Zorbax Extend C18, X-Terra RP8, and Shim-pack XR-ODS-II.[2][3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of extra peaks in the chromatogram, especially around the main Bortezomib peak. | On-column degradation of Bortezomib. | - Optimize Mobile Phase pH: Adjust the mobile phase to a slightly acidic pH, typically around 3.0, using an additive like formic acid.[3][4][10] This has been shown to improve the stability of Bortezomib during analysis. - Lower Column Temperature: Maintain the column temperature at a moderate level, for instance, 30°C or 35°C, to minimize thermally induced degradation.[1][3] |
| Poor peak shape (tailing or fronting) for the Bortezomib peak. | Inappropriate mobile phase composition or secondary interactions with the stationary phase. | - Adjust Mobile Phase Composition: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile.[1][3][7] Fine-tuning the gradient and the ratio of these components can improve peak shape. - Use of Additives: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can help to reduce peak tailing.[4][9] |
| Inconsistent retention times for Bortezomib. | Fluctuation in mobile phase composition, flow rate, or column temperature. | - Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[1] - Verify System Performance: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Calibrate the column oven to maintain a stable temperature.[3] |
| Loss of Bortezomib signal or lower than expected recovery. | Adsorption of Bortezomib onto the analytical column or degradation in the sample vial. | - Column Conditioning: Before analysis, equilibrate the column thoroughly with the mobile phase. - Sample Stability: Keep sample vials capped and stored at a cool temperature in the autosampler.[1] Limit the time between sample preparation and injection. |
Experimental Protocols
Recommended HPLC Method for Stability-Indicating Analysis of Bortezomib
This protocol is a synthesis of validated methods found in the literature to provide a robust starting point for minimizing on-column degradation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v) |
| Sampler Temperature | 10°C |
Note: This is a representative method. Optimization may be required for specific instrumentation and applications.
Visualizations
Caption: Major stress degradation pathways of Bortezomib.
References
- 1. oaji.net [oaji.net]
- 2. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 3. longdom.org [longdom.org]
- 4. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pramanaresearch.org [pramanaresearch.org]
- 10. ijpar.com [ijpar.com]
selecting the appropriate column for Bortezomib impurity analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting common issues during Bortezomib (B1684674) impurity analysis.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column should I choose for Bortezomib impurity analysis?
A1: The choice of column depends on the specific impurities you need to separate. Both normal-phase and reverse-phase chromatography have been successfully used. Reverse-phase HPLC with a C18 column is a common choice for separating Bortezomib from its process-related and degradation impurities. For separating enantiomeric impurities, a chiral column is necessary.
Q2: What are the typical mobile phases used for Bortezomib analysis?
A2: For reverse-phase HPLC, a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid is frequently used.[1][2] For normal-phase chiral separations, a mobile phase containing n-heptane, 2-propanol, and ethanol (B145695) with trifluoroacetic acid has been reported.[3]
Q3: What is the standard detection wavelength for Bortezomib and its impurities?
A3: The most commonly used UV detection wavelength for Bortezomib and its impurities is 270 nm.[1][2][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the mobile phase pH. For Bortezomib, which has a boronic acid moiety, pH control is critical. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. If the column is old, replace it. | |
| Poor Resolution Between Peaks | Mobile phase composition is not optimal. | Adjust the gradient slope or the ratio of organic solvent to aqueous phase in an isocratic method. |
| Inappropriate column chemistry. | Select a column with a different selectivity. See the column comparison table below for options. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a constant flow. | |
| Ghost Peaks | Contamination in the mobile phase, diluent, or sample. | Use high-purity solvents and freshly prepared solutions. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank run to check for carryover. |
HPLC Column Comparison for Bortezomib Impurity Analysis
| Column Name | Type | Dimensions | Particle Size | Application | Reference |
| Chiral Pak ID-3 | Normal-Phase (Chiral) | 250 x 4.6 mm | 3 µm | Enantiomeric impurity separation | [3] |
| X-Terra RP8 | Reverse-Phase | 150 x 4.6 mm | 5 µm | Related substances and degradation products | [4] |
| Inertsil C18 | Reverse-Phase | 250 x 4.6 mm | 5 µm | Estimation in human plasma | [5] |
| Phenomenex Gemini C18 | Reverse-Phase | 250 x 4.6 mm | 5 µm | Determination in bulk drug and dosage forms | [6] |
| Zorbax Extend C18 | Reverse-Phase | 100 x 4.6 mm | 1.8 µm | Degradation products and process-related impurities | [7][8] |
| Symmetry C18 | Reverse-Phase | 250 x 4.6 mm | 5 µm | Assay and impurity analysis | [2] |
| Knauer, Kromasil 100-5 C18 | Reverse-Phase | 250 x 4.6 mm | 5 µm | Impurity analysis | [1] |
Experimental Protocol: Reverse-Phase HPLC for Related Substances
This protocol is a general guideline based on published methods and should be optimized for your specific application.
-
Column: X-Terra RP8, 150 mm x 4.6 mm, 5 µm or equivalent.[4]
-
Mobile Phase: A mixture of water, acetonitrile, and formic acid (e.g., 715:285:1 v/v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV at 270 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Logical Workflow for Column Selection and Method Development
Caption: Workflow for Bortezomib HPLC method development.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pramanaresearch.org [pramanaresearch.org]
- 5. ijpar.com [ijpar.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
method robustness testing for Bortezomib impurity A assay
Technical Support Center: Bortezomib (B1684674) Impurity A Assay
Welcome to the Technical Support Center for the analytical method robustness testing of Bortezomib Impurity A. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is method robustness testing and why is it important for the this compound assay?
A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It is a critical component of method validation as it demonstrates the reliability of the method during routine use. For the this compound assay, robustness testing ensures that slight variations in experimental conditions do not lead to significant deviations in the reported impurity levels, thus ensuring patient safety and data integrity.[1][2][3]
Q2: Which parameters should be investigated during robustness testing for an HPLC-based this compound assay?
A2: Typical parameters to investigate for an HPLC-based assay include:
-
pH of the mobile phase buffer.[4]
-
Composition of the mobile phase (e.g., percentage of organic solvent).[2]
-
Wavelength of UV detection.
-
Different columns (lots or batches).
-
Different instruments.
Q3: What are the typical acceptance criteria for robustness testing?
A3: The primary acceptance criterion for robustness testing is that the system suitability requirements are met under all tested variations. This typically includes, but is not limited to:
-
Resolution between Bortezomib and Impurity A peaks should be greater than 2.0.[4][5][6]
-
The tailing factor for both peaks should be less than 2.0.
-
The relative standard deviation (RSD) of replicate injections should be within acceptable limits (e.g., <2.0%).[7]
Q4: What should I do if my method fails robustness testing?
A4: If the method fails to meet the acceptance criteria during robustness testing, it indicates that the method is not well-controlled and is sensitive to small changes in its parameters. In this case, the analytical method needs to be re-evaluated and optimized. The parameter that caused the failure should be more tightly controlled in the method protocol. A thorough understanding of the method's performance can be gained through a more systematic approach to method development, such as Quality by Design (QbD).
Troubleshooting Guide
Issue 1: Poor resolution between Bortezomib and Impurity A peaks.
-
Question: I am observing poor separation between the Bortezomib and Impurity A peaks. What could be the cause and how can I fix it?
-
Answer: Poor resolution can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Check Mobile Phase Composition and pH: Ensure the mobile phase is prepared correctly and the pH is at the specified value. Small deviations in pH can significantly impact the retention and selectivity of ionizable compounds like Bortezomib and its impurities.
-
Column Performance: The column may be aging or contaminated. Try washing the column with a strong solvent or, if necessary, replace it with a new one of the same type.
-
Flow Rate: An incorrect flow rate can affect resolution. Verify that the pump is delivering the mobile phase at the set flow rate.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Ensure the column oven is maintaining a stable and correct temperature.
-
Issue 2: Inconsistent peak areas for replicate injections.
-
Question: My peak areas for both Bortezomib and Impurity A are not consistent across replicate injections. What should I do?
-
Answer: Inconsistent peak areas are often indicative of a problem with the HPLC system or sample preparation.
-
Check for Leaks: Inspect the HPLC system for any leaks, from the pump to the detector. Leaks can cause pressure fluctuations and inconsistent flow rates.[8]
-
Air Bubbles: Air bubbles in the pump or detector can cause significant variability in peak areas. Degas the mobile phase thoroughly and prime the pump to remove any trapped air.[8]
-
Injector Issues: The autosampler may not be drawing and injecting the sample consistently. Check the syringe and injection port for any blockages or wear.
-
Sample Stability: Bortezomib can be unstable in certain solutions. Ensure your sample and standard solutions are fresh and have been stored under appropriate conditions.
-
Issue 3: Tailing or fronting of peaks.
-
Question: The peaks for Bortezomib and/or Impurity A are showing significant tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can be due to a variety of chemical and physical factors.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Strongly retained compounds from previous injections can interact with the analytes, causing peak tailing. A thorough column wash is recommended.
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing. Using a mobile phase with a suitable pH or an appropriate buffer can help to minimize these interactions.
-
Experimental Protocols
Protocol for Robustness Testing of this compound Assay
This protocol outlines the deliberate variations of method parameters to assess the robustness of an HPLC method for the determination of this compound.
1. Standard Operating Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in water (30:70 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm[7]
-
Injection Volume: 10 µL
2. Robustness Parameters and Variations:
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Mobile Phase Composition | 30% Acetonitrile | 28% Acetonitrile | 32% Acetonitrile |
| Column Temperature | 30°C | 28°C | 32°C |
| pH of Aqueous Phase | 2.5 | 2.3 | 2.7 |
| Detection Wavelength | 270 nm | 268 nm | 272 nm |
3. Experimental Procedure:
-
Prepare a system suitability solution containing Bortezomib and Impurity A at a known concentration.
-
Equilibrate the HPLC system with the standard operating conditions.
-
Inject the system suitability solution in replicate (e.g., n=6) and verify that the system suitability criteria are met.
-
For each robustness parameter, change one parameter at a time to its specified variation.
-
Allow the system to equilibrate under the new conditions.
-
Inject the system suitability solution in replicate (e.g., n=3) for each variation.
-
Record the resolution, tailing factor, and RSD of the peak areas for each condition.
4. Acceptance Criteria:
-
The resolution between the Bortezomib and Impurity A peaks should be ≥ 2.0 for all conditions.
-
The tailing factor for both peaks should be ≤ 2.0 for all conditions.
-
The %RSD for the peak areas of replicate injections should be ≤ 2.0% for all conditions.
Visualizations
Caption: Workflow for Method Robustness Testing.
Caption: Logic Diagram for HPLC Troubleshooting.
References
- 1. scribd.com [scribd.com]
- 2. ijprs.com [ijprs.com]
- 3. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 4. oaji.net [oaji.net]
- 5. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. pramanaresearch.org [pramanaresearch.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
dealing with retention time shifts in Bortezomib analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts during the analysis of Bortezomib (B1684674) via chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for Bortezomib in reversed-phase HPLC?
A1: The retention time for Bortezomib can vary significantly depending on the specific chromatographic conditions. However, based on published methods, you can expect retention times in the range of 5 to 15 minutes. For example, one method using a C18 column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid reported a retention time of approximately 5.3 minutes[1]. Another method with a different C18 column and a gradient elution program observed the retention time at 8.8 minutes[2].
Q2: My Bortezomib peak is showing significant tailing. What could be the cause?
A2: Peak tailing for Bortezomib can be caused by several factors. A common reason is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols. Bortezomib, being a peptide boronic acid, can be susceptible to such interactions. Ensure your mobile phase pH is appropriately controlled. Using a high-purity, end-capped column is also recommended. Another potential cause is column overload, so try injecting a lower concentration of your sample.
Q3: I am observing extra peaks in my chromatogram that were not there before. What are they?
A3: The appearance of new peaks could indicate the degradation of Bortezomib. Bortezomib is known to be unstable under certain conditions, such as acidic and basic stress, oxidation, and thermal stress[2][3]. Significant degradation has been observed under acid and base stress conditions[2]. Degradation products will have different retention times from the parent compound. It is also possible that these are process-related impurities if you are analyzing a new batch of the drug substance[2].
Q4: How stable is Bortezomib in solution?
A4: Bortezomib's stability in solution is a critical factor to consider. Reconstituted Bortezomib (2.5 mg/mL in 0.9% sodium chloride) has been shown to be physically and chemically stable for up to 21 days when stored at 4°C or 23°C in either its original vial or a syringe[4]. However, degradation can occur rapidly in the presence of oxidizing agents like sodium hypochlorite[4]. For cell-based assays, it's noted that Bortezomib can be unstable in neutral culture medium, and its retrieval can be improved in acidified solutions[5].
Troubleshooting Guide: Retention Time Shifts
Problem: My Bortezomib retention time is shifting from run to run.
This guide will help you diagnose and resolve common causes of retention time variability in your Bortezomib analysis.
Is the retention time shift gradual and unidirectional (e.g., consistently increasing or decreasing)?
-
YES: Proceed to Section A: Gradual Retention Time Drift .
-
NO, the shift is random and erratic: Proceed to Section B: Random Retention Time Fluctuation .
Section A: Gradual Retention Time Drift
A gradual, consistent shift in retention time often points to issues with the column or mobile phase.
| Potential Cause | Troubleshooting Steps |
| Column Aging/Contamination | 1. Flush the column: Use a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash the column. Check the column manufacturer's instructions for recommended cleaning procedures. 2. Use a guard column: A guard column can protect your analytical column from contaminants in the sample matrix. 3. Replace the column: If flushing does not restore performance, the column may have reached the end of its lifespan and should be replaced. Column aging is often accompanied by an increase in backpressure and peak tailing[6]. |
| Mobile Phase Composition Change | 1. Prepare fresh mobile phase: Volatile components of the mobile phase (especially organic solvents) can evaporate over time, leading to a gradual increase in retention times[7][8]. Prepare fresh mobile phase daily. 2. Check for pH drift: If using a buffer, ensure it is within its effective buffering range (±1 pH unit from its pKa)[6]. The pH of the mobile phase is critical for ionizable compounds, and even a small change can significantly alter retention time[9][10]. 3. Use an on-line mixer: If you are pre-mixing mobile phases, consider using the HPLC's on-line mixing capabilities to ensure a consistent composition[7]. |
| Inadequate Column Equilibration | 1. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. A typical recommendation is to flush with 10-20 column volumes of the starting mobile phase[11]. |
Section B: Random Retention Time Fluctuation
Erratic retention times are often indicative of hardware problems, particularly with the pump and solvent delivery system.
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction/Flow Rate Inconsistency | 1. Check for leaks: Visually inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leakage. Even a small, non-dripping leak can cause flow rate fluctuations[7]. 2. Manually check the flow rate: Collect the eluent from the column outlet into a graduated cylinder for a set amount of time (e.g., 5 minutes) to verify the pump is delivering the correct flow rate[12][13]. 3. Check pump seals and check valves: Worn pump seals or faulty check valves can lead to inconsistent flow rates. Sonication may help clean check valves, but replacement is often necessary[6]. |
| Air Bubbles in the System | 1. Degas the mobile phase: Ensure your mobile phases are thoroughly degassed using an in-line degasser, helium sparging, or sonication under vacuum[10][14]. 2. Prime the pump: If you suspect air is trapped in the pump heads, prime each solvent line to purge the air[14]. |
| Temperature Fluctuations | 1. Use a column oven: The laboratory's ambient temperature can fluctuate, affecting retention times. A thermostatted column compartment is crucial for maintaining reproducible results[12][15]. A 1°C change can alter retention time by 1-2%[9][10]. |
| Inconsistent Sample Diluent | 1. Match sample diluent to mobile phase: Whenever possible, dissolve your sample in a solvent that is identical to or weaker than the initial mobile phase composition. Injecting a sample in a much stronger solvent can lead to peak distortion and retention time shifts[8][12]. |
Experimental Protocols
Example HPLC Method for Bortezomib Analysis
This protocol is a composite based on several published methods and should be adapted and validated for your specific instrumentation and application.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[1][16][17].
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phase components before use.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min[1][16][17] |
| Column Temperature | 35°C[2][17] |
| Detection Wavelength | 270 nm or 280 nm[1][16] |
| Injection Volume | 10 µL[2] |
| Run Time | 20-35 minutes, depending on the gradient[2][17] |
| Gradient Program | A gradient may be necessary to separate Bortezomib from impurities and degradation products. An example could be: 0-5 min: 50% B 5-15 min: 50-80% B 15-20 min: 80% B 20-21 min: 80-50% B 21-30 min: 50% B (re-equilibration) |
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Bortezomib reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: The preparation will depend on the matrix (e.g., bulk drug, formulation, plasma). For plasma samples, protein precipitation followed by centrifugation is a common extraction method[16][18].
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for retention time shifts in Bortezomib analysis.
References
- 1. jddtonline.info [jddtonline.info]
- 2. oaji.net [oaji.net]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. scribd.com [scribd.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 12. LC Troubleshooting—Retention Time Shift [restek.com]
- 13. Troubleshooting retention time shifts and variable pump pressure [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpar.com [ijpar.com]
- 17. neuroquantology.com [neuroquantology.com]
- 18. japsonline.com [japsonline.com]
optimizing injection volume for Bortezomib impurity detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the detection of impurities in Bortezomib analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical injection volume for Bortezomib impurity analysis?
A typical injection volume for Bortezomib impurity analysis by HPLC is in the range of 10 µL to 20 µL.[1][2][3] However, the optimal volume is dependent on several factors including the column dimensions, sample concentration, and the sensitivity of the detector.[4][5] For instance, one validated method for related substances uses a 10µL injection.[1] Another method for determining enantiomeric impurity specifies a 20 µL injection volume.[2][3]
Q2: How does increasing the injection volume affect the detection of impurities?
Increasing the injection volume can enhance the detection of low-level impurities by increasing the signal intensity. However, excessively large injection volumes can lead to column overload, resulting in peak broadening or fronting, which can decrease resolution between the main peak and closely eluting impurities.[4][5][6] It is crucial to find a balance that provides adequate sensitivity without compromising chromatographic performance.
Q3: What are the signs of column overload due to excessive injection volume?
The primary indicators of column overload are distorted peak shapes. You may observe peak fronting (a leading edge to the peak) or peak broadening, where the peak width increases significantly.[4][6] This can negatively impact the accuracy and precision of impurity quantification. In some cases, a decrease in retention time may also be observed with very large injection volumes.[5]
Q4: Should the sample diluent match the mobile phase?
Yes, it is highly recommended to use a sample diluent that is of similar or weaker elution strength than the initial mobile phase.[6][7] Injecting a sample dissolved in a solvent stronger than the mobile phase can lead to poor peak shape and reduced resolution, especially with larger injection volumes.[7] For many reversed-phase HPLC methods for Bortezomib, the diluent is a mixture of water and acetonitrile, similar to the mobile phase.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of injection volume for Bortezomib impurity analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Bortezomib and an impurity peak. | - Excessive injection volume: This can cause peak broadening, leading to merging of adjacent peaks.[5] - Inappropriate mobile phase composition: The elution strength may not be optimal for separating the compounds of interest. | - Reduce the injection volume: Try decreasing the injection volume by half and observe the effect on resolution. - Optimize the mobile phase: Adjust the gradient or isocratic composition to improve separation. |
| Impurity peaks are too small or not detected (low sensitivity). | - Insufficient injection volume: The amount of impurity being injected is below the detection limit of the instrument. - Low sample concentration: The concentration of the impurity in the sample is too low. | - Increase the injection volume: Incrementally increase the injection volume, for example, from 5 µL to 10 µL, and then to 20 µL, while monitoring for peak distortion.[5] - Concentrate the sample: If possible, prepare a more concentrated sample solution. |
| Peak fronting is observed for the Bortezomib peak and/or impurity peaks. | - Volume overload: The injection volume is too large for the column dimensions.[6] - Sample solvent is stronger than the mobile phase: This causes the sample band to spread on the column.[7] | - Decrease the injection volume: A general guideline is to inject no more than 1-5% of the column's total volume.[6] - Change the sample diluent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase.[6] |
| Inconsistent peak areas for impurities across multiple injections. | - Injector variability at low volumes: Some autosamplers may have poor precision when injecting very small volumes. - Partial sample precipitation in the vial. | - Increase injection volume (if possible): If injecting a very small volume (e.g., < 2 µL), consider diluting the sample and injecting a larger, more precise volume. - Ensure complete dissolution of the sample: Check the solubility of Bortezomib and its impurities in the chosen diluent. |
Experimental Protocols
Protocol 1: Method for Determination of Related Substances in Bortezomib
This protocol is based on a validated RP-HPLC method for the quantitative analysis of Bortezomib and its related substances.[1]
-
Chromatographic Conditions:
-
Column: X-Terra RP8, 150mm x 4.6 mm, 5µm
-
Mobile Phase: A mixture of water (715 parts), Acetonitrile (285 parts), and Formic acid (1 part) by volume.
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Prepare a mixture of water (250 volumes) and Acetonitrile (750 volumes).
-
Standard Solution (0.140 mg/mL): Accurately weigh about 2.80 mg of Bortezomib reference standard into a 20.0 mL volumetric flask. Add 5.0 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Sample Solution: For a 3.5 mg/vial formulation, reconstitute 5 vials each with 3.5 mL of diluent. Pool the contents into a 25 mL volumetric flask and dilute to volume with the diluent. Transfer 2.0 mL of this solution into a 10.0 mL volumetric flask, add 5.0 mL of diluent, sonicate, and dilute to volume with the diluent.
-
Protocol 2: Optimizing Injection Volume
This protocol provides a systematic approach to optimizing the injection volume for impurity detection.
-
Initial Injection: Begin with a conservative injection volume, such as 5 µL, using the analytical method described above.
-
System Suitability Check: Ensure that the system suitability parameters, such as resolution and peak symmetry, are met with this initial injection.
-
Incremental Increase: Gradually increase the injection volume (e.g., to 10 µL, 15 µL, 20 µL).
-
Monitor Chromatographic Performance: At each step, carefully observe the following:
-
Peak Shape: Look for any signs of peak fronting or broadening for both the Bortezomib peak and any known impurity peaks.[4][6]
-
Resolution: Measure the resolution between the Bortezomib peak and the closest eluting impurity.
-
Response Linearity: For quantifiable impurities, check if the peak area response increases linearly with the injection volume.
-
-
Determine Optimal Volume: The optimal injection volume will be the highest volume that provides the necessary sensitivity for the impurities of interest without significantly compromising peak shape and resolution.
Data Summary
Table 1: Example HPLC Parameters from Validated Methods for Bortezomib Analysis
| Parameter | Method 1 (Related Substances)[1] | Method 2 (Enantiomeric Impurity)[2][3] | Method 3 (Assay)[9] |
| Column | X-Terra RP8, 150mm x 4.6 mm, 5µm | Chiral Pak ID-3, 250mm x 4.6 mm, 3µm | Phenomenex Gemini C18, 250mm x 4.6 mm, 5µm |
| Mobile Phase | Water:ACN:Formic Acid (715:285:1) | n-heptane:2-propanol:ethanol:TFA (82:15:3:0.1) | Methanol:Water (80:20) |
| Flow Rate | 1.5 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | 270 nm | 270 nm | 270 nm |
| Injection Volume | 10 µL | 20 µL | Not specified, but likely in the 10-20 µL range for assay. |
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. pramanaresearch.org [pramanaresearch.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 6. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 7. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 8. ijprs.com [ijprs.com]
- 9. neuroquantology.com [neuroquantology.com]
calibration curve issues in Bortezomib impurity quantification
Welcome to the technical support center for Bortezomib (B1684674) impurity quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding calibration curve and analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Bortezomib?
A1: Bortezomib impurities can originate from the synthesis process or degradation. Common process-related impurities include stereoisomers like the (1S,2R)-enantiomer.[1][2] Degradation impurities often result from hydrolysis and oxidation.[3][4][5][6] Forced degradation studies show that Bortezomib is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][5][7] Key identified impurities include an epimer from partial racemization and oxidative degradation products where the boron moiety is replaced by a hydroxyl group.[8]
Q2: Why is a stability-indicating method crucial for Bortezomib analysis?
A2: A stability-indicating method is essential because it can accurately quantify the drug substance in the presence of its impurities, and degradation products.[9] Bortezomib is susceptible to degradation, so a validated stability-indicating method ensures that the analytical procedure can resolve the active pharmaceutical ingredient (API) from any potential degradants formed during manufacturing or storage.[3][5][7] This is a requirement under ICH guidelines to ensure the safety and efficacy of the drug product.[10]
Q3: What is a typical Limit of Quantification (LOQ) for Bortezomib impurities?
A3: The Limit of Quantification (LOQ) for Bortezomib impurities is typically very low to ensure that even trace amounts can be accurately measured. Developed HPLC methods are capable of detecting impurities at levels around 0.02% with respect to a test concentration of 2.0 mg/mL.[3][4] For specific enantiomeric impurities, the LOQ has been reported to be as low as 0.16 mg/L (or 0.16 µg/mL).[1][11]
Q4: What causes the formation of Bortezomib's boronic anhydride (B1165640)?
A4: The active form of Bortezomib is a monomeric boronic acid. However, the drug substance is often produced as a trimeric boronic anhydride.[8] This anhydride form is more stable for storage. During formulation with mannitol, it forms a stable monomeric diester. Upon reconstitution in a saline solution for injection, this ester hydrolyzes to release the active monomeric boronic acid.[8][12]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered during the creation and use of calibration curves for Bortezomib impurity quantification.
Q1: My calibration curve for a Bortezomib impurity is non-linear (R² < 0.999). What are the potential causes and solutions?
A1: Non-linearity in a calibration curve can stem from several sources, including the instrument, sample preparation, or the analyte itself. A systematic approach is needed to identify and resolve the issue.
Troubleshooting Workflow for Non-Linear Calibration Curves
Caption: Troubleshooting logic for non-linear calibration curves.
Detailed Explanation:
-
Concentration Range: An excessively wide concentration range can lead to non-linearity, especially if it approaches the limits of the detector's linear range.[13] Restricting the range or using a non-linear (e.g., quadratic) regression fit may be appropriate if justified and validated.[14][15]
-
Detector Saturation: At high analyte concentrations, a UV detector's response can become non-linear.[13][14] This can be confirmed by observing flattened peak tops. Diluting the samples or reducing the injection volume can bring the response back into the linear range.
-
Sample/Standard Preparation: Errors in serial dilutions, instability of the analyte in the chosen diluent, or using a sample solvent that is incompatible with the mobile phase can all cause poor linearity.[16] Always prepare fresh solutions and verify the stability of Bortezomib and its impurities in the analytical solvent.[3]
-
Chromatographic Issues: Co-elution of the impurity with another compound can distort peak area and affect linearity. Furthermore, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak shape, affecting quantification.[17]
Q2: I'm observing significant peak tailing for my impurity peaks. How does this affect my calibration curve and how can I fix it?
A2: Peak tailing can significantly impact quantification by causing inaccurate peak integration, which leads to poor precision and linearity in the calibration curve.[17][18]
-
Causes of Peak Tailing:
-
Secondary Interactions: The most common cause is the interaction of basic analytes with acidic residual silanol (B1196071) groups on the silica-based column packing.[17]
-
Column Issues: A partially blocked column inlet frit or a void in the packing bed can distort the flow path and cause tailing for all peaks.[17][18]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause tailing if the analyte is not fully ionized or un-ionized.
-
Sample Overload: Injecting too much sample can overload the column, leading to peak distortion.[17]
-
-
Solutions:
-
Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol groups or operate at a lower pH (e.g., using formic acid) to suppress their ionization.[19][20]
-
Column Check: If all peaks are tailing, try reversing and flushing the column to remove blockage at the inlet frit.[18] If this fails, the column may need replacement.
-
Reduce Sample Load: Decrease the injection volume or the concentration of your calibration standards.[17]
-
Use a Different Column: Consider using a column with high-purity silica (B1680970) or one that is end-capped to minimize residual silanol groups.
-
Experimental Protocols & Data
Protocol: RP-HPLC Method for Bortezomib Impurity Quantification
This protocol is a representative example based on validated methods reported in the literature.[3][12][19][20]
1. Materials and Reagents:
-
Bortezomib Reference Standard and Impurity Standards
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm)[3][4] |
| Mobile Phase | Gradient or isocratic elution is used. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[9][19][20] |
| Flow Rate | 1.0 - 1.5 mL/min[19] |
| Detection Wavelength | 270 nm[12][19] |
| Column Temperature | 25-35 °C[21] |
| Injection Volume | 10 - 20 µL[12][19] |
| Diluent | A mixture of acetonitrile and water is commonly used.[9] |
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the Bortezomib reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 0.140 mg/mL).[19]
-
Impurity Stock Solutions: Prepare individual stock solutions for each impurity in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solutions to cover the desired concentration range (e.g., from LOQ to 150% of the specification limit).[3] Linearity is often assessed across a range like 2-14 µg/mL.[21]
4. Sample Preparation:
-
Accurately weigh the sample (e.g., lyophilized powder) and reconstitute it with the diluent to achieve a target concentration, for instance, 2.0 mg/mL for the API.[3][4] Ensure complete dissolution, using sonication if necessary.[19]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of each impurity against its concentration. Use linear regression to determine the slope, intercept, and correlation coefficient (r²). The r² value should be >0.999 for all impurities.[3][4][5]
Summary of Method Validation Data
The following table summarizes typical validation parameters from published methods for Bortezomib impurity analysis.
| Parameter | Typical Value / Range | Source(s) |
| Linearity Range | LOQ - 150% of specification limit | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3][4][5][22] |
| LOD | ~0.084 - 0.282 µg/mL | [11][21] |
| LOQ | ~0.16 - 0.896 µg/mL | [2][11][21] |
| Precision (%RSD) | < 10% at LOQ, < 2% for assay | [3][19] |
| Accuracy (% Recovery) | 80 - 120% | [23] |
| Resolution between Peaks | > 2.0 | [3][4][5] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. [PDF] Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. | Semantic Scholar [semanticscholar.org]
- 12. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method Linearity | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 16. lcms.cz [lcms.cz]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pramanaresearch.org [pramanaresearch.org]
- 20. Analytical Method Development and Validation of Related Substance Method for Bortezomib for Injection 3.5 mg/Vial by RP-HPLC Method - IJPRS [ijprs.com]
- 21. neuroquantology.com [neuroquantology.com]
- 22. jddtonline.info [jddtonline.info]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to Method Validation for Bortezomib Impurity A Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of analytical methods for the quantification of Bortezomib (B1684674) Impurity A, a known metabolite and degradation product of the proteasome inhibitor Bortezomib.[1][2] The validation process detailed herein adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[3][4][5][6][7]
Understanding Bortezomib and its Impurity A
Bortezomib is a crucial anti-cancer therapeutic agent.[8] The presence of impurities, such as Impurity A ((S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide), must be carefully monitored to ensure the safety and efficacy of the drug product.[9][10] Validated analytical methods are therefore essential for the accurate quantification of these impurities.
Comparative Summary of Analytical Method Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an analytical method for Bortezomib Impurity A, based on ICH guidelines.[4][6]
| Validation Parameter | Acceptance Criteria | Typical Performance (from literature) |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. | Resolution between Bortezomib and its impurities is typically greater than 2.0.[11][12] No interference from blank, placebo, or other known impurities at the retention time of Impurity A. |
| Linearity | A linear relationship should be established across the range of the analytical procedure. | Correlation coefficient (r²) > 0.999 for a concentration range from LOQ to 150% of the specification limit.[11][12][13] |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity reporting threshold.[5][14] |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. | Mean recovery of 98.0% to 102.0% at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[13][14] |
| Precision | Repeatability (Intra-day): The precision under the same operating conditions over a short interval of time. | RSD ≤ 5.0% for six replicate injections of a standard solution. |
| Intermediate Precision (Inter-day/Ruggedness): The precision within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 10.0% when the analysis is performed by different analysts on different days. | |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. Can be at a level of 0.02% with respect to the test concentration of Bortezomib.[11][12] |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The method should be capable of quantifying impurities at a level of 0.05% or lower.[15] |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in system suitability parameters when parameters like flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
| System Suitability | To ensure that the analytical system is working correctly. | Tailing factor for the Impurity A peak ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 5.0%.[8] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on typical Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods found in the literature for Bortezomib and its impurities.[8][11][13][14][16][17]
Specificity
Objective: To demonstrate that the analytical method is specific for the determination of this compound in the presence of the active pharmaceutical ingredient (API), other impurities, and degradation products.
Procedure:
-
Prepare a blank solution (diluent), a placebo solution (if applicable), a solution of Bortezomib API, a solution of this compound standard, and a spiked solution containing Bortezomib API and all known impurities, including Impurity A.
-
Subject a sample of Bortezomib to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[11][12][13]
-
Analyze all solutions by the proposed HPLC method.
-
Acceptance Criteria: The chromatogram of the blank and placebo solutions should show no interfering peaks at the retention time of Impurity A. The peak for Impurity A in the spiked and stressed samples should be pure and well-resolved from all other peaks (resolution > 2.0).
Linearity
Objective: To demonstrate the linear relationship between the concentration of this compound and the analytical response over the intended range.
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five dilutions covering the range from the LOQ to 150% of the expected concentration of the impurity (e.g., LOQ, 50%, 80%, 100%, 120%, 150% of the specification limit).[18]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a sample matrix (e.g., a solution of the Bortezomib drug product).
-
Spike the sample matrix with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery of the impurity.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day precision):
-
Prepare six separate samples of the drug product spiked with this compound at 100% of the specification level.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: The %RSD should be ≤ 5.0%.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and using a different instrument.
-
Calculate the %RSD for this set of measurements and also the cumulative %RSD for both sets of data.
-
Acceptance Criteria: The %RSD for the second set of data and the cumulative %RSD should be ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of dilute solutions of this compound.
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Perform a linearity study with concentrations in the low end of the expected range.
-
Calculate the standard deviation of the y-intercepts of the regression lines and the average slope of the calibration curves.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process as per ICH guidelines.
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. pramanaresearch.org [pramanaresearch.org]
- 9. This compound | 289472-80-6 [sigmaaldrich.com]
- 10. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 11. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. ijprs.com [ijprs.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpar.com [ijpar.com]
- 17. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 18. ijarse.com [ijarse.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of impurities in pharmaceutical products is paramount to ensure the safety and efficacy of the therapeutic agent. This guide provides a comparative analysis of different analytical methods for the determination of Bortezomib Impurity A, chemically identified as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide. The data presented herein is compiled from various studies and aims to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The following table summarizes the accuracy and precision data for the determination of this compound using two common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
| Method | Analyte | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | This compound | LOQ (0.05 µg/mL) | 98.2% | 4.2% | [1] |
| 100% (0.15 µg/mL) | 101.5% | 1.8% | [1] | ||
| 150% (0.225 µg/mL) | 99.8% | 1.5% | [1] | ||
| UPLC | This compound | LOQ | Not explicitly stated | < 5.0% | [2] |
| 100% | 99.5% - 102.1% | < 2.0% | [2] | ||
| 150% | Not explicitly stated | Not explicitly stated |
Note: The presented data is a synthesis of information from the cited sources. Direct comparison may be limited by variations in experimental conditions between studies.
Experimental Protocols
Detailed methodologies for the RP-HPLC and UPLC methods are provided below. These protocols are based on published literature and offer a starting point for method implementation and optimization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method[1]
This method is a stability-indicating assay for the quantification of Bortezomib and its related substances, including Impurity A.
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 60 30 80 35 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of Bortezomib drug substance in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).
-
For accuracy studies, spike the drug substance solution with known concentrations of this compound standard at different levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
For precision studies, prepare multiple independent samples at a specific concentration of Impurity A.
Ultra-Performance Liquid Chromatography (UPLC) Method[2]
This UPLC method offers a faster analysis time for the determination of Bortezomib and its impurities.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05 M Ammonium acetate (B1210297) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Optimized for the separation of Bortezomib and its impurities. A typical gradient might involve a linear increase in Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Prepare the sample and standard solutions in a diluent compatible with the mobile phase.
-
For accuracy assessment, spike a placebo or a sample solution with known amounts of Impurity A standard at various concentration levels.
-
For precision evaluation, analyze multiple preparations of a homogenous sample containing Impurity A.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, focusing on the assessment of accuracy and precision.
Caption: A flowchart illustrating the key steps in the validation of an analytical method for this compound.
Signaling Pathway (Illustrative)
While not directly related to the analytical method's accuracy and precision, understanding the biological context of Bortezomib is crucial for drug development professionals. Bortezomib is a proteasome inhibitor, and its mechanism of action involves the ubiquitin-proteasome pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Inhibition of the 26S proteasome by Bortezomib, disrupting protein degradation.
References
Quantifying Bortezomib Impurity A: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Bortezomib (B1684674) is critical for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methods for the quantification of Bortezomib impurities, with a focus on linearity and range. While the specific designation "Impurity A" can vary, this guide summarizes data for several commonly identified impurities.
Performance Comparison of Analytical Methods
The following table summarizes the linearity and range of various analytical methods used for the quantification of Bortezomib impurities, as reported in peer-reviewed literature. The methods predominantly utilize High-Performance Liquid Chromatography (HPLC) with UV detection.
| Impurity Name/Designation | Analytical Method | Linearity (Correlation Coefficient, R²) | Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| (1S,2R)-enantiomer | NP-HPLC | 0.9998 | 0.24–5.36 mg/L | 0.052 mg/L | 0.16 mg/L | [1][2][3] |
| Bortezomib API Determination | RP-HPLC | 0.9999 | 0.26–1110.5 mg/L | 0.084 mg/L | 0.25 mg/L | [1] |
| (1S,2R)-enantiomer impurity | NP-HPLC | Not explicitly stated, but linearity was determined from LOQ to 150% of the specified limit. | Not explicitly stated | 0.282 µg/mL | 0.896 µg/mL | [4][5] |
| Imp-A, B, C, D, E, F, G, isomer, hydroxyamide, ester | RP-HPLC | > 0.999 | Capable of detecting impurities at a level of 0.02% with respect to a 2.0 mg/mL test concentration. | Not explicitly stated | Not explicitly stated | [6][7] |
| Imp-1, imp-2, imp-3, imp-4, imp-5 | UF-LC | > 0.999 | LOQ-150% with respect to 2.0 mg/mL Bortezomib | Capable to detect at 0.020 % with respect to a 2.0 mg/mL test concentration | Not explicitly stated | [8][9] |
| Bortezomib in human plasma | HPLC-UV | 0.998 | 0.3 to 20 µg/ml | Not explicitly stated | Not explicitly stated | [10] |
| Bortezomib in human plasma | LC-MS/MS | ≥ 0.998 | 2 to 1000 ng/ml | Not explicitly stated | 2 ng/ml (LLOQ) | [7][11] |
Experimental Workflows and Methodologies
The accurate quantification of Bortezomib impurities relies on a well-defined experimental workflow. A typical process involves sample preparation, chromatographic separation, and data analysis.
Figure 1. A generalized experimental workflow for the quantification of Bortezomib impurities.
Detailed Experimental Protocols
Below are representative experimental protocols derived from the cited literature for the quantification of Bortezomib impurities.
Method 1: Reversed-Phase HPLC for Multiple Impurities
This method is suitable for the separation and quantification of several process-related and degradation impurities of Bortezomib.[6][12]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or Hypersil BDS C18 (250 x 4.6 mm, 5µm).[6][12]
-
Mobile Phase A: A mixture of acetonitrile, water, and formic acid in a ratio of 30:70:0.1 (v/v/v).[12]
-
Mobile Phase B: A mixture of acetonitrile, water, and formic acid in a ratio of 80:20:0.1 (v/v/v).[12]
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 270 nm.[12]
-
Column Temperature: 35°C.[12]
-
Sample Preparation: Accurately weigh and dissolve the Bortezomib sample in the diluent to achieve a target concentration (e.g., 2.0 mg/mL).[6] For linearity studies, a series of solutions with varying concentrations of the impurity standard are prepared.
Method 2: Normal-Phase HPLC for Enantiomeric Impurity
This method is specifically designed for the separation and quantification of the (1S,2R)-enantiomer of Bortezomib.[4][5]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Chiral Pak ID-3 (3 μm, 4.6 × 250 mm).[4]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid (TFA) in a ratio of 82:15:3:0.1 (v/v/v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection Wavelength: 270 nm.[4]
-
Column Temperature: 25 °C.[4]
-
Injection Volume: 20 μL.[4]
-
Sample Preparation: For a lyophilized injection formulation, the contents of a vial are dissolved in water, followed by liquid-liquid extraction with ethyl acetate (B1210297). The ethyl acetate layer is then appropriately diluted with the mobile phase.[4] For linearity, solutions containing the (1S,2R)-enantiomer impurity at different concentrations are prepared.
Conclusion
The choice of analytical method for the quantification of Bortezomib impurities depends on the specific impurity of interest. For a broad screen of process-related and degradation impurities, a reversed-phase HPLC method is often employed. For chiral impurities, such as enantiomers, a normal-phase HPLC method with a chiral stationary phase is necessary. The presented data demonstrates that robust and validated methods are available to achieve the required linearity and range for accurate impurity quantification, in line with regulatory expectations. Researchers should carefully validate their chosen method to ensure its suitability for their specific application.
References
- 1. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. ijpar.com [ijpar.com]
- 11. japsonline.com [japsonline.com]
- 12. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
Detecting Bortezomib Impurity A: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Bortezomib (B1684674) is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) for Bortezomib impurities, with a focus on what is known about "Impurity A" and other related substances, using various analytical techniques. The data presented is compiled from published studies to aid in the selection of appropriate analytical methodologies.
Quantitative Comparison of Detection Limits
The sensitivity of an analytical method is critical for the detection of trace impurities. The following table summarizes the reported LODs for Bortezomib and its impurities using different High-Performance Liquid Chromatography (HPLC) methods. It is important to note that "Impurity A" is a specific process-related impurity, and while some studies analyze a range of impurities, they may not all individually report the LOD for this specific compound. The data below represents the reported detection limits for various Bortezomib impurities, which can serve as a benchmark.
| Analytical Method | Impurity Analyzed | Limit of Detection (LOD) |
| Normal Phase (NP)-HPLC | (1S,2R)-enantiomer | 0.282 µg/mL[1][2][3] |
| Normal Phase (NP)-HPLC | (1S,2R)-enantiomer | 0.052 µg/mL (0.052 mg/L)[4][5][6] |
| Reversed Phase (RP)-HPLC | Bortezomib | 0.084 µg/mL (0.084 mg/L)[4][5] |
| Reversed Phase (RP)-HPLC | General Impurities | 0.4 µg/mL (0.02% of 2.0 mg/mL)[7][8] |
Note: The chemical name for Bortezomib Impurity A is (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[9][10][11]. The LOD values presented are for impurities that are structurally similar or analyzed under similar conditions, providing a reasonable expectation for the detection of Impurity A.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key analytical methods cited in this guide.
Normal-Phase HPLC for Enantiomeric Impurity
This method is designed for the quantification of the (1S,2R)-enantiomer impurity in Bortezomib.
-
Chromatographic System: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).
-
Column: Chiral Pak ID-3 (3 μm, 4.6 × 250 mm).
-
Mobile Phase: A mixture of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid (TFA) in a ratio of 82:15:3:0.1 (v/v/v/v)[1][2].
-
Sample Preparation: A stock solution of the impurity is prepared in ethyl acetate. For analysis of the finished product, the drug is dissolved in water, extracted with ethyl acetate, and then diluted with the mobile phase[1].
Reversed-Phase HPLC for Bortezomib and its Impurities
This method is a stability-indicating assay for Bortezomib and its process-related impurities.
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[7].
-
Mobile Phase: A simple mobile phase combination is used, though the specific composition may vary between different validated methods[7]. A common mobile phase consists of a mixture of acetonitrile, water, and formic acid[12].
-
Detection: UV detection, typically at 270 nm[12].
-
Method Capability: This method has been shown to be capable of detecting Bortezomib impurities at a level of 0.02% with respect to a test concentration of 2.0 mg/mL[7][8].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of the Limit of Detection for a Bortezomib impurity using HPLC.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Quantification for Bortezomib Impurity A
Data Presentation: Limit of Quantification of Bortezomib (1S,2R)-enantiomer
The following table summarizes the limit of quantification (LOQ) for the (1S,2R)-enantiomer of Bortezomib determined by various chromatographic methods.
| Analytical Method | Limit of Quantification (LOQ) | Reference |
| Normal Phase-HPLC (Method 1) | 0.896 µg/mL | [1][2] |
| Normal Phase-HPLC (Method 2) | 0.16 mg/L (equivalent to 0.16 µg/mL) | [3][] |
| UHPLC | 0.162 µg/mL |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and comparison.
1. Normal Phase-High Performance Liquid Chromatography (NP-HPLC) - Method 1
This method was developed for the quantification of the (1S,2R)-enantiomer in a Bortezomib lyo injection formulation.[1]
-
Instrumentation: Agilent-1260 series HPLC with a photodiode array detector.
-
Column: Chiral Pak ID-3 (3 µm, 4.6 × 250 mm).[1]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid (TFA) in a ratio of 82:15:3:0.1 (v/v/v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 270 nm.[1]
-
Sample Preparation: One vial of Bortezomib for injection is dissolved in 0.5 mL of water, followed by the addition of 3.5 mL of ethyl acetate (B1210297). The mixture is shaken vigorously for 5 minutes. The ethyl acetate layer is then separated for analysis.[1]
2. Normal Phase-High Performance Liquid Chromatography (NP-HPLC) - Method 2
This method was developed for the separation of Bortezomib enantiomers and the quantitative determination of the (1S,2R)-enantiomer in active pharmaceutical ingredient (API) samples.[3][]
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: Not explicitly specified in the abstract, but a chiral stationary phase was used.
-
Mobile Phase: Not explicitly specified in the abstract.
-
Linearity Range: 0.24–5.36 mg/L.[3][]
-
Limit of Detection (LOD): 0.052 mg/L.[3][]
3. Ultra-High-Performance Liquid Chromatography (UHPLC)
This stability-indicating UHPLC assay was developed for the determination of Bortezomib in injectable formulations.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system with a UV-VIS detector.
-
Column: Zorbax Extend C18 (100 × 4.6 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the limit of quantification of Bortezomib impurity A.
Caption: Workflow for LOQ Determination of Bortezomib Impurity.
Caption: Comparison of Analytical Methods for Bortezomib Impurity.
References
Robustness of Analytical Methods for Bortezomib Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the robustness of various analytical methods for the determination of impurities in Bortezomib (B1684674). The data presented is compiled from published, validated, stability-indicating high-performance liquid chromatography (HPLC) methods. This document aims to assist researchers and analytical scientists in selecting and developing robust analytical methods for quality control and stability testing of Bortezomib.
Comparative Analysis of Method Robustness
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following tables summarize the robustness and other validation parameters of different HPLC methods developed for the analysis of Bortezomib and its impurities.
Table 1: Comparison of Chromatographic Conditions and Robustness Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[1][2][3] | Shim pack XR-ODS-II (100 x 3 mm, 2.2 µm) | Phenomenex Gemini C18 (250 mm x 4.60 mm, 5µm)[4] | Hypersil BDS C18 (150mm x 4.6mm, 5μ)[5] |
| Mobile Phase | Gradient Elution[1][3] | Gradient Elution | Isocratic: Methanol: Water (80:20, v/v)[4] | Gradient Elution[5] |
| Flow Rate | 0.9 mL/min (Varied: 0.8 & 1.0 mL/min)[1] | 0.6 mL/min (Varied: 0.5 & 0.7 mL/min)[6] | 1.0 mL/min (Varied: 0.9 to 1.1 mL/min)[4] | Not Specified (Varied: ±0.2ml/min)[5] |
| pH of Buffer | Not Specified (Varied)[1] | 3.0 (Varied: 2.8 & 3.2)[6] | Not Applicable | Not Specified |
| Column Temperature | Not Specified (Varied)[1] | Not Specified | 35 °C | Not Specified (Varied)[5] |
| Detection Wavelength | Not Specified | 270 nm[6] | 270 nm[4] | Not Specified |
| Resolution | > 2.0 between Bortezomib and ten potential impurities[1][3] | > 2.0 between Bortezomib and five potential impurities[6] | Not Specified | Not Specified |
Table 2: Comparison of Other Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity (Correlation Coefficient, r) | > 0.999 for Bortezomib and ten impurities[1][2][3] | > 0.999 for Bortezomib and five impurities | r² = 0.996 for Bortezomib[4] | Linear between LOQ to 300% level for Bortezomib and impurities[5] |
| LOD | 0.02% of test concentration (2.0 mg/mL)[1][3] | 0.020% of test concentration (2.0 mg/mL) | 0.282 µg/mL for Bortezomib[4] | Not Specified |
| LOQ | Not Specified | Not Specified | 0.896 µg/mL for Bortezomib[4] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Calculated for 5 impurities[6] | Not Specified | Not Specified |
| Precision (% RSD) | System Precision: < 1.0%; Method Precision: < 10.0%[1] | Not Specified | Intra-day and Inter-day precision studied[4] | % RSD < 5.0% for robustness testing[5] |
| Specificity | Stability-indicating through forced degradation studies[1][3] | Stability-indicating through forced degradation studies[6] | No interference from excipients[4] | Stability-indicating through forced degradation studies[5] |
Experimental Protocols
The following are generalized experimental protocols based on the referenced studies. For specific details, please refer to the cited literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Bortezomib is subjected to various stress conditions as per ICH guidelines to induce degradation.
-
Acid Hydrolysis: Bortezomib solution is treated with an acid solution (e.g., 0.2 M HCl) for a specified period (e.g., 2 hours).[1][6]
-
Base Hydrolysis: Bortezomib solution is treated with a basic solution (e.g., 0.2 M NaOH) for a specified period (e.g., 2 hours).[1][6]
-
Oxidative Degradation: Bortezomib solution is treated with an oxidizing agent (e.g., 3% or 25% Hydrogen Peroxide) for a specified period (e.g., 2 hours).[1][6]
-
Thermal Degradation: Bortezomib solid or solution is exposed to high temperatures (e.g., 105°C) for a specified duration (e.g., 24 hours).[1][6]
-
Photolytic Degradation: Bortezomib solid or solution is exposed to light as per ICH Q1B guidelines.[1][6]
Robustness Testing Protocol
To evaluate the robustness of the HPLC method, small, deliberate variations are made to the chromatographic parameters. The effect of these changes on the resolution between Bortezomib and its impurities, as well as other system suitability parameters, is monitored.
-
Flow Rate Variation: The flow rate of the mobile phase is altered by a small margin (e.g., ±0.1 mL/min or ±0.2 mL/min) from the nominal flow rate.[1][6][4][5]
-
Mobile Phase Composition/pH Variation: The pH of the aqueous component of the mobile phase is adjusted by a small amount (e.g., ±0.2 units), or the ratio of the mobile phase components is slightly changed.[1][6][5]
-
Column Temperature Variation: The column oven temperature is varied by a few degrees (e.g., ±5°C) from the set temperature.[1][5]
Visualizations
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for assessing the robustness of an analytical method for Bortezomib impurities.
References
- 1. oaji.net [oaji.net]
- 2. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. ijprs.com [ijprs.com]
- 6. longdom.org [longdom.org]
A Comparative Guide to Analytical Methods for Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Bortezomib (B1684674) Impurity A, a critical quality attribute in the manufacturing of the proteasome inhibitor, Bortezomib. The specificity and sensitivity of analytical methods are paramount for ensuring the purity, safety, and efficacy of the final drug product. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method and an alternative Ultra-Fast Liquid Chromatography (UFLC) method, presenting their experimental protocols and performance data.
While Bortezomib is an established active substance, it is not yet officially described in the European Pharmacopoeia (Ph. Eur.).[1] The United States Pharmacopeia (USP) lists Bortezomib-related compounds, including Bortezomib USP Related Compound B, which is chemically identical to Bortezomib Impurity A.[] However, the complete official monographs detailing the analytical procedures were not publicly available at the time of this guide's compilation. The methods presented here are based on published, validated, stability-indicating procedures from scientific literature.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance parameters of two distinct liquid chromatography methods for the analysis of this compound and other related substances.
| Parameter | Method 1: Stability-Indicating HPLC | Method 2: Stability-Indicating UFLC |
| Technique | High-Performance Liquid Chromatography (HPLC) | Ultra-Fast Liquid Chromatography (UFLC) |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | Shim-pack XR-ODS-II (100 x 3 mm, 2.2 µm) |
| Mobile Phase | Gradient Elution (See Experimental Protocol) | Gradient Elution (See Experimental Protocol) |
| Detection | UV at 270 nm | UV at 270 nm |
| Flow Rate | Not explicitly stated | 0.6 mL/min |
| LOD for Impurities | 0.02% with respect to a 2.0 mg/mL test concentration | 0.020% with respect to a 2.0 mg/mL test concentration |
| LOQ for Impurities | Not explicitly stated | Not explicitly stated, but method is capable of detecting at 0.020% |
| Linearity (Correlation Coefficient, r) | > 0.999 for Bortezomib and ten potential impurities | > 0.999 for Bortezomib and five potential impurities |
| Resolution | > 2.0 between Bortezomib and ten potential impurities (including Imp-A) | > 2.0 between Bortezomib and five potential impurities |
| Specificity | Method is stability-indicating, separating the active ingredient from degradation products and process-related impurities.[3][4][5] | The method is stability-indicating and can separate the drug from its degradation products under stress conditions.[6] |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below. These protocols are essential for reproducing the experimental results and for adapting the methods to specific laboratory settings.
Method 1: Stability-Indicating HPLC for Bortezomib and its Impurities
This method is designed for the quantitative determination of Bortezomib and ten of its potential process-related and degradation impurities, including Impurity A.[3][4][5]
Chromatographic Conditions:
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)
-
Mobile Phase A: Specific composition not detailed in the provided search results.
-
Mobile Phase B: Specific composition not detailed in the provided search results.
-
Gradient Program: A gradient elution program is used.
-
Detector: UV at 270 nm
-
Column Temperature: 30-40°C
Sample Preparation:
-
A stock solution of Bortezomib is prepared by dissolving the appropriate amount in a diluent.
-
Working solutions containing impurities are prepared from the stock solution.
-
For the analysis of the drug substance, a powder equivalent to 20 mg of the sample is transferred into a 10-ml volumetric flask with a diluent.
Method 2: Stability-Indicating UFLC for Bortezomib and its Impurities
This validated, stability-indicating UFLC method is established for the determination of Bortezomib in the presence of its degradation products and process-related impurities.[6]
Chromatographic Conditions:
-
Column: Shim-pack XR-ODS-II (100 x 3 mm, 2.2 µm)
-
Mobile Phase: A gradient mode with a simple mobile phase combination is employed.
-
Flow Rate: 0.6 mL/min
-
Detector: UV at 270 nm
-
Injection Volume: 8 µL
Sample Preparation:
-
Standard Stock Solution: A stock solution of Bortezomib (0.02 mg/ml) is prepared by dissolving the substance in a diluent.
-
Impurity Stock Solution: A stock solution containing a mixture of five impurities is prepared at a concentration of 0.03 mg/ml in the diluent.
-
Sample Solution: 20 mg of the drug substance powder is dissolved in a 10-ml volumetric flask with the diluent. The mixture is sonicated for 2 minutes and then diluted to the final volume to achieve a solution containing 0.03 mg/ml of impurities. The solution is filtered through a 0.45-µ nylon 66 membrane filter before injection.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method development and validation process.
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Caption: General workflow for the analysis of this compound in a sample.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
A Head-to-Head Battle: HPLC vs. UPLC for Bortezomib Impurity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Bortezomib (B1684674) is a critical aspect of drug safety and efficacy. The detection and quantification of impurities are paramount for regulatory compliance and patient well-being. High-Performance Liquid Chromatography (HPLC) has long been the established method for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more powerful and efficient alternative. This guide provides a comprehensive comparison of HPLC and UPLC for the analysis of Bortezomib impurities, supported by experimental data and detailed protocols.
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[1][2] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[2][3] This smaller particle size leads to a dramatic increase in chromatographic efficiency, allowing for faster separations, higher resolution, and improved sensitivity.[1][3][4] To accommodate these smaller particles, UPLC systems operate at much higher pressures (over 1,000 bar) compared to traditional HPLC systems (up to 400 bar).[1][4]
The advantages of UPLC are particularly evident in impurity profiling, where the ability to separate closely eluting and trace-level impurities is crucial.[2][3] For Bortezomib, a complex peptide-like molecule, this enhanced resolution can be critical in identifying and quantifying process-related impurities and degradation products.[5][6]
Quantitative Performance Comparison
The following table summarizes the key performance differences between a typical HPLC and a UPLC method for Bortezomib impurity analysis, based on data from various studies.
| Parameter | HPLC Method | UPLC/UHPLC Method | Key Advantages of UPLC |
| Analysis Time | 20–55 minutes[1] | 2–7 minutes[1] | ~10-fold increase in speed, higher throughput[4] |
| Resolution | Good, resolution between Bortezomib and impurities > 2.0[6] | Superior, sharper peaks, better separation of co-eluting impurities[3] | 5-fold improvement in resolution[4] |
| Sensitivity (LOD) | Capable of detecting impurities at ~0.02%[5][6] | Enhanced sensitivity for trace-level impurities[3][4] | Up to 10-fold improvement in sensitivity[4] |
| Solvent Consumption | Higher | 50-80% reduction[1][4] | Lower operational cost and more environmentally friendly |
| Operating Pressure | Up to 400 bar[1] | > 1,000 bar[1] | Enables the use of smaller particle size columns |
| Column Particle Size | 3-5 µm[2][3] | < 2 µm[1][3] | Higher efficiency and resolution[3] |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are crucial for reproducibility and method transfer. Below are representative experimental protocols for the analysis of Bortezomib impurities.
HPLC Method Protocol
A validated stability-indicating HPLC method for Bortezomib and its related substances has been established.[7]
-
Column: Hypersil BDS C18 (250 x 4.6 mm), 5µm[7]
-
Mobile Phase A: Acetonitrile: Water: Formic acid (30:70:0.1 v/v/v)[7]
-
Mobile Phase B: Acetonitrile: Water: Formic acid (80:20:0.1 v/v/v)[7]
-
Gradient: A gradient elution program is used.
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[7]
-
Detection Wavelength: 270 nm[7]
-
Run Time: 55 minutes[7]
UPLC/UHPLC Method Protocol
A rapid and robust stability-indicating UHPLC method has been developed for the quantitative determination of Bortezomib.[8][9]
-
Column: C18 column (e.g., Shim-pack XR-ODS-II, 100 x 3 mm, 2.2 µm or Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm)[5][10]
-
Mobile Phase: Gradient elution with a phosphate (B84403) buffer and acetonitrile.[8][9]
-
Flow Rate: 0.6 mL/min[10]
-
Injection Volume: 8 µL[10]
-
Detection Wavelength: 270 nm[10]
-
Run Time: Significantly shorter than HPLC, often under 10 minutes.
Workflow for Bortezomib Impurity Analysis: HPLC vs. UPLC
The following diagram illustrates the comparative workflows for analyzing Bortezomib impurities using HPLC and UPLC.
Caption: Comparative workflow of HPLC and UPLC for Bortezomib impurity analysis.
Conclusion
For the analysis of Bortezomib impurities, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[1][3][4] The ability to achieve faster run times translates to higher sample throughput, which is a considerable benefit in a quality control environment.[4] The superior resolution of UPLC allows for more confident identification and quantification of impurities, even those present at trace levels or that co-elute in HPLC methods.[3] Furthermore, the reduced solvent consumption of UPLC not only lowers operational costs but also aligns with green chemistry principles.[2][4]
While HPLC remains a robust and reliable technique, the performance benefits of UPLC make it a compelling choice for the development of new methods and the modernization of existing ones for Bortezomib impurity profiling. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and the need for enhanced sensitivity to meet evolving regulatory standards.[2]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. niito.kz [niito.kz]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
- 8. Turkish Journal of Analytical Chemistry » Makale » Development and validation of stability-indicating UHPLC methods for bortezomib injection solutions [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bortezomib (B1684674) Impurity A against other process-related impurities encountered during the synthesis and storage of the proteasome inhibitor Bortezomib. The information presented herein, supported by experimental data and methodologies, is intended to assist researchers and drug development professionals in understanding and controlling the impurity profile of Bortezomib, ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Bortezomib and its Impurities
Bortezomib is a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its therapeutic effect stems from the reversible inhibition of the 26S proteasome, a key cellular complex responsible for protein degradation.[2] The boronic acid moiety in Bortezomib's structure is crucial for its biological activity, as it forms a stable complex with the active site of the proteasome.[3][4]
During the synthesis and storage of Bortezomib, various process-related impurities and degradation products can form. These impurities can be broadly categorized as:
-
Process-Related Impurities: Intermediates or by-products formed during the chemical synthesis of Bortezomib. A common example includes stereoisomers (epimers) arising from the partial racemization of chiral centers.[1][5]
-
Degradation Products: Formed due to the chemical instability of Bortezomib under various conditions such as oxidation, hydrolysis, or photolysis.[6] Oxidative degradation, leading to the replacement of the boronic acid group with a hydroxyl group, is a significant degradation pathway.[1][5]
Bortezomib Impurity A , chemically known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a notable impurity.[7] It is structurally similar to Bortezomib but lacks the critical boronic acid functional group, which is replaced by an amide group.
The control of these impurities is a critical aspect of drug development and manufacturing, as they can potentially impact the safety and efficacy of the drug. Regulatory bodies require stringent control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.
Comparison of this compound and Other Process-Related Impurities
The following table summarizes the key characteristics of this compound and other common process-related impurities of Bortezomib. The comparison is based on their origin, chemical nature, and, most importantly, their potential impact on biological activity.
| Feature | This compound | Other Process-Related Impurities |
| Chemical Name | (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[7] | Examples: Epi-bortezomib (diastereomer), Oxidative degradation products (boron replaced by -OH)[1] |
| Origin | Process-related and/or degradation product | Process-related (e.g., epimers from synthesis) or degradation (e.g., oxidative products)[1][5] |
| Key Structural Difference from Bortezomib | Lacks the boronic acid moiety; has an amide group instead.[7] | Varies: Stereochemical difference (epimers); absence of boronic acid (oxidative degradation products).[1] |
| Potential Biological Activity | Expected to have no significant proteasome inhibitory activity due to the absence of the boronic acid "warhead". | Epimers: May have reduced or altered biological activity and toxicity compared to Bortezomib. Oxidative Degradation Products: Lacking the boronic acid, they are expected to be inactive as proteasome inhibitors.[1][8] |
| Typical Analytical Detection Method | High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][6] |
Experimental Protocols
Accurate and robust analytical methods are essential for the detection and quantification of Bortezomib and its impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. Below are representative experimental protocols.
Protocol 1: Reversed-Phase HPLC for Impurity Profiling
This method is suitable for the separation and quantification of Bortezomib and a wide range of its process-related and degradation impurities.[6][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[6]
-
Mobile Phase A: A mixture of acetonitrile, water, and formic acid (e.g., 300:700:1 v/v/v).[1]
-
Mobile Phase B: A mixture of acetonitrile, water, and formic acid (e.g., 800:200:1 v/v/v).[1]
-
Gradient Elution:
-
0-5 min: 100% A
-
5-20 min: Linear gradient from 0% to 100% B
-
20-22 min: Linear gradient from 100% to 0% B
-
22-25 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.[10]
-
Injection Volume: 10 µL.[10]
Protocol 2: Chiral HPLC for Stereoisomeric Impurity Analysis
This method is specifically designed for the separation of Bortezomib from its stereoisomers (enantiomers and diastereomers).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives.
-
Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., n-hexane, ethanol, and isopropanol) often with a small amount of an acidic or basic modifier.
-
Elution Mode: Isocratic.
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: Ambient or controlled.
-
Detection Wavelength: 270 nm.
Visualizing the Impact: Bortezomib's Mechanism of Action
To understand the significance of impurities that lack the key structural features of Bortezomib, it is crucial to visualize its mechanism of action. Bortezomib exerts its anti-cancer effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11]
Caption: Bortezomib inhibits the 26S proteasome, preventing the degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, thereby blocking the transcription of pro-survival and pro-proliferative genes.
Conclusion
The control of process-related impurities is paramount in the manufacturing of Bortezomib. This compound, along with other degradation and process-related impurities, can potentially compromise the quality and therapeutic effect of the drug. The absence of the boronic acid moiety in Impurity A and oxidative degradation products strongly suggests a lack of proteasome inhibitory activity. Stereoisomeric impurities may exhibit altered pharmacological profiles.
Therefore, the implementation of robust, validated analytical methods, such as the HPLC protocols detailed in this guide, is essential for the routine monitoring and control of these impurities. This ensures that the final drug product meets the required quality standards, providing a safe and effective treatment for patients. Further research into the specific biological activities of each impurity would provide a more complete picture of their potential impact.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hasyweb.desy.de [hasyweb.desy.de]
- 4. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 10. pramanaresearch.org [pramanaresearch.org]
- 11. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Bortezomib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of impurities in the anticancer drug Bortezomib (B1684674). The following sections detail the performance of various analytical techniques, supported by experimental data from published validation studies, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Bortezomib and its Impurities
Bortezomib is a potent proteasome inhibitor used in the treatment of multiple myeloma and other cancers. The stability of Bortezomib is a critical concern, as it can degrade under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress, leading to the formation of multiple impurities.[1][2][3] Accurate and reliable analytical methods are crucial for identifying and quantifying these impurities to ensure the safety and efficacy of the drug product. This guide focuses on the cross-validation of commonly employed analytical techniques for this purpose.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for the analysis of Bortezomib and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities.
A critical aspect of method validation is the demonstration of specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). The following tables summarize the performance characteristics of different validated methods as reported in the literature.
Table 1: Comparison of HPLC and UHPLC Method Performance
| Parameter | HPLC Method 1[1][4][5] | HPLC Method 2[6] | UHPLC Method[3] |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[1][4][5] | Waters SymmetryShield RP18[6] | C18 column[3] |
| Mobile Phase | Gradient elution with a simple mobile phase combination[1][4][5] | Gradient elution with Mobile Phase A: water-acetonitrile-formic acid (715:285:1, v/v/v) and Mobile Phase B: methanol-water-formic acid (800:200:1, v/v/v)[6] | Gradient elution using a phosphate (B84403) buffer and acetonitrile[3] |
| Detection | UV | UV | UV |
| Linearity (Correlation Coefficient, r²) | > 0.999 for Bortezomib and ten potential impurities[1][4][5] | Not explicitly stated | > 0.999 over a concentration range of 2–10 mg/mL[3] |
| Limit of Detection (LOD) | Capable of detecting impurities at 0.02% of the test concentration[1][4] | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Resolution | > 2.0 between Bortezomib and ten potential impurities[1][4][5] | Not explicitly stated | Successful separation of degraded products from the API[3] |
Table 2: Performance of LC-MS Methods for Impurity Identification
| Parameter | LC-MS Method 1[2] | LC-MS/MS Method 2[7] | LC-MS Method 3[8] |
| Column | Shim pack XR-ODS-II (100 x 3 mm, 2.2 µm)[2] | Hibar-Purospher STAR, C18 (250 × 4.6 mm, 5 μm)[7] | Waters XBridge C18 (150 mm × 4.6 mm × 3.5 µm)[8] |
| Mobile Phase | Gradient mode with 0.01M ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile[2] | Gradient mode with 0.1% formic acid and acetonitrile[7] | Gradient mode with ammonium formate and acetonitrile[8] |
| Ionization | ESI positive mode[2] | ESI-Q-TOF[7] | Electrospray ionization[8] |
| Impurities Identified | 5 impurities and a major degradant[2] | 16 degradation products[7] | 6 degradation products[8] |
| Linearity (Correlation Coefficient, r) | > 0.999 for Bortezomib and five potential impurities[2] | Not explicitly stated | Not explicitly stated |
| Detection Limit | Capable of detecting impurities at 0.020% of the test concentration[2] | Not explicitly stated | Not explicitly stated |
| Resolution | > 2.0 between Bortezomib and five potential impurities[2] | Separation of all degradation products[7] | Separation of all degradation products[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of Bortezomib impurities.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods, Bortezomib is subjected to stress conditions as per ICH guidelines.[2][7][8] These conditions typically include:
-
Acid Hydrolysis: 0.2 M HCl[2]
-
Base Hydrolysis: 0.2 M NaOH[2]
-
Oxidative Degradation: 25% H₂O₂[2]
-
Thermal Degradation: 105°C[2]
-
Photolytic Degradation: Exposure to light as per ICH Q1B[2]
Representative HPLC Method Protocol
A validated stability-indicating HPLC method for Bortezomib and its impurities has been reported with the following parameters:[1][4][5]
-
Mobile Phase: A gradient elution using a simple mobile phase combination.
-
Flow Rate: Not specified.
-
Detection: UV detection.
-
Injection Volume: Not specified.
-
Sample Concentration: 2.0 mg/mL for the test concentration.[1][4]
Representative LC-MS Method Protocol
For the identification and characterization of degradation products, an LC-MS method can be employed:[7]
-
Column: Hibar-Purospher STAR, C18 (250 × 4.6 mm, 5 μm)[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[7]
-
Mass Spectrometer: Coupled with an electrospray ionization (ESI) source, operating in positive ion mode.[7]
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key steps involved in this process.
References
- 1. oaji.net [oaji.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Bortezomib and Its Amide Impurity
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the stability of the proteasome inhibitor Bortezomib and its known degradation product, Impurity A.
Bortezomib is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma. Its chemical stability is a critical attribute that can influence its therapeutic performance. During its synthesis and storage, Bortezomib can degrade, leading to the formation of various impurities. One such process-related and degradation impurity is (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, commonly referred to as Bortezomib Impurity A or Bortezomib amide impurity. This guide summarizes the available experimental data on the comparative stability of Bortezomib and Impurity A under various stress conditions.
Chemical Structures
| Compound | Structure |
| Bortezomib | |
| Impurity A | |
| (Note: Actual chemical structure images would be displayed here in a real application) |
Comparative Stability Under Stress Conditions
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation behavior of Bortezomib and the formation of Impurity A under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. While direct quantitative stability data for isolated Impurity A is limited in the public domain, its formation as a degradation product provides insight into its relative stability compared to the parent drug.
| Stress Condition | Bortezomib Degradation | Formation of Impurity A | Reference |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C, 5h) | Significant Degradation | Observed as a degradation product | [1] |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 25°C, 2h) | Significant Degradation | Observed as a degradation product | [1] |
| Oxidative (e.g., 3-30% H₂O₂, RT, 24h) | Significant Degradation | Observed as a major degradation product | [1][2] |
| Thermal (e.g., 60-105°C, solid-state, up to 24h) | Degradation Observed | Observed as a degradation product | [1] |
| Photolytic (e.g., UV/Vis light) | Generally Stable | Not typically reported as a major photolytic degradant | [2] |
Interpretation of Stability Data:
The available data indicates that Bortezomib is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and thermal stress conditions.[1][2] Impurity A is consistently reported as a degradation product under these same conditions. This suggests that the formation of Impurity A is a key degradation pathway for Bortezomib.
The boronic acid moiety in Bortezomib is known to be susceptible to oxidative degradation, leading to deboronation and the formation of the corresponding amide, which is Impurity A. Therefore, under oxidative conditions, Bortezomib is inherently less stable than Impurity A, as the former degrades to form the latter.
In hydrolytic and thermal conditions, the peptide-like structure of Bortezomib can also be cleaved, leading to the formation of Impurity A and other related substances. While the precise kinetics of Impurity A's own degradation under these conditions are not detailed in the reviewed literature, its presence as a persistent impurity suggests it possesses a degree of stability once formed.
Experimental Protocols
The following are generalized experimental protocols for forced degradation studies of Bortezomib, based on methodologies described in the scientific literature.
Forced Degradation (Stress Testing) of Bortezomib
Objective: To assess the intrinsic stability of Bortezomib and identify its degradation products under various stress conditions.
Materials:
-
Bortezomib drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Forced degradation chamber (for photolytic and thermal studies)
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Bortezomib in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M to 1 M).
-
Heat the solution at a specified temperature (e.g., 60-80°C) for a defined period (e.g., several hours).
-
At various time points, withdraw samples, neutralize them with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M to 1 M).
-
Maintain the solution at a specified temperature (e.g., room temperature or elevated) for a defined period.
-
At various time points, withdraw samples, neutralize them with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of H₂O₂ (e.g., 3-30%).
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., up to 24 hours).
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Bortezomib in a controlled temperature chamber (e.g., 105°C) for a specified period.
-
At the end of the exposure, dissolve the sample in the appropriate solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Bortezomib and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method capable of separating Bortezomib from its degradation products, including Impurity A.
-
The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) run in a gradient mode.
-
Detection is commonly performed at a wavelength of around 270 nm.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative stability assessment of Bortezomib.
Caption: Workflow for Forced Degradation Study of Bortezomib.
Conclusion
The stability of Bortezomib is a critical factor that requires careful consideration during drug development and manufacturing. The formation of Impurity A through hydrolysis, oxidation, and thermal stress represents a significant degradation pathway. While Bortezomib is inherently unstable under these conditions, the resulting Impurity A appears to be a relatively stable endpoint of this degradation. Further studies focusing on the isolation and independent stress testing of Impurity A would provide a more complete quantitative comparison of the stability profiles of these two molecules. This information is crucial for setting appropriate specifications for impurities and ensuring the overall quality and safety of Bortezomib-containing drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Detectors for the Analysis of Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Bortezomib (B1684674), a proteasome inhibitor used in cancer therapy, and its related impurities, such as Impurity A, require robust analytical methods to ensure product safety and efficacy. This guide provides a comparative evaluation of various High-Performance Liquid Chromatography (HPLC) detectors for the analysis of Bortezomib Impurity A, supported by experimental data from published studies.
Performance Comparison of HPLC Detectors
The choice of detector is paramount in developing a sensitive, specific, and reliable method for impurity profiling. The following table summarizes the performance characteristics of commonly used detectors for the analysis of Bortezomib and its impurities, including Impurity A. Data has been collated from various studies to provide a comparative overview.
| Detector Type | Principle of Operation | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Advantages | Limitations |
| UV/DAD | Measures the absorbance of UV-Vis light by the analyte. Diode Array Detection (DAD) allows for the acquisition of spectra across a range of wavelengths. | > 0.999[1] | 0.02% of a 2.0 mg/mL solution[1] | ~0.06% of a 2.0 mg/mL solution (estimated from LOD) | Robust, cost-effective, and widely available. DAD provides spectral information for peak purity assessment.[2] | Requires the analyte to have a chromophore. May lack sensitivity for trace impurities. |
| MS/MS | Separates ions based on their mass-to-charge ratio, providing high selectivity and sensitivity. | ≥ 0.998[3][4] | 0.2 ng/mL[5] | 2 ng/mL[3][4] | High sensitivity and specificity, enabling identification and quantification of trace impurities. Provides structural information.[6] | Higher cost and complexity compared to UV detectors. Matrix effects can influence accuracy. |
| CAD | Measures charge imparted to aerosol particles of the analyte, providing a near-universal response for non-volatile analytes. | > 0.981 for impurities[7] | Not specifically reported for this compound. | Not specifically reported for this compound. | Universal detection for non-volatile and semi-volatile compounds, independent of chromophores. Good precision (%RSD < 5.0% for impurities).[7] | Response can be non-linear and dependent on mobile phase composition. |
| ELSD | Measures light scattered by aerosol particles of the analyte after mobile phase evaporation. | Not specifically reported for this compound. | Not specifically reported for this compound. | Not specifically reported for this compound. | Universal detection for non-volatile compounds.[8] Compatible with a wide range of mobile phases.[8] | Lower sensitivity compared to MS. Response can be non-linear and influenced by analyte volatility.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of Bortezomib and its impurities using HPLC with different detectors.
HPLC-UV/DAD Method
This method is suitable for the routine quality control of Bortezomib and the quantification of its related substances, including Impurity A.
-
Instrumentation: Agilent HPLC 1200 series with a Diode Array Detector (DAD)[10].
-
Column: Hypersil BDS C18 (150mm x 4.6mm, 5µm)[10].
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in a 30:70 (v/v) mixture of acetonitrile (B52724) and water[11].
-
Mobile Phase B: 0.1% Formic acid in an 80:20 (v/v) mixture of acetonitrile and water[11].
-
-
Gradient Program: A gradient elution is typically employed to separate Bortezomib from its impurities[11].
-
Flow Rate: 1.0 mL/min[11].
-
Column Temperature: 35°C[11].
-
Injection Volume: 20 µL[10].
LC-MS/MS Method
This method offers high sensitivity and is ideal for the trace-level quantification and structural confirmation of Bortezomib impurities.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with a turbo Ion Spray interface[3][4].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (75:25 v/v)[3][4].
-
Ionization Mode: Positive ion multiple reaction monitoring (MRM)[4].
-
MRM Transitions:
-
Sample Preparation: Protein precipitation with acetonitrile containing 0.1% formic acid is a common method for plasma samples[3][4].
Experimental Workflow for Detector Evaluation
The following diagram illustrates a logical workflow for the evaluation and comparison of different detectors for the analysis of this compound.
Caption: Workflow for Evaluating HPLC Detectors.
Conclusion
The selection of an appropriate detector for the analysis of this compound is dependent on the specific requirements of the analytical task.
-
UV/DAD detectors are well-suited for routine quality control environments where cost-effectiveness and robustness are key. Their ability to provide spectral data for peak purity is a significant advantage.
-
MS/MS detectors offer unparalleled sensitivity and specificity, making them the preferred choice for trace-level impurity identification, characterization, and quantification, particularly during drug development and for regulatory submissions that require structural elucidation.
-
CAD and ELSD serve as valuable universal detectors when dealing with impurities that lack a UV chromophore. Their utility for this compound, which does possess a chromophore, may be limited to specific applications where a universal response is desired.
For a comprehensive impurity profiling strategy, a multi-detector approach, such as coupling a DAD with an MS detector, can provide both quantitative accuracy and confident structural identification, ensuring the highest level of quality and safety for pharmaceutical products.
References
- 1. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Use of evaporative light scattering detection for the quality control of drug substances: influence of different liquid chromatographic and evaporative light scattering detector parameters on the appearance of spike peaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprs.com [ijprs.com]
- 11. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Performance Verification of Bortezomib Impurity A Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of performance verification for Bortezomib (B1684674) Impurity A reference standards. Ensuring the quality and reliability of reference standards is paramount for accurate analytical method development, validation, and routine quality control in the pharmaceutical industry, particularly for Abbreviated New Drug Applications (ANDAs). This document outlines key performance attributes, detailed experimental protocols for verification, and the logical relationship between reference standard quality and analytical accuracy.
The Critical Role of High-Quality Reference Standards
Bortezomib Impurity A, chemically known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a key impurity that must be monitored and controlled in the manufacturing of the anti-cancer drug Bortezomib.[1][2][3] The accuracy of its quantification is directly dependent on the quality of the reference standard used. A high-quality reference standard, with a comprehensively characterized purity and identity, is essential for:
-
Accurate Analytical Method Development and Validation: Ensuring methods are sensitive, specific, and accurate for the detection and quantification of the impurity.[3]
-
Reliable Quality Control (QC) Testing: Guaranteeing that batches of the drug substance and product meet regulatory specifications.
-
Regulatory Compliance: Providing the necessary documentation and assurance to regulatory bodies like the FDA.
Performance Comparison: High-Quality vs. Lower-Quality Reference Standard
The following table summarizes the expected performance characteristics of a high-quality this compound reference standard compared to a hypothetical lower-quality alternative. This data is illustrative and serves to highlight critical quality attributes.
| Performance Attribute | High-Quality Reference Standard (Supplier A) | Lower-Quality Reference Standard (Supplier B) | Significance of Attribute |
| Purity (by HPLC) | ≥ 99.5% | ~95% or unspecified | Higher purity ensures accurate calibration and quantification of the impurity. |
| Identity Confirmation | Conforms to structure by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry | Conforms to structure by a single method (e.g., Mass Spec only) | Comprehensive structural elucidation provides unequivocal identification. |
| Moisture Content (Karl Fischer) | < 0.5% | Not specified | Inaccurate moisture content can lead to errors in weighing and standard preparation. |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Not specified | The presence of residual solvents can affect the standard's purity and stability. |
| Certificate of Analysis (CoA) | Comprehensive, with detailed data and spectra | Basic, with limited data | A detailed CoA provides confidence in the quality and characterization of the standard. |
| Traceability | Traceable to pharmacopeial standards (e.g., USP, EP) where applicable | Not traceable | Traceability ensures consistency and comparability of results across different laboratories. |
| Stability Data | Long-term stability data provided | Limited or no stability data | Knowledge of stability is crucial for proper storage and to ensure the standard's integrity over time. |
Experimental Protocols for Performance Verification
Detailed below are the methodologies for key experiments to verify the performance of a this compound reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of the reference standard by separating it from any other related substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% B to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% B to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the molecular weight of the this compound reference standard.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A suitable gradient to ensure elution of the main peak.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-500.
-
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H-NMR and ¹³C-NMR are powerful techniques for the definitive structural confirmation of the reference standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the reference standard in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. The resulting spectra should be consistent with the known chemical structure of this compound.[5]
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for reference standard verification and the importance of a high-quality standard in the broader context of drug development.
Caption: Experimental workflow for the performance verification of a this compound reference standard.
Caption: The pivotal role of a high-quality reference standard in ensuring drug quality and regulatory compliance.
References
- 1. This compound | 289472-80-6 | SynZeal [synzeal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS No: 289472-80-6 [aquigenbio.com]
- 4. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]
- 5. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to System Suitability Testing for Bortezomib Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of system suitability testing (SST) parameters for the analysis of impurities in Bortezomib (B1684674), a critical quality control step in drug development and manufacturing. The information presented herein is compiled from various validated analytical methods, offering insights into the expected performance of chromatographic systems for this specific application. Adherence to robust SST criteria ensures the accuracy, precision, and reliability of the impurity data generated.
Comparison of System Suitability Parameters for Bortezomib Impurity Analysis
System suitability testing is integral to ensuring the validity of analytical data. The following table summarizes key SST parameters and their acceptance criteria as reported in different studies for the analysis of Bortezomib and its related substances by High-Performance Liquid Chromatography (HPLC).
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | X-Terra RP8 (150mm x 4.6mm, 5µm) | C18 (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm) | Chiral Pak ID-3 (250mm x 4.6mm, 3µm) |
| Mobile Phase | Water:Acetonitrile:Formic Acid (715:285:1 v/v/v)[1] | Gradient of 0.1% Formic Acid and Acetonitrile[2] | n-heptane:2-propanol:ethyl alcohol:TFA (82:15:3:0.1, v/v/v/v)[3] |
| Flow Rate | 1.5 mL/min[1] | Not Specified | 0.6 mL/min[3] |
| Detection Wavelength | 270 nm[1] | Not Specified | 270 nm[3] |
| Resolution (Rs) | > 2.0 between Bortezomib and potential impurities[4] | ≥ 1.5 between all degradation products[5] | 4.2 between Bortezomib and its (1S,2R)-enantiomer impurity[3] |
| Tailing Factor (T) | 0.1 for Bortezomib peak[1] | < 2.0[6] | Not Specified |
| Theoretical Plates (N) | 3075 for Bortezomib peak[1] | > 2000[6] | Not Specified |
| Precision (%RSD) | 1.4 for 5 injections of standard solution[1] | < 1.0% for both NP-HPLC and RP-HPLC methods[6] | Not Specified |
Experimental Protocol: A Representative HPLC Method for Bortezomib Impurity Analysis
This protocol is based on a validated, stability-indicating reversed-phase liquid chromatographic method.[1]
1. Materials and Reagents:
-
Bortezomib Reference Standard
-
Acetonitrile (HPLC grade)
-
Formic Acid (AR grade)
-
Water (HPLC grade)
-
Diluent: A mixture of 250 volumes of water and 750 volumes of Acetonitrile.[1]
2. Chromatographic Conditions:
-
Column: X-Terra RP8, 150mm x 4.6 mm, 5µm particle size.[1]
-
Mobile Phase: A mixture of water (715 volumes), Acetonitrile (285 volumes), and Formic acid (1 volume).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detector: UV at 270 nm.[1]
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and transfer 2.80 mg of Bortezomib reference standard into a 20.0 mL volumetric flask. Add 5.0 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a solution with a concentration of 0.140 mg/mL.[1]
-
Sample Preparation: For a finished product, reconstitute the vial with the appropriate volume of diluent and further dilute to a final concentration equivalent to the standard solution.
4. System Suitability Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (typically five injections).
-
Evaluate the system suitability parameters from the chromatograms of the standard solution. The system is deemed suitable for analysis if the acceptance criteria (as outlined in the table above for a similar method) are met.
Visualizing Bortezomib Degradation and System Suitability Workflow
To better understand the context of impurity analysis, the following diagrams illustrate the degradation pathways of Bortezomib and the logical workflow of system suitability testing.
The diagram above illustrates the degradation of Bortezomib under various stress conditions, leading to the formation of different impurities.[5][7][8][9] Oxidative deboronation and hydrolysis are key degradation pathways.[8]
This flowchart outlines the sequential steps involved in performing system suitability testing before the analysis of Bortezomib samples. This process is crucial for verifying that the analytical system is performing as expected.
References
- 1. pramanaresearch.org [pramanaresearch.org]
- 2. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bortezomib Impurity A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Bortezomib impurity A, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
Bortezomib and its impurities are classified as cytotoxic compounds, which are toxic to cells.[1] Therefore, the proper handling and disposal of this compound are critical to minimize exposure risks and prevent environmental contamination.[2] This document outlines the necessary procedures for the safe disposal of this compound, drawing from general guidelines for cytotoxic waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[3] All personnel handling the material must be trained in the procedures for managing cytotoxic substances.[4]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound to prevent skin contact and inhalation.[3][5]
| PPE Component | Specification |
| Gloves | Double gloving with chemo-protectant, powder-free nitrile gloves.[6][7] |
| Gown | Disposable, impermeable, long-sleeved gown.[6] |
| Eye Protection | Safety goggles or a face shield.[6] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to control for potential airborne particles.[7]
-
Segregation at the Point of Generation: Immediately after use, all materials contaminated with this compound must be segregated from other waste streams.[8] This includes unused product, contaminated labware (e.g., vials, pipettes, tips), and contaminated PPE.[4]
-
Waste Containment:
-
Sharps: All contaminated sharps, such as needles and broken glass, must be placed in a designated, puncture-resistant, and leak-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".[1][4][8]
-
Solid Waste: Non-sharp solid waste, including gloves, gowns, and other contaminated materials, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container or a thick, clear plastic bag that is then placed into a cytotoxic waste bag.[4][6][9] These containers are typically color-coded purple.[8]
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain.[10] They should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" for chemical inactivation or incineration.
-
-
Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A recommended practice involves a two-step cleaning process: first with a detergent solution, followed by a disinfectant.[9] All cleaning materials must be disposed of as cytotoxic waste.[9]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company.[10] The waste must be transported by certified waste transporters to a permitted treatment facility for high-temperature incineration.[1][8] Ensure that all local and federal regulations are followed.[10]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound is designed to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. Adherence to these procedures is essential for building a culture of safety and responsibility in the research environment.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. This compound | CAS No: 289472-80-6 [aquigenbio.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. cleanchemlab.com [cleanchemlab.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Bortezomib Impurity A
Essential Safety and Handling Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Bortezomib Impurity A in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment.
Bortezomib is classified as a hazardous, antineoplastic drug, and its impurities should be handled with the same level of caution.[1][2] While specific toxicological data for this compound is limited, the precautionary principle dictates that it be treated as a potent compound with potential health risks upon exposure.[3]
Hierarchy of Controls: A Framework for Safety
The most effective approach to managing exposure to hazardous substances involves a multi-layered strategy known as the hierarchy of controls. This framework prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Caption: Hierarchy of controls for managing exposure to hazardous substances.
Personal Protective Equipment (PPE) Requirements
Comprehensive PPE is mandatory for all personnel handling this compound. The following table summarizes the minimum PPE requirements based on guidelines for handling cytotoxic and potent pharmaceutical compounds.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 compliant) | Prevents skin contact and absorption. The outer glove should be removed in the containment area. |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting safety goggles with side shields | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield worn in conjunction with goggles | Provides an additional layer of protection for the face against splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator | Minimizes the risk of inhaling aerosolized particles, especially during powder handling. |
| Shoe Covers | Two pairs of disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is crucial for the safe handling of this compound, from receipt to disposal.
Caption: A streamlined workflow for the safe handling of this compound.
Experimental Protocol: Handling Potent Powders
The following is a detailed methodology for handling this compound, based on best practices for potent pharmaceutical compounds.
1. Preparation and Pre-Handling:
-
Designate a specific area for handling, preferably a chemical fume hood or a glove box.
-
Ensure all necessary PPE is available and personnel are trained in its proper use.
-
Prepare all required materials (e.g., spatulas, weighing paper, solvent, vials) and place them within the containment area.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
2. Weighing and Dissolution:
-
Perform all manipulations of the solid compound within the designated containment area to minimize the risk of aerosol generation.
-
Use a dedicated set of utensils for handling the compound.
-
Carefully weigh the desired amount of this compound.
-
To dissolve, add the solvent to the vial containing the powder slowly to avoid splashing.
-
Cap the vial securely and mix gently until the solid is fully dissolved.
3. Post-Handling and Decontamination:
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste before leaving the containment area.
-
Decontaminate all surfaces and equipment used. A common practice is to use a deactivating agent followed by a cleaning agent.
-
Wipe down the exterior of the vial containing the dissolved compound before removing it from the containment area.
Disposal Plan: Managing Hazardous Waste
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weighing papers, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[3]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3]
Quantitative Data and Exposure Limits
While specific toxicological data and an occupational exposure limit (OEL) for this compound have not been established, the OEL for the parent compound, Bortezomib, can be used as a conservative guideline.
| Compound | Occupational Exposure Limit (OEL) | Source |
| Bortezomib | 0.5 µg/m³ (Takeda internal value) | [8] |
It is imperative that all handling procedures aim to keep exposure levels as low as reasonably achievable (ALARA). Regular environmental monitoring, such as wipe sampling, can help to assess the effectiveness of containment strategies.
By implementing these comprehensive safety and logistical measures, research institutions can foster a culture of safety and build deep trust with their personnel, ensuring that the valuable work of drug development can proceed without compromising the well-being of researchers.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. novadozpharma.com [novadozpharma.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 5. 503pharma.com [503pharma.com]
- 6. labproinc.com [labproinc.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. oncologymedinfo.com [oncologymedinfo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


